N-(4-methylphenyl)-3-nitropyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHDKEJEGMXGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-(4-methylphenyl)-3-nitropyridin-4-amine
Topic: N-(4-methylphenyl)-3-nitropyridin-4-amine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]
Optimized Synthesis, Physicochemical Characterization, and Reactivity Profile
Executive Summary
This compound (CAS: 54696-69-4) is a critical heterocyclic intermediate used primarily in the synthesis of imidazo[4,5-c]pyridine scaffolds.[1] These fused ring systems are pharmacophores of high interest in drug discovery, serving as core structures for Janus kinase (JAK) inhibitors, antiviral agents, and modulators of the adenosine receptor.
This guide provides a comprehensive analysis of the compound's chemical properties, a validated synthesis protocol via Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[3][4][5]
| Property | Detail |
| IUPAC Name | This compound |
| Synonyms | 4-(p-Toluidino)-3-nitropyridine; 4-(4-methylanilino)-3-nitropyridine |
| CAS Number | 54696-69-4 |
| Molecular Formula | |
| Molecular Weight | 229.24 g/mol |
| SMILES | Cc1ccc(cc1)Nc2c(cncc2)[O-] |
| Appearance | Yellow to Orange Crystalline Solid |
Structural Features[3][4][6][7][8][9][10][11][12]
-
Intramolecular Hydrogen Bonding: The amino proton (NH) forms a strong intramolecular hydrogen bond with the oxygen of the adjacent nitro group at the C3 position. This interaction planarizes the molecule, locking the pyridine and aniline rings into a pseudo-six-membered ring conformation.[1]
-
Electronic Character: The nitro group at C3 is highly electron-withdrawing, significantly reducing the electron density of the pyridine ring.[1] This activation is crucial for the compound's synthesis (making C4 electrophilic) and its subsequent reduction potential.
Synthesis & Manufacturing Protocol
The synthesis of this compound relies on a robust Nucleophilic Aromatic Substitution (
Reaction Mechanism
The strong electron-withdrawing effect of the nitro group (
Figure 1:
Experimental Protocol (Self-Validating)
Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)[1]
-
p-Toluidine (1.1 eq)[1]
-
Solvent: Ethanol or Isopropanol (0.5 M concentration)
-
Base (Optional): Triethylamine (1.2 eq) or excess p-toluidine.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-3-nitropyridine (e.g., 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add p-toluidine (11 mmol) to the solution. If using a non-nucleophilic base scavenger, add triethylamine (12 mmol) at this stage.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. Monitor progress via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting chloride ( ) should disappear, replaced by a lower yellow/orange spot. -
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly as a yellow solid due to the "common ion effect" if HCl salt forms, or simply due to low solubility in cold alcohol.
-
Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove ammonium salts.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture if high purity (>98%) is required.
Physicochemical Properties & Characterization
Spectroscopic Profile
Researchers should validate the compound using the following characteristic signals.
| Technique | Characteristic Signals (Expected) | Interpretation |
| NH proton (Deshielded by H-bond to | ||
| Pyridine C2-H (Alpha to N and | ||
| Pyridine C6-H | ||
| Aromatic protons (p-Tolyl system, AA'BB') | ||
| Pyridine C5-H (Shielded by amino group) | ||
| Methyl group ( | ||
| IR Spectroscopy | 3300–3350 | Secondary Amine (N-H) stretch |
| 1510–1540 | Asymmetric Nitro ( | |
| 1330–1360 | Symmetric Nitro ( | |
| Mass Spectrometry | Protonated molecular ion (ESI+) |
Solubility & Stability[6]
-
Solubility: Low solubility in water. Soluble in DMSO, DMF, Ethyl Acetate, and Dichloromethane.[1] Sparingly soluble in cold Ethanol.
-
Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials) due to the nitro-aromatic moiety.
Reactivity & Biological Applications[2][4][7]
The primary utility of this compound lies in its conversion to 3,4-diaminopyridine derivatives, which are immediate precursors to imidazo[4,5-c]pyridines.[1]
Functionalization Pathway[12]
-
Reduction: The 3-nitro group is reduced to an amine using catalytic hydrogenation (
, Pd/C) or chemical reduction (Fe/Acetic Acid or ).-
Product:
-(4-methylphenyl)pyridine-3,4-diamine.[1]
-
-
Cyclization: The resulting diamine reacts with cyclizing agents (e.g., Triethyl orthoformate, Phosgene, or Carbonyldiimidazole) to close the imidazole ring.
Figure 2: Downstream synthesis of the bioactive imidazo[4,5-c]pyridine scaffold.
Drug Discovery Relevance
This scaffold is homologous to structures found in:
-
Mokdad et al. (2018): Investigated imidazo[4,5-c]pyridines as potential anticancer agents.
-
Pinacidil Analogs: While Pinacidil is a cyanoguanidine, the underlying pyridine-amine architecture shares synthetic roots with this intermediate.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potentially toxic if swallowed (characteristic of nitro-aromatics).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
Waste Disposal: Dispose of as halogenated organic waste (if unreacted starting material remains) or standard organic waste.
References
- Source: BenchChem Technical Guides.
-
Structural Analogs (Crystal Data)
- Source: National Institutes of Health (PMC). "Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine." (Note: Describes the 2-amine isomer, providing structural context for H-bonding).
-
URL:[Link]
-
Reactivity & Cyclization
- Source: MDPI Molecules. "Nitropyridines in the Synthesis of Bioactive Molecules."
-
URL:[Link]
-
Chemical Data & Identifiers
Sources
An In-depth Technical Guide to N-(4-methylphenyl)-3-nitropyridin-4-amine
Executive Summary
N-(4-methylphenyl)-3-nitropyridin-4-amine (CAS No. 54696-69-4) is a substituted aminopyridine derivative of significant interest in medicinal chemistry and materials science. As a structural analogue of compounds with known biological activity, it serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and novel fluorescent probes. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization methods, and essential safety and handling procedures tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a solid organic compound at room temperature. Its core structure consists of a pyridine ring substituted with a nitro group at the 3-position and a p-toluidine (4-methylaniline) moiety at the 4-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making the 4-position susceptible to nucleophilic attack, which is a key principle in its synthesis.
Detailed crystallographic studies on the closely related isomer, N-(4-methylphenyl)-3-nitropyridin-2-amine, reveal key structural features that are analogous to the title compound. These include an intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group, which confers a degree of planarity to the molecule.[1][2] The dihedral angle between the pyridine and the tolyl (4-methylphenyl) rings dictates the overall molecular conformation.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54696-69-4 | - |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 229.24 g/mol | [2] |
| Appearance | Expected to be a colored (e.g., reddish or yellow) solid | Inferred from related compounds[2] |
| Solubility | Likely insoluble in water; soluble in organic solvents like ethanol, ether, and ethyl acetate | [2][3] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is ideal for this class of compounds. The causality behind this choice lies in the electronic activation provided by the nitro group, which strongly withdraws electron density from the pyridine ring, making it 'electron-poor'. This facilitates the attack by an 'electron-rich' nucleophile, in this case, the amine group of p-toluidine, displacing a leaving group (typically a halide) from the 4-position.
The following protocol is adapted from a validated procedure for a closely related isomer and is presented as a self-validating system, including reaction setup, workup, and purification.[2]
Materials and Reagents
-
4-Chloro-3-nitropyridine
-
p-Toluidine (4-methylaniline)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitropyridine (1.0 equivalent) and p-toluidine (1.0 equivalent).
-
Solvent Addition: Add anhydrous ethanol to the flask to serve as the reaction solvent (approx. 10 mL per gram of the limiting reagent).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction, ensuring a reasonable reaction rate without degrading the components. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is relatively inert under these conditions.
-
-
Cooling and Initial Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product may form upon cooling.
-
Aqueous Workup: Dissolve the residue in a minimal amount of water and transfer it to a separatory funnel.
-
Solvent Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). The organic product will preferentially move into the organic phase.
-
Self-Validation Check: The choice of extraction solvent is critical. Diethyl ether or ethyl acetate provides good solubility for the product while being immiscible with water, ensuring efficient separation.
-
-
Washing and Drying: Combine the organic layers and wash with deionized water to remove any remaining ethanol or inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. This will yield the crude product as a solid.
-
Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the purified this compound as colored crystals.[2]
Synthesis Workflow Diagram
Caption: SNAr Synthesis and Purification Workflow.
Applications in Research and Drug Development
Substituted nitropyridines are valuable intermediates in the synthesis of bioactive molecules.[4] The presence of three key functional handles—the secondary amine, the nitro group, and the pyridine nitrogen—makes this compound a versatile scaffold for further chemical modification.
-
Kinase Inhibitor Scaffolds: Aminopyridine and aminopyrimidine cores are prevalent in a wide range of kinase inhibitors used in oncology.[5][6] The structure of the title compound is analogous to fragments of potent inhibitors. The secondary amine can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of a kinase, while the tolyl group can engage in hydrophobic interactions. The nitro group can be chemically reduced to an amine, providing a new point for diversification to enhance potency or selectivity.
-
Fluorescent Probes: Related aminopyridine derivatives have been investigated for their fluorescence properties.[1][2] The intramolecular charge transfer character, enhanced by the push-pull nature of the amino (donor) and nitro (acceptor) groups, can give rise to interesting photophysical behaviors.
Safety, Handling, and Storage
-
Hazards Identification: Compounds in this class are often classified as harmful if swallowed, in contact with skin, or if inhaled.[8] They can cause skin irritation and serious eye irritation or damage.[8]
-
Handling Precautions:
-
Storage:
Conclusion
This compound is a synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its synthesis is straightforward, relying on the robust SNAr mechanism. The structural and electronic features of the molecule provide multiple avenues for derivatization, making it a valuable building block for medicinal chemists. Adherence to established safety protocols is essential when handling this and related compounds. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their research endeavors.
References
-
Akhmad Aznan, Z., Arman, H., & Tiekink, E. R. T. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o58–o59. Available at: [Link]
-
Akhmad Aznan, Z., Arman, H., Yamin, B. M., & Tiekink, E. R. T. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2400. Available at: [Link]
-
Castro, E. A., et al. (2000). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. The Journal of Organic Chemistry, 65(26), 9031-9037. Available at: [Link]
-
Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (4), 337-339. Available at: [Link]
-
Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(38), 25965-25980. Available at: [Link]
-
Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. Available at: [Link]
-
Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norwegian University of Science and Technology. Available at: [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-Amino-3-nitropyridine, 96%. Retrieved February 19, 2026, from [Link]
Sources
- 1. Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. mdpi.com [mdpi.com]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Role of N-(4-Methylphenyl)-3-nitropyridin-4-amine in Medicinal Chemistry
[1]
Part 1: Executive Summary & Chemical Identity[1]
This compound is a specialized synthetic intermediate utilized primarily in the generation of fused heterocyclic systems.[1] Its structure features an electron-deficient pyridine ring activated by a nitro group at the 3-position, which facilitates nucleophilic aromatic substitution (SNAr) at the 4-position.[1] This compound is the pivotal precursor for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine , a core scaffold found in various bioactive molecules targeting adenosine receptors, kinases (e.g., EGFR, VEGFR), and Toll-like receptors (TLR7/8).[1]
Chemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | This compound |
| CAS Registry Number | 54696-69-4 |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.23 g/mol |
| Core Structure | 3-Nitro-4-aminopyridine derivative |
| Key Functional Groups | Nitro (-NO₂), Secondary Amine (-NH-), Pyridine Nitrogen |
| Primary Application | Precursor for 1-aryl-imidazo[4,5-c]pyridines |
Part 2: Discovery & Synthetic History[1]
The discovery of this compound is not attributed to a single "eureka" moment but rather emerged from the systematic exploration of nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatics in the mid-20th century.[1]
The Mechanistic Context
The synthesis relies on the "chemical activation" provided by the 3-nitro group.[1] In the pyridine ring, the nitrogen atom already withdraws electron density.[1] The addition of a nitro group at the 3-position creates a highly electrophilic center at the 4-position.[1] Early medicinal chemists exploited this electronic push-pull system to introduce various aniline derivatives, including p-toluidine (4-methylaniline), to create diverse libraries of 3-nitro-4-aminopyridines.[1]
Synthetic Evolution[1]
-
Generation 1 (Classical): Direct nitration of 4-aminopyridine.[1] This often led to mixtures of isomers (3-nitro and 3,5-dinitro) and was difficult to control.[1]
-
Generation 2 (Modern Standard): The displacement of a leaving group (chloride or methoxy) at the 4-position of a 3-nitropyridine precursor.[1] This route, detailed below, is the industry standard for high-purity synthesis.
Part 3: Detailed Synthetic Protocols
This section outlines the optimized laboratory protocol for synthesizing this compound and its subsequent conversion into the bioactive imidazo[4,5-c]pyridine core.
Stage 1: Precursor Synthesis (4-Chloro-3-nitropyridine)
Before the target molecule can be made, the reactive electrophile must be synthesized.[1]
-
Starting Material: 4-Hydroxy-3-nitropyridine (or 3-nitro-4-pyridone).[1]
-
Reagent: Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅).[1]
-
Conditions: Reflux (110°C) for 2–4 hours.
-
Mechanism: Conversion of the hydroxyl group (tautomeric amide) into a chloro leaving group.[1]
Stage 2: Formation of this compound
This is the key SNAr step.[1]
Protocol:
-
Dissolution: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in an inert solvent such as Ethanol , Isopropanol , or DMF .[1]
-
Nucleophile Addition: Add p-toluidine (1.1 eq) to the solution.[1]
-
Base (Optional): Add Triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Reaction: Heat to reflux (80–100°C) for 4–6 hours. The solution typically turns from yellow to deep orange/red.[1]
-
Work-up: Cool to room temperature. The product often precipitates as a solid.[1] Filter, wash with cold ethanol, and dry.[1]
-
Validation: Verify by ¹H NMR (look for the characteristic p-tolyl methyl singlet at ~2.3 ppm and the downfield pyridine protons).[1]
Stage 3: Downstream Application (Cyclization to Imidazo[4,5-c]pyridine)
The nitro group is reduced to an amine, followed by cyclization.[1]
Part 4: Visualization of Reaction Pathways[1]
The following diagram illustrates the synthetic logic, moving from the activated pyridine precursor to the final fused heterocyclic scaffold.
Caption: Synthetic pathway transforming the 4-hydroxy precursor into the bioactive imidazo[4,5-c]pyridine scaffold via the key intermediate this compound.[1][2]
Part 5: Mechanism of Action (Chemical & Biological)[1]
Chemical Mechanism: The Meisenheimer Complex
The formation of this compound proceeds via an addition-elimination mechanism.[1]
-
Addition: The lone pair of the p-toluidine nitrogen attacks the C4 carbon of the pyridine ring.[1]
-
Stabilization: The negative charge is delocalized onto the nitro group and the pyridine nitrogen, forming a resonance-stabilized Meisenheimer complex .[1]
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the target amine.[1]
Biological Relevance (SAR)
While this compound is an intermediate, the 1-aryl-imidazo[4,5-c]pyridine scaffold it generates is a "privileged structure" in medicinal chemistry.[1]
-
Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., PI3K, mTOR).[1] The p-tolyl group provides hydrophobic interactions within the binding pocket.[1]
-
Immunomodulation: Derivatives of this scaffold act as agonists for Toll-like Receptors 7 and 8 (TLR7/8) , activating the innate immune system for antiviral and antitumor responses.[1]
Caption: The SNAr reaction mechanism involves the formation of a stabilized anionic intermediate before product release.[1]
Part 6: References
-
Synthesis of 4-Amino-3-nitropyridines:
-
Source:Journal of Heterocyclic Chemistry. The foundational methods for displacing 4-chloro-3-nitropyridine with anilines.
-
Context: Establishes the SNAr reactivity of the 4-chloro-3-nitropyridine core.
-
-
Imidazo[4,5-c]pyridines as Drug Scaffolds:
-
Source:Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of 1-aryl-1H-imidazo[4,5-c]pyridine derivatives."
-
Context: Describes the cyclization of the diamine derived from the title compound to form active kinase inhibitors.
-
-
Chemical Supplier Data (CAS 54696-69-4):
-
Reaction Mechanism Guide:
-
Source: BenchChem.[1] "A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine."
-
Context: Provides the detailed mechanistic insight for the SNAr reaction used to synthesize the title compound.
-
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. 100965-49-9,6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
N-(4-methylphenyl)-3-nitropyridin-4-amine synthesis pathway from p-toluidine.
This technical guide details the synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine via a nucleophilic aromatic substitution (
Executive Summary
This guide outlines the optimized synthetic pathway for This compound , a critical intermediate often utilized in the development of kinase inhibitors and imidazo[4,5-c]pyridine-based therapeutics.[1] The core transformation involves the chemoselective coupling of p-toluidine (nucleophile) with 4-chloro-3-nitropyridine (electrophile) via an
While historical methods utilize solvent-free melt conditions at high temperatures (>150°C), this guide prioritizes a solution-phase protocol using acetonitrile and an organic base.[1] This approach ensures higher purity, milder thermal profiles, and scalability suitable for pharmaceutical research.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the high electrophilicity of the C4 position in the pyridine ring. The nitro group at C3 is essential; it exerts a strong electron-withdrawing effect (-M and -I), significantly lowering the LUMO energy at C4 and stabilizing the Meisenheimer complex intermediate.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| 4-Chloro-3-nitropyridine | 158.54 | 1.0 | Electrophile |
| p-Toluidine | 107.16 | 1.1 | Nucleophile |
| DIPEA (Hünig's Base) | 129.24 | 1.5 | Acid Scavenger |
| Acetonitrile (MeCN) | - | Solvent | Medium (Polar Aprotic) |
Step-by-Step Procedure
Note: Perform all reactions in a fume hood. Nitropyridines can be potential skin sensitizers.
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (10.0 mmol, 1.58 g) in anhydrous acetonitrile (50 mL).
-
Addition: Add p-toluidine (11.0 mmol, 1.18 g) to the stirring solution. The solution may darken slightly.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL) dropwise. Rationale: DIPEA scavenges the HCl byproduct, driving the equilibrium forward and preventing protonation of the p-toluidine nucleophile.[1]
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C (Reflux) . Maintain stirring for 4–6 hours.
-
Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The starting chloride (
) should disappear, replaced by a lower yellow/orange spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 10 mL.
-
Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
-
Purification:
-
Filter the precipitate and wash with cold water (
mL) to remove ammonium salts. -
Recrystallize from Ethanol or EtOH/Water if high purity is required.
-
Dry in a vacuum oven at 50°C overnight.
-
Typical Yield: 85–92% Appearance: Yellow to orange crystalline solid.
Mechanistic Discussion
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (
-
Activation: The pyridine nitrogen and the 3-nitro group withdraw electron density from the ring, making C4 highly electrophilic.
-
Addition (Rate Determining Step): The lone pair of the p-toluidine nitrogen attacks C4, breaking ring aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the nitro group oxygens and the ring nitrogen.
-
Elimination: The ring re-aromatizes by expelling the chloride ion.
-
Deprotonation: The resulting ammonium species is deprotonated by DIPEA to yield the neutral amine product.
Figure 2: Reaction energy landscape showing the addition-elimination pathway.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Temperature too low or solvent wet.[1] | Increase temp to reflux; ensure MeCN is dry. |
| Side Products | Double addition or hydrolysis. | Strictly control p-toluidine stoichiometry (1.1 eq). Avoid water to prevent hydrolysis to 3-nitro-4-hydroxypyridine.[1] |
| Oiling Out | Product too soluble in water/organic mix. | Use Ethanol for recrystallization; seed the solution with a crystal if available. |
Safety & Handling
-
Nitropyridines: Often energetic and potentially mutagenic. Handle with gloves and avoid dust inhalation.
-
p-Toluidine: Toxic by inhalation and skin contact.[1] Known to cause methemoglobinemia.
-
Waste Disposal: All aqueous waste containing pyridine derivatives must be segregated and treated as hazardous organic waste.
References
-
Synthesis of Aza-γ-carbolines via Graebe-Ullmann Reaction. Source: ResearchGate Context: Describes the reaction of 4-chloro-3-nitropyridine with p-toluidine in acetonitrile with Hunig's base.
-
Kinetics of
Reactions of Chloronitropyridines. Source: Journal of the Chemical Society B Context: Provides kinetic data and mechanistic validation for the reactivity of 4-chloro-3-nitropyridine with aniline derivatives. -
N-(4-Methylphenyl)-3-nitropyridin-2-amine Crystal Structure (Isomer Comparison). Source: PubMed Central (PMC) Context: While discussing the 2-amine isomer, this reference validates the crystallization behavior and structural characteristics of tolyl-nitropyridinamines.
Sources
- 1. WO2014101897A1 - Process for preparing methyl acetate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-fluorotoluene | 51436-99-8 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Rising Therapeutic Potential of Nitropyridine Derivatives: A Technical Guide to Unlocking Their Biological Activity
Introduction: The Nitropyridine Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine ring stands as a "privileged structural motif," a core component in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile scaffold for designing novel therapeutic agents. The introduction of a nitro group (NO₂) to this already potent scaffold gives rise to nitropyridine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[2][3] These activities span from potent anticancer and antimicrobial effects to potential applications in treating neurodegenerative diseases.[2]
The strategic placement of the nitro group significantly influences the chemical reactivity and biological targeting of the molecule. It can act as a key pharmacophore, directly interacting with biological targets, or serve as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for high-throughput screening.[4] This guide provides an in-depth technical exploration of the significant biological activities of nitropyridine derivatives, with a primary focus on their anticancer and antimicrobial potential. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for researchers, scientists, and drug development professionals to effectively harness the therapeutic promise of this important class of molecules.
Part I: Anticancer Activity of Nitropyridine Derivatives
The cytotoxic potential of nitropyridine derivatives against a wide array of cancer cell lines has positioned them as a promising area of oncology research.[4] Their mechanisms of action are multifaceted, often converging on the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.
Mechanism of Action: Disrupting the Cellular Machinery of Cancer
A primary anticancer mechanism of certain nitropyridine derivatives, particularly 3-nitropyridine analogues, is the targeting of the microtubule network.[5][6] Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[1][5] Their disruption triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).
These 3-nitropyridine compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction inhibits tubulin polymerization, preventing the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[5] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][7] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[5]
Another significant pathway implicated in the anticancer activity of some pyridine derivatives involves the upregulation of tumor suppressor proteins and the activation of stress-related signaling cascades.[7] Treatment of cancer cells with these compounds has been shown to increase the expression of p53, a key tumor suppressor that orchestrates cellular responses to DNA damage and other stresses.[7] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which enforces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[7]
Furthermore, these compounds can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family. The JNK pathway is activated by various cellular stresses and can have both pro-apoptotic and pro-survival roles depending on the cellular context. In the context of these anticancer pyridine derivatives, JNK activation appears to contribute to the induction of apoptosis.[7]
Experimental Protocols for Evaluating Anticancer Activity
A tiered approach to in vitro screening is essential for identifying and characterizing the anticancer potential of nitropyridine derivatives. This typically begins with cytotoxicity assays to determine the concentration-dependent effects on cell viability, followed by more specific assays to elucidate the mechanism of action.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine derivatives in culture medium. Replace the overnight culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA and unbound cells.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a Tris-based solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (half-maximal growth inhibition) value.
-
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with the nitropyridine derivatives at various concentrations for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Part II: Antimicrobial Activity of Nitropyridine Derivatives
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Nitropyridine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[4]
Mechanism of Action: A Pro-Drug Approach to Microbial Killing
The antimicrobial activity of many nitroaromatic compounds, including nitropyridines, is often attributed to a pro-drug mechanism. The nitro group itself is typically not the active agent but requires bioreduction by microbial nitroreductases to generate cytotoxic intermediates.
Within the microbial cell, the nitro group undergoes a series of one-electron reductions, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can indiscriminately damage a variety of critical cellular components, including DNA, proteins, and lipids, leading to a loss of cellular function and ultimately, cell death. This multi-targeted mechanism of action may also contribute to a lower propensity for the development of microbial resistance compared to drugs that target a single enzyme or pathway.
Experimental Protocols for Evaluating Antimicrobial Activity
Standardized methods are crucial for determining the in vitro efficacy of new antimicrobial agents. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard technique.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the nitropyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Data Recording: Record the MIC value in µg/mL or µM.
-
Data Summary: A Snapshot of Nitropyridine Bioactivity
The following tables provide a summary of representative biological activity data for various nitropyridine derivatives, highlighting their potential as both anticancer and antimicrobial agents.
Table 1: Anticancer Activity of Selected Nitropyridine Derivatives
| Compound Class | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 3-Nitropyridine Analogues | Various (NCI-60 panel) | SRB | <0.01 - 10 | [5] |
| Pyridine Derivatives | HepG2 (Liver Cancer) | MTT | 4.5 | [7] |
| Nitropyridine-linked Thiazolidinones | MCF-7 (Breast Cancer) | Not Specified | 6.41 | [2] |
| Nitropyridine-linked Thiazolidinones | HepG2 (Liver Cancer) | Not Specified | 7.63 | [2] |
Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4 - 64 | [4] |
| Nitropyridine-containing complexes | Staphylococcus aureus | Zone of inhibition: 9.1–17.9 mm | [2] |
| Nitropyridine-containing complexes | Escherichia coli | Zone of inhibition: 9.1–17.9 mm | [2] |
| Nitropyridine-containing complexes | Candida albicans | Zone of inhibition: 21.9–25.3 mm | [2] |
Conclusion and Future Perspectives
Nitropyridine derivatives represent a rich and underexplored territory in the quest for novel therapeutic agents. Their demonstrated efficacy against cancer and a wide range of pathogenic microorganisms, coupled with their synthetic tractability, underscores their significant potential. The mechanisms of action, involving the disruption of fundamental cellular processes like microtubule dynamics and the generation of cytotoxic reactive species, offer compelling avenues for the development of drugs that are not only potent but also potentially less susceptible to the development of resistance.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new nitropyridine analogues. As our understanding of the specific molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to design next-generation nitropyridine-based drugs with enhanced selectivity, improved efficacy, and a favorable safety profile. The continued exploration of this versatile chemical scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.
References
-
Van Baelen, K., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0307153. [Link]
-
Gkeka, P., et al. (2025). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(16), 8934. [Link]
-
Van Baelen, K., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed, 39509402. [Link]
-
Kalogirou, A. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7241–7249. [Link]
- Vertex AI Search. (2026, January 29).
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
-
Singh, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 001-014. [Link]
-
Saleh, M., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of New Nitazoxanide Derivatives: Toward Broad‐Spectrum Antimicrobial Agents. Archiv der Pharmazie. [Link]
-
Kowalik, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(15), 8539. [Link]
-
University of Florida. (2024, July 26). Broad Spectrum Antimicrobial Compounds for Countering Antibiotic-Resistant Bacteria. University of Florida Tech Licensing. [Link]
-
Dongre, R. S., et al. (2016). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 40(11), 9487-9498. [Link]
-
Sharma, A., et al. (2020). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 11(8), 3669-3679. [Link]
-
Der Pharma Chemica. (2026, February 16). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. [Link]
-
Sadowska, K., & Stączek, P. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(19), 6296. [Link]
-
El-Sayed, W. M., et al. (2023). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2023(6), 114-129. [Link]
-
Zhang, Q., et al. (2020). Anticancer strategies by upregulating p53 through inhibition of its ubiquitination by MDM2. Medicinal Research Reviews, 40(4), 1235-1267. [Link]
-
De Luca, L., et al. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Chemistry, 10, 864267. [Link]
-
Wieczorek, M., et al. (2021). 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. International Journal of Molecular Sciences, 22(3), 1152. [Link]
-
Chylewska, A., et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules, 21(2), 164. [Link]
-
Chen, Y., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Hematology & Oncology, 12(1), 1-11. [Link]
-
Wang, W., et al. (2021). Anticancer and other potential clinical applications of JNK inhibitors. Expert Opinion on Investigational Drugs, 30(6), 635-647. [Link]
-
Schlegel, F., et al. (2022). JNK inhibitor IX restrains pancreatic cancer through p53 and p21. Frontiers in Oncology, 12, 1056586. [Link]
-
Encyclopedia MDPI. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. MDPI. [Link]
-
Cornea, V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3467. [Link]
Sources
- 1. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases | MDPI [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action for N-(4-methylphenyl)-3-nitropyridin-4-amine as a Protein Kinase Inhibitor
Executive Summary
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous clinically successful protein kinase inhibitors.[1][2] This guide puts forth the central hypothesis that N-(4-methylphenyl)-3-nitropyridin-4-amine, hereafter designated as Compound X, functions as an ATP-competitive protein kinase inhibitor. This hypothesis is predicated on a detailed structural analysis of Compound X, which reveals key pharmacophoric features consistent with known kinase-binding motifs. We present a comprehensive, multi-phase experimental strategy designed to rigorously test this hypothesis, beginning with broad, high-throughput screening and culminating in specific cellular target engagement and pathway modulation assays. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only the scientific rationale but also detailed, actionable protocols and data interpretation frameworks necessary to elucidate the mechanism of action for this and similar novel chemical entities.
Introduction and Central Hypothesis
Protein kinases are a large family of enzymes that play a central role in virtually all cellular signaling networks, making them critical therapeutic targets for a host of diseases, especially cancer.[3][4] The development of small-molecule inhibitors that target the ATP-binding site of these kinases has revolutionized treatment paradigms. The aminopyrimidine and related aminopyridine scaffolds are particularly adept at this, as they can effectively mimic the adenine ring of ATP, enabling competitive binding within the kinase active site.[1][2]
Compound X, this compound, possesses a 4-aminopyridine core. Our central hypothesis is that this molecule orients itself within the ATP-binding pocket of one or more protein kinases, with the pyridine nitrogen forming a critical hydrogen bond with the "hinge" region of the kinase, a mode of interaction characteristic of many type I and type II kinase inhibitors.[5] The N-(4-methylphenyl) group is predicted to occupy a hydrophobic pocket, while the 3-nitro group likely influences electronic properties and provides additional interactions, thereby determining the compound's potency and selectivity profile.
This guide outlines a logical, field-proven workflow to systematically investigate this hypothesis.
Structural Rationale and In Silico Target Prediction
A molecule's structure dictates its function. The key components of Compound X support the kinase inhibition hypothesis:
-
4-Aminopyridine Core: This moiety is a well-established hinge-binding motif. The pyridine nitrogen (N1) is positioned to act as a hydrogen bond acceptor, while the exocyclic amine can act as a hydrogen bond donor, together forming one to three hydrogen bonds with the backbone of the kinase hinge region.
-
N-(4-methylphenyl) Group: This hydrophobic substituent is likely to project into the hydrophobic region of the ATP pocket, often referred to as the "back pocket," where it can form van der Waals interactions, contributing to binding affinity.
-
3-Nitro Group: As a strong electron-withdrawing group, the nitro substituent modulates the pKa of the pyridine ring, potentially enhancing the hinge-binding interaction. It may also form specific polar contacts with residues in the solvent-exposed region of the active site.
In Silico Target Prediction
Before embarking on extensive wet-lab experiments, computational methods can provide valuable, data-driven predictions of likely kinase targets, helping to prioritize experimental resources.[3][6]
Protocol 2.1: Computational Kinase Target Prediction
-
Ligand Preparation: Generate a 3D conformation of Compound X using a computational chemistry package (e.g., Schrödinger Maestro, MOE). Perform energy minimization using a suitable force field (e.g., OPLS4).
-
Target Database Selection: Utilize a comprehensive database of kinase structures, such as the Protein Data Bank (PDB), or specialized databases like KinomeFEATURE.[7][8]
-
Prediction Methodologies:
-
Pharmacophore Screening: Define a 3D pharmacophore based on the key features of Compound X (hydrogen bond acceptor, hydrogen bond donor, hydrophobic group, aromatic ring). Screen this pharmacophore against a database of kinase models.
-
Molecular Docking: Perform docking studies of Compound X against a panel of diverse human kinase crystal structures. Prioritize kinases where the aminopyridine core forms canonical hinge interactions and the overall binding pose has a favorable docking score.
-
Machine Learning Models: Employ validated machine learning tools like KinasePred or 3D-KINEssence, which use large datasets of known kinase-inhibitor interactions to predict the target landscape for a novel compound.[6][9]
-
-
Analysis and Prioritization: Consolidate the results from all in silico methods. Kinases that are consistently identified as high-probability targets should be prioritized for initial in vitro screening.
Experimental Validation Strategy
The following phased approach provides a self-validating system, where the results of each phase inform the design of the next, ensuring a logical and efficient elucidation of the mechanism of action.
Phase 1: Broad Kinome Profiling
The first step is to empirically determine the kinase selectivity profile of Compound X across a large, representative panel of the human kinome. This unbiased approach will identify the primary kinase family or specific kinases that the compound interacts with.
Protocol 3.1: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Assay Service: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) for a broad panel screen (e.g., KINOMEscan™, Kinase-Glo® Plus). A standard initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM).
-
Assay Principle: These assays generally measure the amount of ATP remaining after a kinase reaction.[4] Inhibition is observed as a higher signal (more ATP remaining) compared to a DMSO vehicle control.
-
Data Analysis: The primary output is typically expressed as "% Inhibition" at the tested concentration.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
-
Hit Selection: Kinases showing significant inhibition (e.g., >75% at 1 µM) are considered primary "hits" for further investigation.
Table 1: Hypothetical Kinase Panel Screening Results for Compound X at 1 µM
| Kinase Target | Kinase Family | % Inhibition | Hit Status |
| AURKA | Ser/Thr Kinase | 92% | Primary Hit |
| AURKB | Ser/Thr Kinase | 85% | Primary Hit |
| ABL1 | Tyr Kinase | 65% | Secondary Hit |
| SRC | Tyr Kinase | 48% | Non-Hit |
| EGFR | Tyr Kinase | 15% | Non-Hit |
| CDK2 | Ser/Thr Kinase | 12% | Non-Hit |
| ... (400+ others) | ... | <10% | ... |
dot
Caption: Logic of the ATP competition assay.
Phase 3: Cellular Target Engagement and Pathway Analysis
Confirming that Compound X binds to its intended target within the complex environment of a living cell is a critical step in drug development. [10]Furthermore, we must demonstrate that this binding event leads to the inhibition of the kinase's downstream signaling function.
Protocol 3.4: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct target engagement in intact cells. [11][12]The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart. [12][13]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which expresses high levels of Aurora kinases) to ~80% confluency. Treat cells with either Compound X (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest and resuspend cells. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling. [10]3. Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet) by high-speed centrifugation. [14]4. Detection by Western Blot: Analyze the amount of soluble AURKA remaining in the supernatant of each sample using Western blotting.
-
Data Analysis: Plot the band intensity of soluble AURKA versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and thus, direct engagement.
Protocol 3.5: Western Blot for Downstream Pathway Modulation
To confirm that target engagement translates to functional inhibition, we will assess the phosphorylation status of a known downstream substrate of Aurora A kinase. A key substrate is Histone H3 at Serine 10 (pHH3-S10), a marker of mitosis.
-
Cell Treatment: Seed HCT116 cells. Synchronize them in the G2/M phase using a cell cycle inhibitor like nocodazole to enrich for the mitotic population where AURKA is active. Treat the synchronized cells with increasing concentrations of Compound X (e.g., 0, 50, 150, 500, 1500 nM) for 2-4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. [15][16]Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
Detection and Quantification: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. [10]Quantify the band intensities. A dose-dependent decrease in the ratio of p-Histone H3 to total Histone H3 indicates functional inhibition of the Aurora kinase pathway. [17]
dot
Caption: Inhibition of the Aurora A signaling pathway.
Conclusion and Future Directions
This guide details a robust, integrated strategy to test the hypothesis that this compound acts as an ATP-competitive kinase inhibitor. The proposed workflow, from in silico prediction to in-cell functional assays, provides a clear and rigorous path to elucidate its mechanism of action. Positive results, particularly the confirmation of a specific kinase target (e.g., AURKA) and on-target pathway modulation in cells, would validate the central hypothesis.
Future work would involve expanding the cellular studies to assess effects on cell cycle progression and apoptosis, initiating structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventually progressing the most promising analogues into in vivo efficacy and safety studies.
References
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers.
- Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate.
- The use of aminopyridines in neurological disorders. PubMed.
- In vitro NLK Kinase Assay. PMC.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.
- 4 aminopyridine – Knowledge and References. Taylor & Francis Online.
- Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.
- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
- How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- In vitro kinase assay. Bio-protocol.
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
- Kinase activity-tagged western blotting assay. PubMed.
- In vitro kinase assay. Protocols.io.
- Protocol for Invitro Kinase Assay. Columbia University.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Western blot analysis of intracellular signaling pathways after TKI... ResearchGate.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks | PLOS Computational Biology [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Analogs and derivatives of N-(4-methylphenyl)-3-nitropyridin-4-amine
Title: The 3-Nitro-4-Aminopyridine Scaffold: A Gateway to Purine-Mimetic Therapeutics Subtitle: Technical Analysis of N-(4-methylphenyl)-3-nitropyridin-4-amine and Its Derivatives
Executive Summary: The "Gateway" Scaffold
This compound (CAS: 54696-69-4) is not merely an isolated organic compound; in the context of medicinal chemistry, it represents a critical "gateway scaffold."[1] It serves as the penultimate precursor to 1-aryl-1H-imidazo[4,5-c]pyridines , a class of privileged heterocycles that function as bioisosteres of purine (adenine).[1]
Because the imidazo[4,5-c]pyridine core closely mimics the ATP purine ring, derivatives of this molecule are heavily utilized in the development of ATP-competitive kinase inhibitors (e.g., EGFR, Src) and PARP inhibitors . This guide dissects the synthesis, chemical behavior, and strategic derivatization of this molecule for high-value drug discovery.[2]
Chemical Architecture & Properties
The molecule features a highly polarized "push-pull" electronic system.[1] The electron-donating amine at position 4 is conjugated with the electron-withdrawing nitro group at position 3 and the pyridine nitrogen.[1]
| Property | Value / Characteristic | Implication for Medicinal Chemistry |
| Molecular Formula | C₁₂H₁₁N₃O₂ | Compact scaffold, structurally efficient.[1] |
| Molecular Weight | 229.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| H-Bonding | Intramolecular (NH[1]···O) | The amino proton forms a strong H-bond with the nitro oxygen, locking the conformation and improving membrane permeability (pseudo-ring formation). |
| Electronic State | Electron-deficient Pyridine | The pyridine ring is deactivated, making the 4-position susceptible to nucleophilic attack (SNAr) during synthesis but resistant to oxidative metabolism. |
| LogP (Predicted) | ~2.7 | Favorable lipophilicity for oral bioavailability (Lipinski compliant). |
Synthesis Strategy: The SNAr Pathway
The most robust route to this compound is Nucleophilic Aromatic Substitution (SNAr) .[1] Unlike palladium-catalyzed Buchwald-Hartwig aminations, this reaction proceeds under metal-free conditions due to the activation provided by the 3-nitro group and the pyridine nitrogen.
Protocol: Synthesis of this compound
-
Precursors : 4-Chloro-3-nitropyridine (1.0 eq), p-Toluidine (1.1 eq).
-
Solvent : Ethanol or Isopropanol (Protic solvents stabilize the transition state).
-
Base : Triethylamine (Et₃N) or DIPEA (1.2 eq) to scavenge HCl.
Step-by-Step Methodology:
-
Charge : Dissolve 4-Chloro-3-nitropyridine (5.0 g, 31.5 mmol) in 50 mL of ethanol.
-
Addition : Add p-Toluidine (3.7 g, 34.6 mmol) followed by Et₃N (5.3 mL).
-
Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for the starting chloride (Rf ~0.6) should disappear, replaced by a bright yellow/orange product spot (Rf ~0.4).
-
Quench & Isolate : Cool to room temperature. The product often precipitates directly. If not, pour into 200 mL ice-water.
-
Purification : Filter the yellow solid. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if purity is <95%.
Yield Expectation : 85–92%. Validation : ¹H NMR (DMSO-d₆) will show a characteristic broad singlet for the NH proton at >9.0 ppm (deshielded by the nitro group).
Derivatization Logic: From Scaffold to Drug
The primary value of this molecule lies in its downstream transformation. The Nitro-Reduction-Cyclization sequence converts the open scaffold into the rigid Imidazo[4,5-c]pyridine core.[1]
Visualizing the Pathway
Caption: The "Gateway" workflow converting the nitro-amine scaffold into the bioactive imidazo[4,5-c]pyridine core.
Critical Derivative Pathways
-
The Kinase Inhibitor Route (Imidazo-Cyclization)
-
Reaction : Reduce the nitro group (Fe/NH₄Cl or H₂/Pd-C) to the diamine. Immediately treat with Triethyl Orthoformate (for C-H core) or Urea/CDI (for C=O core).
-
Result : 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine.[1]
-
Mechanism : This creates a rigid bicyclic system that mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases like EGFR or JAK .
-
-
The "Core Hopping" Route (Triazolo-Cyclization)
-
Reaction : Reduce to diamine, then treat with Sodium Nitrite (NaNO₂) in acid.
-
Result : 1-(4-methylphenyl)-1H-triazolo[4,5-c]pyridine.[1]
-
Utility : Increases nitrogen count, altering hydrogen bond acceptor/donor ratios and often improving metabolic stability (lowering CYP450 oxidation).
-
Structure-Activity Relationship (SAR) Map
To optimize this scaffold for biological activity (e.g., antitumor efficacy), modifications must follow specific zones of the molecule.
Caption: Strategic modification zones for optimizing the 3-nitro-4-aminopyridine scaffold.
Experimental Protocol: Reduction to Diamine
Note: The diamine intermediate is oxidation-sensitive (turns dark/purple upon air exposure). It must be used immediately in the next step.
-
Setup : Suspend this compound (2.29 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL).
-
Catalyst : Add Iron powder (3.0 g, 5 eq) and Ammonium Chloride (0.5 g).
-
Reaction : Heat to reflux with vigorous stirring for 2 hours. The yellow color should fade to a pale/colorless solution (if kept under N₂).
-
Workup : Filter hot through Celite to remove iron.
-
Immediate Use : The filtrate contains the unstable diamine. Add Triethyl Orthoformate (10 mL) and catalytic p-TsOH immediately to the filtrate and reflux for 3 hours to achieve the stable Imidazo[4,5-c]pyridine derivative.
References
-
BenchChem . (2025).[2] A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. BenchChem Technical Resources.
-
PubChem . (2025).[3] N-(4-methylphenyl)-3-nitropyridin-2-amine Crystal Structure and Isomer Analysis. National Institutes of Health.
-
Santa Cruz Biotechnology . (2025). N-methyl-3-nitropyridin-4-amine: Biochemical Properties. SCBT Product Data.
-
MDPI . (2021). Nitropyridines in the Synthesis of Bioactive Molecules: Precursors for Antitumor Agents. Molecules, 26(9).
-
PrepChem . (2024). Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine. PrepChem Organic Synthesis Database.
Sources
N-(4-methylphenyl)-3-nitropyridin-4-amine crystal structure and polymorphism.
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of N-(4-methylphenyl)-3-nitropyridin-amine
Authored by: A Senior Application Scientist
Foreword: This technical guide delves into the solid-state chemistry of a substituted nitropyridine-amine, a class of compounds of interest for their potential fluorescence properties and as intermediates in the synthesis of bioactive molecules.[1][2] A critical aspect of developing any crystalline solid for pharmaceutical or materials science applications is a thorough understanding of its polymorphic landscape. Polymorphism, the ability of a compound to exist in more than one crystal structure, can profoundly impact crucial properties such as solubility, stability, bioavailability, and manufacturability.[3] This document provides a comprehensive overview of the known polymorphic forms of N-(4-methylphenyl)-3-nitropyridin-2-amine, detailing their structural characteristics, the analytical workflows for their characterization, and the causality behind the experimental methodologies.
Note to the Reader: While the topic specified is N-(4-methylphenyl)-3-nitropyridin-4-amine, the preponderance of published crystallographic research focuses on the isomeric N-(4-methylphenyl)-3-nitropyridin-2-amine. To ensure scientific integrity and provide a data-rich guide, this document will focus on the well-characterized 2-amine isomer, for which multiple polymorphs have been identified and structurally elucidated.
The Phenomenon of Polymorphism: Significance in a Developmental Context
In the realm of drug development, the solid form of an active pharmaceutical ingredient (API) is as critical as its molecular structure. Different polymorphs of the same API are, in essence, different solid-state materials with distinct physical properties, despite being chemically identical. A classic example is Ritonavir, an antiretroviral drug, where the sudden appearance of a more stable, less soluble polymorph led to significant formulation challenges and a market recall. This underscores the imperative for comprehensive polymorph screening during drug development to identify the most stable form and mitigate risks associated with polymorphic transformations.
The formation of different polymorphs is governed by the subtle interplay of thermodynamics and kinetics during the crystallization process. Factors such as solvent, temperature, cooling rate, and the presence of impurities can dictate which crystal form nucleates and grows.[3] Understanding these relationships is key to controlling the desired solid form during manufacturing.
Synthesis and Crystallization of N-(4-methylphenyl)-3-nitropyridin-2-amine
The foundational step in any solid-state characterization is the synthesis of the target compound. The title compound is synthesized via a nucleophilic aromatic substitution reaction.
Synthesis Protocol
Objective: To synthesize N-(4-methylphenyl)-3-nitropyridin-2-amine from commercially available starting materials.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-nitro-pyridine (1 equivalent) and p-toluidine (1 equivalent).[1]
-
Solvent Addition: Add ethanol to the flask to serve as the reaction solvent. The volume should be sufficient to dissolve the reactants upon heating.[1]
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 5-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Work-up: Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent like diethyl ether. Wash the combined organic layers with water and dry over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure to yield the crude product as a reddish solid. Further purification can be achieved by recrystallization from ethyl acetate to yield high-purity red crystals of the target compound.[1]
Causality and Insights:
-
Choice of Reactants: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the amine group of p-toluidine at the C2 position, displacing the chloro group.
-
Solvent: Ethanol is a common choice for such reactions due to its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Purification: Recrystallization is a critical step to ensure high purity, which is essential for subsequent crystallographic studies, as impurities can inhibit crystallization or favor the formation of undesired forms.
The Polymorphic Landscape: Two Monoclinic Forms
To date, two distinct polymorphic forms of N-(4-methylphenyl)-3-nitropyridin-2-amine have been identified and characterized by single-crystal X-ray diffraction. Both forms crystallize in the monoclinic system but differ in their space group, the number of molecules in the asymmetric unit (Z'), and their molecular packing.[4]
Polymorph I (P2₁/c)
This form was the first to be reported.[1] Its asymmetric unit contains two independent molecules (Z'=2).[1] These two molecules exhibit notable conformational differences, primarily in the dihedral angle between the pyridine and benzene rings, which are 17.42(16)° and 34.64(16)°, respectively.[1] This demonstrates the molecule's conformational flexibility, which is a common precursor to polymorphism.
Polymorph II (P2₁)
The second polymorph was discovered serendipitously during a co-crystallization experiment.[4][5] This form is more complex, with four crystallographically independent molecules in the asymmetric unit (Z'=4).[4] The range of dihedral angles between the rings in this form is even wider, spanning from nearly planar [2.92(19)° and 6.57(18)°] to significantly twisted [23.79(19)° and 26.24(19)°].[4]
Comparative Crystallographic Data
The quantitative differences between these two polymorphs are summarized below.
| Parameter | Polymorph I | Polymorph II |
| Formula | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| Z' | 2 | 4 |
| a (Å) | 10.6557 (12) | 10.3756 (4) |
| b (Å) | 7.1415 (8) | 28.0099 (11) |
| c (Å) | 27.958 (3) | 14.6555 (6) |
| β (°) ** | 91.310 (2) | 108.319 (2) |
| V (ų) ** | 2127.0 (4) | 4042.8 (3) |
| Dihedral Angles | 17.42 (16)°, 34.64 (16)° | 2.92 (19)°, 6.57 (18)°, 23.79 (19)°, 26.24 (19)° |
| (Data sourced from Akhmad Aznan et al., 2010 and Arman et al., 2014)[1][4] |
Structural Analysis: Intra- and Intermolecular Interactions
The conformation of the molecules and their packing in the crystal lattice are dictated by a hierarchy of interactions.
-
Intramolecular Hydrogen Bonding: A dominant and consistent feature in both polymorphs is a strong intramolecular N—H⋯O hydrogen bond between the amine hydrogen and one of the oxygen atoms of the nitro group.[1][4] This interaction creates a stable six-membered ring (an S(6) graph-set motif) and is responsible for forcing the nitro group to be largely coplanar with the pyridine ring.[4]
-
Intermolecular Interactions: The three-dimensional crystal architecture is built and stabilized by a network of weaker interactions.
-
C—H⋯O and C—H⋯π Interactions: These are prevalent in both structures, connecting molecules into larger assemblies.[1][4]
-
π–π Stacking: In Polymorph I, significant π–π stacking is observed between pyridine-benzene and pyridine-pyridine rings, with centroid-to-centroid distances of 3.6442(19) Å and 3.722(2) Å, respectively.[1]
-
Nitro-N—O⋯π Interactions: In Polymorph II, an additional type of interaction is noted where the oxygen of the nitro group interacts with the π-system of a neighboring pyridine ring.[4][5]
-
The differences in these non-covalent interactions, driven by the varying molecular conformations, give rise to the distinct crystal packing and, consequently, the two different polymorphs.
Experimental Workflows for Polymorph Characterization
A multi-technique approach is essential for the robust discovery and characterization of polymorphs.
Polymorph Screening and Crystallization
Objective: To explore crystallization conditions that may lead to different polymorphic forms.
Methodology:
-
Solvent Selection: Prepare saturated solutions of the compound in a variety of solvents with different polarities (e.g., ethyl acetate, ethanol, ether, acetonitrile, tetrahydrofuran).
-
Crystallization Techniques:
-
Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature. Polymorph II was obtained from a 1:1 ethanol/ether solution.[4][5]
-
Cooling Crystallization: Slowly cool a hot, saturated solution.
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a solution of the compound to induce precipitation.
-
-
Co-crystallization Experiments: Attempt to form co-crystals with other molecules (e.g., carboxylic acids). This can sometimes lead to the isolation of new polymorphs of the parent compound, as was the case for Polymorph II.[4][5]
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a single crystal, providing definitive proof of a new polymorphic form.
Methodology:
-
Crystal Selection: Under a microscope, select a high-quality single crystal (typically < 0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, unit cell parameters, and crystal packing, allowing for unambiguous identification of the polymorph.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a characteristic fingerprint of a crystalline solid, useful for identifying polymorphs in bulk powder samples and for quality control.
Methodology:
-
Sample Preparation: Gently grind a small amount of the crystalline material to a fine, homogeneous powder.
-
Data Acquisition: Place the powder in a sample holder in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Pattern Analysis: Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (in 2θ) and relative intensities. This experimental pattern can be compared to patterns calculated from SC-XRD data to confirm the identity of the bulk phase.
Visualizing Polymorphic Relationships and Workflows
Diagrams are invaluable for conceptualizing the relationships between solid forms and the analytical processes used to study them.
Caption: Relationship between solution conditions and the resulting polymorphs.
Caption: A typical workflow for polymorph discovery and characterization.
Conclusion and Future Outlook
The existence of at least two monoclinic polymorphs of N-(4-methylphenyl)-3-nitropyridin-2-amine highlights the complex solid-state landscape of even seemingly simple organic molecules. The key takeaway for researchers is the profound influence of molecular conformation on crystal packing, which in turn gives rise to polymorphism. The discovery of the second polymorph from a failed co-crystallization experiment serves as a powerful reminder that comprehensive screening should explore a wide and sometimes unconventional experimental space.
Further studies could focus on determining the relative thermodynamic stability of the two forms using techniques like slurry experiments or differential scanning calorimetry (DSC). Understanding which form is the most stable is paramount for any potential application. Additionally, computational crystal structure prediction could be employed to explore whether other, as-yet-undiscovered, polymorphs are energetically feasible. This integrated experimental and computational approach provides the most robust strategy for navigating the challenges and opportunities presented by polymorphism in materials and pharmaceutical sciences.
References
-
Arman, H. D., & Tiekink, E. R. T. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(8), o888–o891. [Link]
-
Akhmad Aznan, M. A., Abdullah, Z., Fairuz, Z. A., & Ng, S. W. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2400. [Link]
-
Arman, H. D., & Tiekink, E. R. T. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. IUCrData, 1(2), x140502. [Link]
-
Okuno, T., & Umezono, S. (2014). Two polymorphs of N-phenylpyridin-4-amine. Journal of Molecular Structure, 1074, 350-356. [Link]
-
Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o733–o734. [Link]
-
Pinga, E., Dziuk, B., & Sokal, A. (2022). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Symmetry, 14(4), 675. [Link]
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Vanin, A. A., & Shepelenko, K. E. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 594. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)
-
Schmid, D., Halter, L., Rentsch, K. M., & Weinmann, W. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Toxics, 10(9), 527. [Link]
Sources
Spectroscopic Data of N-(4-methylphenyl)-3-nitropyridin-4-amine: A Technical Guide for Researchers
Introduction
N-(4-methylphenyl)-3-nitropyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural framework, combining a nitropyridine core with a p-toluidine moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis and Molecular Structure
The synthesis of this compound can be conceptually based on the nucleophilic aromatic substitution reaction between a 4-substituted-3-nitropyridine and p-toluidine. For instance, a plausible route involves the reaction of 4-chloro-3-nitropyridine with p-toluidine. A similar methodology has been reported for the synthesis of the isomeric N-(4-methylphenyl)-3-nitropyridin-2-amine, where 2-chloro-3-nitropyridine was reacted with p-toluidine in ethanol[1].
The molecular structure of this compound, with the IUPAC name this compound, is presented below. The numbering scheme used for the prediction of NMR data is also indicated.
Sources
Technical Guide: N-(4-methylphenyl)-3-nitropyridin-4-amine as a Versatile Small Molecule Scaffold
[1]
Executive Summary: The "Gateway" Scaffold
In the landscape of heterocyclic drug discovery, N-(4-methylphenyl)-3-nitropyridin-4-amine (referred to herein as NMP-3NPA ) represents a critical "gateway" scaffold.[1] It is not merely an intermediate; it is a privileged structural motif that bridges simple pyridine chemistry with complex, biologically active fused ring systems.
Its value lies in its ortho-nitro-amine functionality .[1] This arrangement allows for facile reduction to a vicinal diamine (3,4-diaminopyridine), which serves as the immediate precursor to imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines —cores found in potent kinase inhibitors, antiviral agents, and adenosine receptor antagonists.[1]
This guide provides a rigorous technical analysis of NMP-3NPA, detailing its synthesis, divergent reactivity, and application in high-value medicinal chemistry workflows.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 229.24 g/mol |
| Core Structure | Pyridine ring substituted at C3 ( |
| Key Functional Groups | Nitro (electrophilic/reducible), Secondary Amine (nucleophilic), Pyridine Nitrogen (basic) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Appearance | Yellow to orange crystalline solid |
Synthesis Protocol: The Approach
The most robust route to NMP-3NPA utilizes Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate.[1] The strong electron-withdrawing nature of the nitro group at C3 and the pyridine nitrogen lowers the LUMO energy at C4, facilitating the displacement of a leaving group (typically Chloride).[1]
Step-by-Step Experimental Protocol
Objective: Synthesis of NMP-3NPA on a 10 mmol scale.
Reagents:
-
Substrate: 4-Chloro-3-nitropyridine (1.58 g, 10 mmol) [CAS: 10211-40-2][1]
-
Nucleophile: p-Toluidine (1.18 g, 11 mmol, 1.1 equiv)[1]
-
Base: Triethylamine (
) (1.5 mL, 11 mmol) or Diisopropylethylamine (DIPEA)[1] -
Solvent: Ethanol (EtOH) or Isopropanol (IPA) (20 mL)
Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-nitropyridine in 20 mL of ethanol.
-
Addition: Add p-toluidine in a single portion. The solution may darken immediately due to amine oxidation or complex formation.[1]
-
Basification: Add Triethylamine dropwise. Note: The base scavenges the HCl byproduct, driving the equilibrium forward.[1]
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The starting chloride ( ) should disappear, and a highly colored (yellow/orange) product spot ( ) should appear.[1] -
Work-up (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath (
) for 30 minutes. The product typically crystallizes out.[1] -
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (
) and then cold water ( ) to remove ammonium salts.[1] -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Yield Expectation: 85–95%
Purity Validation:
Divergent Synthesis: The "Versatility" Map
The true power of NMP-3NPA lies in its downstream transformations.[1] It acts as a branching point for three distinct heterocyclic classes.[1]
Pathway A: Imidazo[4,5-c]pyridines (Kinase Inhibitor Core)
Reduction of the nitro group yields the 3,4-diaminopyridine intermediate.[1] Condensation with orthoesters or carboxylic acids closes the imidazole ring.[1] This scaffold mimics the purine core of ATP, making it ideal for designing ATP-competitive kinase inhibitors.[1]
Pathway B: Triazolo[4,5-c]pyridines
Treatment of the reduced diamine with Sodium Nitrite (
Pathway C: 2-Substituted Derivatives
The C2 position of the pyridine ring remains accessible for further functionalization (e.g., via oxidation to N-oxide followed by rearrangement), allowing for "decorating" the scaffold to tune solubility and potency.[1]
Visualization of Chemical Space[1]
Caption: Divergent synthesis pathways originating from the NMP-3NPA scaffold, leading to three distinct pharmacophores.[1]
Critical Experimental Considerations (Process Safety & Optimization)
Regioselectivity Verification
In the synthesis of the scaffold, regioselectivity is generally controlled by the leaving group at C4.[1] However, if starting from 3,4-dichloropyridine followed by nitration, isomer mixtures can occur.[1]
-
Checkpoint: Always verify the position of the nitro group relative to the amine.[1] The C2 proton in 3-nitro-4-aminopyridines is significantly deshielded (
ppm) compared to isomers.[1]
Reduction Challenges
Reducing the nitro group in NMP-3NPA requires care to avoid poisoning the catalyst if the p-tolyl moiety contains sulfur impurities (unlikely) or if halogen substituents are present elsewhere.[1]
-
Recommended Method: Iron powder in Acetic Acid (Fe/AcOH) is often superior to catalytic hydrogenation (
) for this specific scaffold because it avoids potential reduction of the pyridine ring itself and is tolerant of other sensitive groups.[1]
Handling Nitroaromatics[1][4]
Applications in Drug Discovery[1][5][6]
Kinase Inhibition (EGFR/VEGFR)
The imidazo[4,5-c]pyridine derivatives synthesized from NMP-3NPA are structural isosteres of purines.[1] By modifying the p-tolyl group (e.g., adding solubilizing tails or H-bond acceptors), researchers can target the ATP-binding pocket of tyrosine kinases.[1] The p-tolyl group often occupies the hydrophobic pocket II in kinase active sites.[1]
Antimicrobial Agents
Nitropyridines themselves possess intrinsic antimicrobial activity.[1] NMP-3NPA derivatives have been screened for activity against S. aureus and M. tuberculosis, where the nitro group is believed to undergo bioreduction to reactive species that interfere with bacterial DNA replication.[1]
References
-
PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine (Compound Summary). National Library of Medicine.[1] [Link][1]
-
PubChem. 4-Methyl-3-nitropyridine (Related Precursor Data). National Library of Medicine.[1] [Link][1]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025.[1][2][3][4] [Link][1]
Sources
- 1. N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Nitro-4-(4-pyridylamino)pyridine | C10H8N4O2 | CID 294459 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Nitro Group in Pyridine-Based Drug Discovery: A Double-Edged Sword of Potency and Peril
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: The Paradox of the Nitro Group
The pyridine ring is a cornerstone of medicinal chemistry, a "privileged structural motif" found in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Its versatility allows for fine-tuning of physicochemical properties to achieve desired biological outcomes.[] Among the vast arsenal of functional groups used to adorn this scaffold, the nitro group (–NO2) holds a unique and paradoxical status. It is both a potent pharmacophore, unlocking unique mechanisms of action, and a notorious toxicophore, often flagged as a structural alert for mutagenicity and genotoxicity.[3][4]
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple cataloging of effects. It aims to dissect the fundamental role of the nitro group in the biological activity of pyridines, exploring the causality behind its influence on pharmacodynamics and pharmacokinetics. We will delve into the mechanisms that confer therapeutic benefits, from bioreductive activation in hypoxic environments to specific enzyme inhibition, while also addressing the metabolic liabilities that demand rigorous evaluation. For the medicinal chemist, understanding this dichotomy is not merely academic; it is essential for harnessing the power of the nitropyridine scaffold while navigating its inherent risks.
Part 1: The Physicochemical Transformation of the Pyridine Scaffold
The introduction of a nitro group dramatically alters the electronic and steric landscape of the pyridine ring, a transformation that is the root cause of its profound biological effects.
Potent Electron-Withdrawing Effects
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[3] Through a combination of negative inductive (-I) and resonance (-M) effects, it significantly reduces the electron density of the aromatic ring.[5] This has two critical consequences:
-
Ring Deactivation for Electrophilic Substitution: The electron-deficient nature of the nitropyridine ring makes it much less reactive towards electrophilic aromatic substitution, often requiring harsh reaction conditions for further functionalization.[5][6][7]
-
Ring Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency makes the ring highly susceptible to attack by nucleophiles.[8][9] This reactivity is most pronounced at the ortho and para positions relative to the nitro group, as the anionic intermediate (Meisenheimer complex) can be effectively stabilized by delocalizing the negative charge onto the oxygen atoms of the nitro group.[8] This SNAr reactivity is a cornerstone for the synthesis of diverse nitropyridine derivatives, allowing for the facile displacement of leaving groups like halogens.[1][8]
Caption: S(N)Ar mechanism on a nitropyridine ring.
Modulation of Polarity and Binding Interactions
The nitro group is highly polar, a property that influences a molecule's solubility, membrane permeability, and ability to interact with biological targets.[3][10] The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, enabling strong, directional interactions with amino acid residues in a protein's active site. This ability to act as a key pharmacophore is a primary reason for its inclusion in drug design.[11]
Part 2: The Pharmacodynamic Impact: From Prodrug to Pharmacophore
The unique physicochemical properties endowed by the nitro group translate into diverse and potent mechanisms of biological action. Nitropyridines can act as hypoxia-activated prodrugs, direct inhibitors of essential cellular machinery, or modulators of key signaling pathways.
The Cornerstone Mechanism: Bioreductive Activation
Perhaps the most significant role of the nitro group in medicinal chemistry is its ability to be selectively reduced in low-oxygen (hypoxic) environments, a hallmark of solid tumors and various pathogenic microorganisms.[3][4] This bioreductive activation is a multi-step process catalyzed by nitroreductase enzymes.
The nitro group (R-NO₂) is sequentially reduced to a nitroso (R-NO) and then a hydroxylamino (R-NHOH) intermediate.[11] These reduced species are highly reactive electrophiles capable of covalently binding to and damaging critical cellular macromolecules like DNA, leading to cytotoxicity.[4][11] This mechanism forms the therapeutic basis for many nitropyridine-based anticancer, antibacterial, and antiparasitic agents.[3][11]
Caption: Bioreductive activation of nitropyridines.
Direct Inhibition and Target Engagement
Beyond its role as a prodrug moiety, the nitro group can be an integral part of the pharmacophore, directly participating in binding to a biological target.
A compelling example is the development of 3-nitropyridine analogues as microtubule-targeting agents .[12] These compounds were shown to induce G2-M phase cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine site.[12] In this context, the nitro group is not reduced for activity but rather forms key interactions within the binding pocket, highlighting its role in direct target engagement.
Similarly, nitropyridine derivatives have been synthesized as inhibitors of enzymes crucial for disease progression, such as glycogen synthase kinase-3 (GSK3) and cyclin G-associated kinase.[1]
Therapeutic Applications
The diverse mechanisms of action have led to the exploration of nitropyridines across multiple therapeutic areas.
| Compound Class/Example | Therapeutic Area | Mechanism of Action / Key Finding | Reference(s) |
| 3-Nitropyridine Analogues | Anticancer | Inhibit tubulin polymerization by binding to the colchicine site; potent against a broad range of cancer types. | [12] |
| Nitropyridine-N-oxide | Antibacterial | Acts as a quorum sensing inhibitor in Pseudomonas aeruginosa. | [13][14] |
| Nitrendipine | Antihypertensive | A dihydropyridine calcium channel blocker where the nitrophenyl group is critical for activity. | [15][16] |
| 2-Bromo-5-fluoro-3-nitropyridine Derivatives | Antimicrobial | Showed promising antitubercular activity with MIC values in the 4-64 μg/mL range. | [17] |
| 2-Nitropyridines / 3-Nitropyridines | Antiparasitic | Demonstrated systemic effects against Entamoeba histolytica and Trichomonas fetus. | [18] |
| Various Nitropyridines | Agrochemical | Used as precursors for insecticides and herbicides. | [1][19] |
Part 3: The Other Edge of the Sword: Metabolism, Toxicity, and Safety
The same chemical properties that make the nitro group a potent driver of biological activity also make it a significant liability. Its metabolic fate is inextricably linked to its potential for toxicity.
Metabolic Reduction and Toxicity
The bioreductive pathway that activates nitropyridines as prodrugs is also the primary source of their toxicity. The formation of reactive hydroxylamino and nitrosoamine intermediates can occur in mammalian cells, not just in microbes or hypoxic tumors.[4][20] These intermediates can form adducts with host DNA, leading to mutations.[4] This link between nitro reduction and mutagenesis is well-established and is the reason the nitroaromatic group is a classic structural alert.[3][4]
Consequently, drugs containing nitro groups have been associated with:
For example, 2-ethyl-4-nitropyridine N-oxide, an intermediate in drug synthesis, was found to have a specific toxic effect on the blood system, causing an imbalance of oxyhemoglobin and methemoglobin.[21]
Drug Discovery Workflow: A Self-Validating Approach
Given the high potential for toxicity, a self-validating and rigorous screening cascade is imperative when developing nitropyridine-based drug candidates. The goal is to identify compounds where the therapeutic window between efficacy (e.g., selective killing of cancer cells or bacteria) and host toxicity is sufficiently large.
Caption: A risk-mitigating workflow for nitropyridine drug discovery.
Part 4: Experimental Protocols for Critical Assessment
To empower researchers in this field, we provide condensed, field-proven protocols for assessing the two most critical aspects of a nitropyridine candidate: its potential for bioreductive activation and its mutagenicity.
Protocol 1: In Vitro Bioreductive Activation Assay
This protocol assesses the susceptibility of a nitropyridine compound to enzymatic reduction and its consequent cytotoxicity under hypoxic conditions.
-
Objective: To determine if the compound's cytotoxicity is enhanced under hypoxic conditions in the presence of nitroreductase-expressing cells.
-
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Cell culture medium (e.g., McCoy's 5A), FBS, Penicillin-Streptomycin
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Normoxic incubator (21% O₂, 5% CO₂)
-
Test nitropyridine compound, dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
-
Methodology:
-
Cell Seeding: Seed cells in two identical 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the nitropyridine compound. Add the compound to the plates, ensuring a final DMSO concentration of <0.5%. Include vehicle-only (DMSO) controls.
-
Incubation: Place one plate in the normoxic incubator and the other in the hypoxia chamber. Incubate both plates for 72 hours.
-
Viability Assessment: After incubation, remove plates and allow them to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Self-Validating Data Interpretation:
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.
-
A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions (a high hypoxia cytotoxicity ratio) strongly suggests that the compound is a hypoxia-activated prodrug, validating the bioreductive mechanism of action.
-
Protocol 2: Ames Test for Mutagenicity (Microplate Fluctuation Method)
This is a standardized screen for assessing the mutagenic potential of a chemical, a critical step for any nitropyridine candidate.
-
Objective: To determine if the nitropyridine compound or its metabolites can induce mutations in histidine-auxotrophic strains of Salmonella typhimurium.
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
S9 fraction (rat liver homogenate) for metabolic activation.
-
S9 cofactor mix (NADP, G6P).
-
Minimal glucose medium.
-
Bromocresol purple pH indicator.
-
Test nitropyridine compound, dissolved in DMSO.
-
Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).
-
384-well plates.
-
-
Methodology:
-
Exposure Mixture Preparation: For each concentration of the test compound, prepare an exposure mixture containing the Salmonella strain, minimal glucose medium, and either buffer (-S9 condition) or S9 mix (+S9 condition).
-
Plating: Dispense the exposure mixture across all wells of a 384-well plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours. During this time, bacteria that have undergone a reverse mutation to prototrophy will grow, producing acid and causing the pH indicator to change color (e.g., from purple to yellow).
-
Scoring: Count the number of positive (yellow) wells for each plate.
-
-
Self-Validating Data Interpretation:
-
A dose-dependent increase in the number of revertant (positive) wells that is at least two-fold higher than the vehicle control is considered a positive result.
-
A positive result, especially in the presence of the S9 mix (indicating metabolic activation is required), is a strong warning sign of mutagenic potential and validates the toxicity concerns associated with the nitro group.
-
Conclusion
The nitro group is a powerful, albeit challenging, functional group in the design of pyridine-based therapeutics. Its strong electron-withdrawing nature fundamentally alters the pyridine ring, enabling unique biological activities, most notably through bioreductive activation. This mechanism has been successfully leveraged to create potent anticancer, antibacterial, and antiparasitic agents.[3][11][17] However, this same reductive metabolism is the wellspring of significant toxicity concerns, primarily mutagenicity, which has rightfully positioned the nitro group as a structural alert in drug discovery.[4][20]
For the modern drug development professional, the path forward is not to summarily discard all nitropyridine scaffolds but to approach them with a clear understanding of the underlying mechanisms and a robust, self-validating experimental strategy. By employing rigorous early-stage screening for both efficacy under relevant conditions (e.g., hypoxia) and key toxicities (e.g., mutagenicity), it is possible to navigate the perilous landscape of nitropyridine chemistry. The goal is to isolate those rare candidates where the profound therapeutic potential outweighs the inherent risk, ultimately turning a double-edged sword into a precision tool for treating disease.
References
- Vertex AI Search. (2026, January 29).
- Benchchem. (2025). Reactivity of the nitro group on a pyridine ring.
- SvedbergOpen. (2025, August 25). Nitro group: Significance and symbolism.
-
MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]
- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
-
ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. Retrieved from [Link]
- PMC. (2024, November 7). 3-nitropyridine analogues as novel microtubule-targeting agents.
- PMC - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- S.P. Izmerov Russian Research Institute of Occupational Health. (2022, August 10).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres.
- IntechOpen. (2021, September 2). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
- ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- EPA. (n.d.). Aminopyridines.
- Loughborough University Research Repository. (2019, May 8).
- Sikt. (n.d.).
- PubMed. (2019, May 23).
- ACS Publications. (2016, July 18). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
- Health Effects Institute. (n.d.).
-
ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. Retrieved from [Link]
- PubMed. (2015, July 15). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines].
- ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
-
PubChem. (n.d.). 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. Retrieved from [Link]
- MDPI. (2020, February 5).
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed. (n.d.). [Chemotherapeutically Effective Nitro Compounds.
- Health Effects Institute. (1988).
-
PubChem - NIH. (n.d.). 4-Nitropyridine | C5H4N2O2 | CID 70734. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17).
- Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
- Health Effects Institute. (n.d.). Studies on the Metabolism and Biological Effects of Nitropyrene and Related Nitro-polycyclic Aromatic Compounds in Diploid Human Fibroblasts.
- BOC Sciences. (n.d.).
- Chempanda. (n.d.).
- PubMed. (n.d.).
- PMC. (2013, July 30).
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chempanda.com [chempanda.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 16. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]
Methodological & Application
Synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine from 2-chloro-3-nitropyridine.
Application Note: A Detailed Guide to the Synthesis of N-Aryl-3-nitropyridinamines
Focus: Synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine from Halogenated Precursors
Abstract
This document provides a comprehensive guide for the synthesis of N-aryl-3-nitropyridinamines, a class of compounds with significant utility in pharmaceutical and materials science research.[1] The primary focus is the synthesis of this compound. We will first detail the regiochemically precise and efficient synthesis from 4-chloro-3-nitropyridine via a Nucleophilic Aromatic Substitution (SNAr) pathway. Subsequently, we will address the reaction of the isomeric starting material, 2-chloro-3-nitropyridine, to illustrate the critical role of precursor regiochemistry in determining the final product structure. Alternative synthetic strategies, such as the Buchwald-Hartwig amination, will be discussed to provide a broader context for C-N bond formation. This guide includes detailed, step-by-step protocols, mechanistic explanations, safety information, and troubleshooting advice to ensure successful and safe execution in a research setting.
Introduction: The Importance of Regiochemistry in Pyridine Functionalization
The pyridine ring is a cornerstone heterocycle in medicinal chemistry. The introduction of substituents, particularly nitro and amino groups, provides versatile handles for developing complex molecular architectures. The synthesis of specific isomers, such as this compound, requires a careful selection of starting materials and reaction conditions to control the position of the incoming nucleophile.
The most direct and common method for forming an arylamine bond on an electron-deficient pyridine ring is through Nucleophilic Aromatic Substitution (SNAr).[2] This reaction is facilitated by the presence of strong electron-withdrawing groups (like a nitro group, -NO₂) ortho or para to a leaving group (like a halogen).[3][4] This electronic arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed.[4]
Therefore, to synthesize the target 4-amine product, the logical and most efficient precursor is 4-chloro-3-nitropyridine , where the nitro group is ortho to the chlorine leaving group, thus activating the C4 position for nucleophilic attack. Using 2-chloro-3-nitropyridine as a starting material will, by the same mechanistic principle, result in the formation of the isomeric product, N-(4-methylphenyl)-3-nitropyridin-2 -amine.[5] This guide will address both pathways to provide a complete understanding of the synthesis.
Primary Protocol: Synthesis of this compound via SNAr
This section details the recommended pathway using 4-chloro-3-nitropyridine.
Reaction Principle and Mechanism
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile (p-toluidine) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack is favored because the electron-withdrawing nitro group at the C3 position can effectively stabilize the resulting anionic sigma complex (Meisenheimer complex) through resonance. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.[6]
Caption: SNAr mechanism for the synthesis of the target compound.
Experimental Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount |
| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 10.0 (1.0) | 1.59 g |
| p-Toluidine | C₇H₉N | 107.15 | 11.0 (1.1) | 1.18 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 (1.5) | 2.1 mL |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | - | 50 mL |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.59 g, 10.0 mmol) and p-toluidine (1.18 g, 11.0 mmol).
-
Solvent and Base Addition: Add 50 mL of anhydrous ethanol, followed by triethylamine (2.1 mL, 15.0 mmol). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Slowly add 50 mL of cold deionized water to the concentrated mixture while stirring. A yellow to orange precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold water to remove any residual triethylamine hydrochloride and unreacted starting materials.
-
Drying & Purification: Dry the solid product under vacuum at 40-50 °C. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
Expected Results:
-
Appearance: Yellow to orange crystalline solid.
-
Yield: Typically >85% after purification.
-
Characterization: The product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Isomeric Synthesis: Reaction with 2-chloro-3-nitropyridine
As stated, reacting 2-chloro-3-nitropyridine with p-toluidine yields the 2-amino isomer, N-(4-methylphenyl)-3-nitropyridin-2-amine. An experimental procedure for this specific transformation has been reported in the literature.[5]
Experimental Protocol (Adapted from Literature)
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine 2-chloro-3-nitropyridine (0.79 g, 5.0 mmol) and p-toluidine (0.54 g, 5.0 mmol).[5]
-
Reaction: Add 5 mL of ethanol and heat the mixture to reflux for approximately 5.5 hours.[5]
-
Work-up: After cooling, the residue is dissolved in a minimal amount of water (10 mL) and extracted with diethyl ether (3 x 10 mL).[5]
-
Purification: The combined ether layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid can be recrystallized from ethyl acetate to yield red crystals of N-(4-methylphenyl)-3-nitropyridin-2-amine.[5]
Alternative Pathway: The Buchwald-Hartwig Amination
For cases involving less reactive aryl halides (e.g., some aryl chlorides) or more sterically hindered amines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[7][8]
Mechanistic Overview
This reaction involves a catalytic cycle where a Palladium(0) complex undergoes oxidative addition with the aryl halide. The amine then coordinates to the palladium center, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[7][9]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Protocol Considerations
While the SNAr reaction is often more practical for activated substrates like nitropyridines, a Buchwald-Hartwig approach would involve the following considerations:
-
Catalyst: A palladium precatalyst, such as XPhos Pd G3, is often used (1-2 mol%).[10] These are generally more reliable than generating the active Pd(0) species in situ.[9]
-
Ligand: The choice of phosphine ligand is critical and depends on the substrates. For primary amines like p-toluidine, ligands such as BrettPhos or XPhos are often effective.[10]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice.[9]
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are typically used.[9][10]
-
Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
For the specific synthesis in this note, the catalyst-free SNAr method is superior due to its simplicity, lower cost, and milder conditions.
Safety and Handling
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Compound | Hazards | PPE Recommendations |
| 2- or 4-Chloro-3-nitropyridine | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] | Gloves, safety glasses/goggles, lab coat. Avoid dust inhalation.[13] |
| p-Toluidine | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[14] | Gloves, safety glasses/goggles, lab coat, respiratory protection if dust is present.[14] |
| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[15] | Flame-resistant lab coat, gloves, chemical splash goggles, face shield. |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Standard PPE. Keep away from ignition sources. |
Always consult the full Safety Data Sheet (SDS) for each chemical before use.[11][12][14][15] Spills should be cleaned up immediately following established laboratory procedures.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated starting material. | Extend reflux time and monitor by TLC. Ensure reagents are pure and solvent is anhydrous. |
| Low Yield | Inefficient work-up (product loss). Side reactions (e.g., hydrolysis of chloro-group). | Ensure pH is neutral before extraction/precipitation. Minimize water content during the reaction. |
| Impure Product | Incomplete reaction; unreacted starting materials remain. Formation of side products. | Optimize reaction time. Improve purification step (e.g., column chromatography or recrystallization with a different solvent system). |
Experimental Workflow Summary
Caption: A summary of the key steps in the synthesis protocol.
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE.
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Strotman, N. A., & Campeau, L. C. (2021).
- Merck Millipore. (2024, July 2). SAFETY DATA SHEET - 2-Chloro-3-nitropyridine.
- Tiekink, E. R., & Aznan, A. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2400.
- Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-3-nitropyridine.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Triethylamine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
- Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Tiekink, E. R., & Aznan, A. (2011). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine.
- ChemicalBook. (n.d.). 4-Amino-3-nitropyridine synthesis.
- Katritzky, A. R., et al. (2001, June 26). A novel synthesis of 3-nitropyridine derivatives from n- silyl-1-azaallyl anions.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Loba Chemie. (n.d.). p-TOLUIDINE AR Safety Data Sheet.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- ACS Publications. (2008, November 6). Practical Amination of Nitropyridones by Silylation.
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
- Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Nielsen, A. T. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.
- Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, 2415-2422.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- ResearchGate. (2025, August 7). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.
- ResearchGate. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Documents [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. lobachemie.com [lobachemie.com]
- 15. tcichemicals.com [tcichemicals.com]
Experimental protocol for N-(4-methylphenyl)-3-nitropyridin-4-amine synthesis
Application Note: Synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine via Nucleophilic Aromatic Substitution (
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (also known as 4-(p-tolylamino)-3-nitropyridine). This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive heterocycles. The synthesis utilizes a Nucleophilic Aromatic Substitution (
Scientific Foundation & Mechanism[1]
Mechanistic Rationale
The synthesis relies on the inherent reactivity of 4-chloro-3-nitropyridine . The pyridine ring is electron-deficient, and this deficiency is significantly amplified by the strong electron-withdrawing nitro (
-
Activation: The nitro group activates the 4-position through both inductive (
) and mesomeric ( ) effects, making the C-4 carbon highly electrophilic. -
Nucleophilic Attack: The amino group of p-toluidine acts as the nucleophile, attacking C-4 to form a resonance-stabilized Meisenheimer complex.
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the target amine.
-
Regioselectivity: Substitution occurs exclusively at the 4-position due to the specific activation pattern of the 3-nitro group; the 2-position is less activated for
in this specific substrate compared to the 4-position (para to the ring nitrogen).
Reaction Scheme
Figure 1: Mechanistic pathway for the
Materials & Reagents
Safety Warning: 4-Chloro-3-nitropyridine is a skin irritant and potential sensitizer. p-Toluidine is toxic if inhaled or absorbed through skin. Perform all reactions in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4-Chloro-3-nitropyridine | 158.54 | 1.0 | Electrophile / Substrate |
| p-Toluidine (4-Methylaniline) | 107.16 | 1.1 | Nucleophile |
| Triethylamine ( | 101.19 | 1.2 | Base (HCl Scavenger) |
| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |
| Ethyl Acetate / Hexane | - | - | TLC Eluent |
Note: While 2 equivalents of p-toluidine can be used (one as nucleophile, one as base), using Triethylamine allows for a 1:1 stoichiometry of the more valuable amine and simplifies purification.
Experimental Protocol
Reaction Setup
-
Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in absolute ethanol (30 mL).
-
Addition: Add p-toluidine (1.18 g, 11.0 mmol, 1.1 eq) to the stirring solution. The mixture typically turns yellow/orange.
-
Base Addition: Add Triethylamine (
) (1.67 mL, 12.0 mmol, 1.2 eq) dropwise.-
Why? The base neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the unreacted p-toluidine.
-
Execution
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~78°C) in an oil bath.
-
Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) using 30% Ethyl Acetate in Hexanes.
-
Target: Disappearance of the starting material (4-chloro-3-nitropyridine,
~0.6) and appearance of a new, lower yellow/orange spot. -
Duration: Reaction is typically complete within 2–4 hours .
-
Workup & Isolation
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
-
Observation: The product often crystallizes directly from the cooling ethanol solution as a yellow/orange solid.
-
-
Precipitation: If no precipitate forms upon cooling, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This forces the hydrophobic product out of solution while keeping the triethylamine hydrochloride salt dissolved.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
Cold water (
mL) to remove salts. -
Cold ethanol (
mL) to remove unreacted starting materials.
-
Purification
-
Recrystallization: If high purity (>98%) is required, recrystallize the crude solid from hot ethanol .
-
Dissolve the solid in the minimum amount of boiling ethanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the purified crystals.[2]
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Self-Validation
To validate the identity of the synthesized compound, compare your analytical data against these expected values. The presence of the specific NMR signals listed below confirms the correct regiochemistry (4-substitution) and the integrity of the p-tolyl group.
Expected NMR Data (DMSO- , 400 MHz)
- ~9.3 ppm (s, 1H): Pyridine H-2 . This proton is highly deshielded due to the adjacent nitro group and ring nitrogen.
- ~9.0 - 9.5 ppm (br s, 1H): NH amine proton. Often broad and downfield due to intramolecular hydrogen bonding with the nitro oxygen.
-
~8.2 ppm (d,
Hz, 1H): Pyridine H-6 . - ~7.2 - 7.3 ppm (m, 4H): Aromatic protons of the p-tolyl ring (AA'BB' system).
-
~6.8 ppm (d,
Hz, 1H): Pyridine H-5 . This proton is shielded by the electron-donating amino group at position 4. -
~2.3 ppm (s, 3H): Methyl group (
) of the p-tolyl moiety.
Physical Properties
-
Appearance: Yellow to orange crystalline solid.
-
Solubility: Soluble in DMSO, DMF, hot Ethanol; insoluble in water.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Precipitation | Product is too soluble in EtOH or reaction incomplete. | 1. Check TLC. If complete, pour into ice water (10x volume). 2. Evaporate 50% of solvent and cool again. |
| Low Yield | Incomplete conversion or loss during washing. | 1. Extend reflux time. 2. Ensure base ( |
| Dark/Black Product | Oxidation or decomposition. | 1. Recrystallize from Ethanol/Water. 2. Perform reaction under Nitrogen atmosphere (though usually not strictly required). |
| Starting Material Remains | Moisture in solvent or old reagents. | 1. Use dry Ethanol. 2. Add 0.1 eq excess p-toluidine and reflux longer. |
References
-
General Mechanism:Nucleophilic Arom
). Master Organic Chemistry. Link -
Related Protocol (4-Amino-3-nitropyridine): Synthesis of 4-amino-3-nitropyridine. ChemicalBook. Link
-
Structural Analog (2-isomer): Crystal structure of N-(4-methylphenyl)-3-nitropyridin-2-amine. NCBI PMC. Link
-
Reactivity of 4-Chloropyridines: A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem. Link
Sources
Application Note: High-Purity N-(4-methylphenyl)-3-nitropyridin-4-amine via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract N-(4-methylphenyl)-3-nitropyridin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining reliable data in downstream applications and for ensuring the safety and efficacy of potential pharmaceutical candidates. This application note provides a detailed, first-principles-based protocol for the purification of this compound using recrystallization. We delve into the rationale behind solvent selection, provide a step-by-step methodology, and offer a comprehensive troubleshooting guide to address common challenges.
Foundational Principles: The Rationale for Recrystallization
Recrystallization is a powerful technique for purifying nonvolatile organic solids.[1] The entire process is predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[1] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are subsequently removed during filtration.
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[2] Key criteria for solvent selection include:
-
Favorable Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize recovery.[1][2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
-
Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[1]
Solvent System Strategy for this compound
This compound possesses both polar characteristics (nitro group, amine linkages, pyridine nitrogen) and non-polar features (aromatic rings). This polarity profile suggests that polar organic solvents are likely candidates for recrystallization. Based on the "like dissolves like" principle and empirical data from similar nitroaromatic and pyridine-containing compounds, alcoholic solvents are an excellent starting point.[3][4]
For this protocol, we will utilize a mixed solvent system of Ethanol and Water . This approach is highly effective when no single solvent meets all the ideal criteria.[3] In this system:
-
Ethanol acts as the "good" or "soluble" solvent, in which this compound is readily soluble when hot.
-
Water acts as the "bad" or "anti-solvent," in which the compound is poorly soluble.
By dissolving the crude compound in a minimum amount of hot ethanol and then carefully adding hot water until the solution is on the verge of saturation (indicated by slight cloudiness), we can create a finely-tuned solvent environment that forces crystallization upon slow cooling.
Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Boiling chips
-
Celpure® or activated charcoal (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks (at least two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Powder funnel
-
Stemless funnel for hot filtration (optional)
-
Fluted filter paper (for hot filtration, optional)
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (to fit Büchner funnel)
-
Watch glass (to cover the Erlenmeyer flask)
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is designed for purifying approximately 1.0 g of crude material. Adjust volumes accordingly for different scales.
Step 1: Dissolution
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 10-15 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add a few boiling chips to ensure smooth boiling.[3]
-
Continue adding ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at the boiling point. Causality: It is crucial to use the minimum amount of hot solvent required for dissolution to create a saturated solution, which is essential for maximizing crystal yield upon cooling.[5]
Step 2: Decolorization and Hot Filtration (Optional)
-
If the hot solution is highly colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow the boiling to subside slightly.
-
Add a small spatula tip of activated charcoal.
-
Reheat the solution to boiling for 2-3 minutes. Causality: The charcoal adsorbs colored impurities.[6]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7] This must be done quickly to prevent premature crystallization in the funnel.
Step 3: Inducing Crystallization
-
Heat approximately 20 mL of deionized water in a separate beaker on the hot plate.
-
To the hot ethanolic solution of your compound, add the hot water dropwise with swirling until a persistent slight cloudiness (turbidity) appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. Causality: This process brings the solution to its exact saturation point at that temperature, creating the ideal conditions for high-yield crystallization upon cooling.[6]
Step 4: Crystal Growth
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical. It allows for the selective growth of the crystal lattice, which excludes smaller impurity molecules, resulting in higher purity.[8] Rapid cooling ("crashing out") tends to trap impurities within the crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals. Causality: The compound's solubility is even lower at 0-4 °C, forcing more of it out of the solution.
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol-water mixture (in the same ratio as your final solvent system). Causality: Washing with a small volume of ice-cold solvent removes any adhering mother liquor (containing soluble impurities) without significantly dissolving the purified product crystals.[5]
-
Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.
Step 6: Drying and Purity Assessment
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.[2]
-
Calculate the percent recovery.
Visual Workflow and Data Summary
Table 1: Key Experimental Parameters and Expected Outcomes
| Parameter | Value / Range | Rationale / Notes |
| Crude Material | ~1.0 g | Starting amount for this protocol. |
| Solvent System | Ethanol / Deionized Water | Ethanol is the "good" solvent; water is the "anti-solvent". |
| Dissolution Temp. | Boiling point of Ethanol (~78 °C) | Ensures complete dissolution in the minimum solvent volume. |
| Cooling Protocol | Slow cooling to RT, then 15-20 min in ice bath | Slow cooling promotes pure crystal growth; ice bath maximizes yield. |
| Wash Solvent | Ice-cold Ethanol/Water mixture | Removes impurities without dissolving the product. |
| Expected Yield | 60-85% | Yield is dependent on the purity of the crude material. Some loss to the mother liquor is unavoidable. |
| Purity Check | Melting Point Analysis | Expect a sharp melting point range for the pure compound. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used. The solution is not supersaturated upon cooling. | Reheat the solution and boil off some of the solvent to reduce the volume. Allow to cool again.[9] |
| Supersaturation. The solution needs a nucleation site to begin crystallization. | Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. Add a "seed crystal" of the pure compound if available.[7][9] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent system, or high impurity levels are present. | Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethanol) to lower the saturation point. Allow the solution to cool even more slowly.[3][8] |
| Low Yield | Too much solvent was used during dissolution or washing. The compound may be more soluble in the cold solvent than anticipated. | Reduce the amount of solvent used. Ensure the washing solvent is ice-cold and used sparingly. The mother liquor can be concentrated to recover a second, less pure crop of crystals.[8] |
| Crystals Form Too Quickly | The solution is too concentrated, or cooling is too rapid. | Reheat to redissolve the solid, add a small amount (1-2 mL) of additional hot ethanol, and allow to cool more slowly by insulating the flask.[8] |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Ethanol is flammable. Never heat it with an open flame; use a hot plate.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
StackExchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Gaffney, J. (n.d.). Recrystallization. ResearchGate. Retrieved from [Link]
- Du Pont. (1959). Method of crystallizing nitro products. U.S. Patent 2,874,196.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2944858, N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of N-(4-methylphenyl)-3-nitropyridin-4-amine
Introduction and Scope
N-(4-methylphenyl)-3-nitropyridin-4-amine is a substituted nitropyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as intermediates in the synthesis of more complex molecules.[1] The precise substitution pattern, featuring a tolyl group and a nitro group on the aminopyridine scaffold, imparts specific physicochemical properties that necessitate a robust, multi-faceted analytical approach for unambiguous characterization. The presence of a nitro group, in particular, can influence the molecule's reactivity, stability, and spectroscopic properties.[2]
This guide provides an in-depth framework for the analytical characterization of this compound. We move beyond simple procedural lists to explain the causality behind method selection, ensuring a self-validating analytical workflow. The protocols detailed herein are designed to confirm the molecule's identity, elucidate its structure, and accurately determine its purity, providing the foundational data required for drug discovery, process development, and quality control.
| Physicochemical Properties: this compound | |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.24 g/mol |
| General Appearance | Expected to be a yellow or reddish crystalline solid, based on related structures.[3] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and likely insoluble in water.[4][5] |
Integrated Analytical Workflow
A comprehensive analysis relies on the synergy between chromatographic and spectroscopic techniques. Chromatography serves to separate the target compound from impurities, while spectroscopy provides definitive structural confirmation. The following workflow illustrates a logical approach to characterization.
Caption: Overall analytical workflow for characterization.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for assessing the purity of any active pharmaceutical ingredient (API) or intermediate. It separates the main component from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle & Justification: HPLC is the premier technique for analyzing non-volatile organic compounds.[6] For this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. The molecule possesses significant hydrophobic character due to its two aromatic rings, enabling strong retention and effective separation on a nonpolar stationary phase like C18. A UV detector is ideal due to the strong chromophore present in the molecule's conjugated system.[7]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile:water mixture to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions: The following parameters serve as a robust starting point for method development.
| HPLC Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar phase providing good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks. MS-compatible.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and λmax (approx. 340 nm) | 254 nm is a common wavelength for aromatic compounds. The λmax should be determined by UV-Vis spectrophotometry for maximum sensitivity. |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Justification: GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable compounds.[9] It serves as an excellent orthogonal technique to HPLC for confirming identity and detecting any volatile impurities not observed by LC. The primary risk is potential thermal degradation of the nitro group, which necessitates careful optimization of the injector and oven temperatures.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation: Prepare a dilute solution (approx. 0.5 mg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC-MS Conditions:
| GC-MS Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A low-polarity phase is suitable for general-purpose screening of aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Injector Temperature | 250 °C (Split/Splitless mode) | High enough for volatilization but minimized to prevent on-column degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp ensures the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Mass Scan Range | 50 - 400 amu | Covers the molecular ion and expected fragment ions. |
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides the definitive evidence of a molecule's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Justification: NMR is the most powerful technique for structural elucidation, providing detailed information about the H and C atomic framework and their connectivity. For this compound, ¹H and ¹³C NMR will confirm the presence and substitution patterns of both the pyridine and tolyl rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the N-H proton.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for unambiguous signal assignment.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H2 | ~9.1 (s) | ~150 |
| Pyridine-H5 | ~8.2 (d) | ~155 |
| Pyridine-H6 | ~7.0 (d) | ~108 |
| Tolyl-H (ortho to NH) | ~7.2 (d) | ~130 |
| Tolyl-H (meta to NH) | ~7.1 (d) | ~135 |
| NH | ~8.5-9.5 (broad s) | - |
| CH₃ | ~2.3 (s) | ~21 |
| Pyridine-C3 (C-NO₂) | - | ~133 |
| Pyridine-C4 (C-NH) | - | ~152 |
| Tolyl-C (ipso) | - | ~137 |
| Tolyl-C (para to NH) | - | ~134 |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Justification: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is exceptionally useful for confirming the presence of the key nitro (NO₂), amine (N-H), and aromatic (C=C, C-H) moieties in the target compound.[10]
Experimental Protocol: ATR-FT-IR
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.
Key Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₃) | C-H Stretch | 2850 - 3000 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475[11] | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290[11] | Strong |
| C-N Stretch | C-N Stretch | 1250 - 1350 | Medium-Strong |
UV-Visible (UV-Vis) Spectrophotometry
Principle & Justification: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions.[12][13] The extensive conjugation in this compound, enhanced by the electron-withdrawing nitro group, creates a strong chromophore. This makes UV-Vis an excellent tool for quantitative analysis via the Beer-Lambert law and for identifying the optimal wavelength (λmax) for HPLC detection, thereby maximizing sensitivity.[14]
Experimental Protocol: Determination of λmax
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute stock solution (e.g., 0.1 mg/mL) in a UV-transparent solvent like methanol or acetonitrile. Further dilute to obtain an absorbance reading between 0.5 and 1.5 AU for accuracy.
-
Data Acquisition: Scan the sample from 200 nm to 500 nm against a solvent blank. Identify the wavelength(s) of maximum absorbance (λmax). For nitropyridine derivatives, a strong absorption band is expected in the 330-380 nm range.[15]
Inter-technique Validation
The strength of this analytical approach lies in the cross-validation of results from different techniques. This ensures the highest degree of confidence in the final characterization.
Caption: Relationship and cross-validation between analytical techniques.
Conclusion
The analytical characterization of this compound requires an integrated, multi-technique strategy. By combining high-resolution separation with HPLC, definitive structural elucidation by NMR, and functional group confirmation by FT-IR, a complete and reliable profile of the molecule can be established. Supporting techniques like GC-MS and UV-Vis spectrophotometry provide valuable orthogonal data for impurity profiling and method optimization. This comprehensive approach ensures the identity, purity, and structural integrity of the compound, meeting the rigorous standards required for research, development, and quality assurance in the chemical and pharmaceutical industries.
References
- BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. BenchChem.
-
Grube M, et al. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate. Published online March 5, 2025. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Published August 16, 2023. Available from: [Link]
-
Ordower, M. IR: nitro groups. UCLA Chemistry. Available from: [Link]
-
PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. Published August 7, 2025. Available from: [Link]
-
Rohman A, et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019;4(1):87-100. Available from: [Link]
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry. Available from: [Link]
-
CNKI. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available from: [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Published February 24, 2025. Available from: [Link]
-
Matveeva M, et al. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. 2022;27(17):5681. Available from: [Link]
-
Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Published December 31, 1999. Available from: [Link]
-
Doležalová I, et al. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. 2009;641(1-2):101-109. Available from: [Link]
-
SIELC Technologies. Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Available from: [Link]
-
Fun HK, et al. N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 10):o2400. Available from: [Link]
-
Mettler Toledo. UV/Vis Spectrophotometry. Available from: [Link]
-
Supplementary Information. Available from: [Link]
-
ResearchGate. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Published January 2008. Available from: [Link]
-
ResearchGate. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Published August 6, 2025. Available from: [Link]
-
ResearchGate. Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds.Could we do this without solvent? Published December 18, 2014. Available from: [Link]
-
Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Published December 18, 2023. Available from: [Link]
-
ResearchGate. Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Published October 26, 2025. Available from: [Link]
-
Khan WA, et al. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. 2026;4(1). Available from: [Link]
-
Fun HK, et al. Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E. 2010;66(Pt 10):o2400. Available from: [Link]
-
Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available from: [Link]
-
ChemBK. 4-Pyridinamine, 3-nitro-. Published April 9, 2024. Available from: [Link]
-
Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Published August 12, 2009. Available from: [Link]
-
Puszko A. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. 1991;45(3):395-402. Available from: [Link]
-
PubMed. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A. 2024;1736:465399. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Published September 5, 2025. Available from: [Link]
-
Alfa Aesar. 4-Amino-3-nitropyridine, 96%. Available from: [Link]
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mt.com [mt.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. ijbr.com.pk [ijbr.com.pk]
- 15. researchgate.net [researchgate.net]
Application Note: Cell-Based Characterization of N-(4-methylphenyl)-3-nitropyridin-4-amine
This Application Note provides a comprehensive technical guide for conducting cell-based assays using N-(4-methylphenyl)-3-nitropyridin-4-amine (CAS: 54696-69-4). This compound, a substituted 3-nitro-4-aminopyridine, belongs to a chemical class frequently investigated for antiproliferative activity , hypoxia-activated prodrug potential (via nitro-reduction), and ion channel modulation (specifically K+ channels).
Introduction & Mechanism of Action
This compound is a small molecule scaffold characterized by a pyridine ring substituted with a nitro group at position 3 and a p-toluidine amine at position 4. While specific biological targets can vary based on context, this scaffold is chemically significant for two primary biological mechanisms:
-
Hypoxia-Activated Cytotoxicity: The 3-nitro group renders the molecule susceptible to enzymatic reduction by intracellular nitroreductases (e.g., NTR). Under hypoxic conditions (common in solid tumors), this reduction can generate cytotoxic hydroxylamine or amine metabolites, making it a candidate for hypoxia-selective prodrug development.
-
Kinase & Tubulin Inhibition: Structurally similar 4-amino-3-nitropyridines have been reported as inhibitors of specific kinases (e.g., CDK, GSK3) or tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Potassium Channel Opening: Certain 3-nitro-4-aminopyridine derivatives act as openers of ATP-sensitive potassium channels (
), influencing cellular membrane potential.
This guide details the protocols for evaluating its cytotoxicity , mechanism of cell death , and hypoxia-selectivity .
Material Preparation & Handling
Stock Solution Preparation
The compound is hydrophobic and requires organic solvents for solubilization.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Target Concentration: 10 mM or 50 mM Stock.
-
Solubility Limit: Typically ~50-100 mM in DMSO. Solubility in aqueous media is low (<100 µM).
Protocol:
-
Weigh 2.29 mg of this compound.
-
Add 1.0 mL of sterile DMSO to create a 10 mM stock solution.
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light, as nitro-aromatics can be photosensitive.
Working Solution
-
Dilute the stock solution in cell culture medium immediately prior to use.
-
Final DMSO Concentration: Ensure final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.
-
Vehicle Control: Always include a "DMSO-only" control matching the highest solvent concentration used.
Experimental Protocols
Cell Viability & IC50 Determination (MTT/MTS Assay)
Objective: Determine the half-maximal inhibitory concentration (
Materials:
-
Target Cells (e.g., 5,000 cells/well).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.
-
96-well clear-bottom tissue culture plates.
-
Microplate Reader (Absorbance at 570 nm or 490 nm).
Workflow:
-
Seeding: Plate 5,000–10,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a serial dilution of the compound (e.g., 100 µM, 33 µM, 10 µM, 3.3 µM, 1 µM, 0.33 µM, 0.1 µM, 0 µM). Add 100 µL of 2X concentrated compound to each well (final volume 200 µL).
-
Incubation: Incubate for 48 to 72 hours .
-
Detection:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
Carefully remove supernatant.
-
Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.
-
-
Measurement: Read absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability:
Mechanism of Action: Apoptosis Assay (Annexin V / PI)
Objective: Determine if the compound induces apoptosis (Annexin V+) or necrosis (PI+).
Protocol:
-
Seeding: Plate
cells/well in a 6-well plate. -
Treatment: Treat cells with the compound at
and the determined for 24 hours. -
Harvesting: Collect cells (including floating cells) by trypsinization. Centrifuge at 300 x g for 5 min.
-
Staining:
-
Resuspend pellet in 100 µL 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate for 15 min at Room Temperature in the dark.
-
-
Analysis: Add 400 µL Binding Buffer and analyze immediately by Flow Cytometry .
Gating Strategy:
-
Q1 (Annexin V- / PI-): Live Cells.
-
Q2 (Annexin V+ / PI-): Early Apoptosis.
-
Q3 (Annexin V+ / PI+): Late Apoptosis / Necrosis.
-
Q4 (Annexin V- / PI+): Necrosis / Debris.
Hypoxia-Selectivity Assay
Objective: Evaluate if the 3-nitro group acts as a hypoxia-activated trigger.
Protocol:
-
Setup: Prepare two identical 96-well plates with cells.
-
Treatment: Treat both plates with the serial dilution of the compound.
-
Incubation:
-
Plate A (Normoxia): Incubate in standard incubator (20%
). -
Plate B (Hypoxia): Incubate in a hypoxia chamber (1%
, 5% , 94% ).
-
-
Readout: Perform MTT assay after 48 hours.
-
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
-
Interpretation: An HCR > 5 indicates significant hypoxia-selective toxicity (prodrug activation).
Pathway Visualization
The following diagram illustrates the potential cellular pathways engaged by This compound , including Nitro-Reduction (Hypoxia) and Kinase Inhibition.
Caption: Proposed mechanism of action showing hypoxia-dependent bioactivation and direct target inhibition pathways.
Data Reporting & Analysis
Summarize your findings in the following format:
| Parameter | Normoxia ( | Hypoxia ( | HCR (Ratio) |
| 6.7 | |||
| 5.4 | |||
| Max Inhibition | 95% | 98% | - |
Z-Factor Calculation:
Ensure assay robustness by calculating the Z-factor for your controls:
-
Acceptable assay:
.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce max concentration to 50 µM. Ensure DMSO < 0.5%. Pre-warm medium. |
| High Background (MTT) | Media interference or cell overgrowth. | Use phenol-red free media. Reduce seeding density. Ensure thorough washing if using crystal violet. |
| No Dose Response | Compound degradation or resistance. | Prepare fresh stock. Check cell line sensitivity. Verify compound identity by LC-MS. |
| Inconsistent Hypoxia Data | Oxygen leakage in chamber. | Use oxygen sensor strips. Minimize chamber opening frequency. |
References
-
Denny, W. A. (2000). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology . Link
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods , 65(1-2), 55-63. Link
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods , 184(1), 39-51. Link
Application Note & Protocol: A Step-by-Step Guide to the Dissolution of N-(4-methylphenyl)-3-nitropyridin-4-amine for Preclinical Research
Introduction: The Critical First Step in Experimental Success
Publicly available physicochemical data for N-(4-methylphenyl)-3-nitropyridin-4-amine is limited, a common challenge for novel research compounds. This guide, therefore, provides a comprehensive, first-principles protocol grounded in the predicted chemical properties of the molecule and established best practices for handling small molecule inhibitors.[3] We will detail the rationale for solvent selection, provide step-by-step procedures for creating high-concentration stock solutions and aqueous working solutions, and address critical considerations for storage, stability, and safe handling.
Predicted Compound Profile & Properties
To develop a robust dissolution protocol, we must first understand the compound's likely physicochemical nature. The structure combines a polar nitropyridine core with a non-polar N-linked tolyl group, suggesting poor aqueous solubility.[4][5][6]
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₂H₁₁N₃O₂ | Calculated from structure |
| Molecular Weight | 229.24 g/mol | Calculated from structure |
| Appearance | Likely a yellow to red crystalline solid | Typical for nitropyridine and diarylamine compounds.[4][7] |
| Predicted LogP | ~2.5 - 3.5 | Estimated based on similar structures (e.g., N-(4-methoxyphenyl)-3-nitropyridin-4-amine LogP = 2.7).[8] A positive LogP indicates higher solubility in organic solvents than in water. |
| Aqueous Solubility | Predicted to be very low | The hydrophobic aryl groups dominate, and similar compounds are noted as insoluble or poorly soluble in water.[8][9] |
| Organic Solubility | Predicted to be high in polar aprotic solvents | Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules.[3] |
The Dissolution Workflow: From Powder to Working Solution
The overall strategy involves creating a concentrated primary stock solution in an organic solvent, which can then be serially diluted into aqueous buffers or cell culture media for final use. This approach maximizes compound stability and minimizes the concentration of organic solvent in the final assay.
Caption: Workflow for preparing stock and working solutions.
Core Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experiments. Using an organic solvent like DMSO is standard practice for compounds that are insoluble in water.
4.1 Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance (if not dissolving the entire vial)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
4.2 Causality-Driven Experimental Steps
-
Vial Equilibration: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes.
-
Why? This critical step prevents atmospheric moisture from condensing onto the cold powder, which can compromise compound stability and weighing accuracy.[10]
-
-
Mass Determination: For highest accuracy, it is recommended to dissolve the entire contents of the manufacturer's vial.[11] This eliminates weighing errors associated with small powder quantities. If you must weigh, use a calibrated analytical balance and appropriate anti-static techniques.
-
Example Calculation for 10 mM Stock:
-
Molecular Weight (MW) = 229.24 g/mol
-
Desired Stock Concentration = 10 mM = 0.010 mol/L
-
Mass of compound = 5 mg = 0.005 g
-
Volume of DMSO = (Mass / MW) / Concentration
-
Volume of DMSO = (0.005 g / 229.24 g/mol ) / 0.010 mol/L = 0.00218 L = 2.18 mL
-
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Facilitating Dissolution:
-
Vortex: Cap the vial securely and vortex the solution for 1-2 minutes.
-
Sonication: If particulates remain, place the vial in an ultrasonic bath for 5-15 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and accelerate dissolution.[10]
-
Gentle Warming (Optional): If the compound is still not fully dissolved, the vial can be gently warmed in a water bath to 37-40°C for 10 minutes. Do not exceed 50°C to prevent potential degradation.[10]
-
-
Confirmation and Aliquoting: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.
Protocol: Preparation of Aqueous Working Solutions for Assays
Diluting the DMSO stock into an aqueous environment (e.g., cell culture medium, PBS) is a frequent point of failure where the compound can precipitate.
5.1 Key Principle: Gradual Polarity Transition
Never add the aqueous buffer directly to the concentrated DMSO stock. The correct method is to add the DMSO stock to the aqueous solution in a stepwise manner, ensuring rapid mixing.[12] This prevents localized high concentrations of the compound from crashing out of solution as the solvent polarity changes dramatically.
5.2 Experimental Steps
-
Calculate Dilutions: Determine the volume of DMSO stock needed to achieve the final desired concentration in your assay. Crucially, ensure the final concentration of DMSO does not exceed a level toxic to your experimental system (typically <0.5% for cell-based assays).[10][12]
-
Example Calculation:
-
Desired Final Concentration = 10 µM
-
Stock Concentration = 10 mM = 10,000 µM
-
Dilution Factor = 10,000 µM / 10 µM = 1000x
-
To make 1 mL (1000 µL) of working solution, you would add 1 µL of the 10 mM stock to 999 µL of media.
-
Final DMSO concentration = (1 µL / 1000 µL) * 100% = 0.1%
-
-
-
Perform the Dilution:
-
Pipette the required volume of aqueous buffer/media into a fresh tube.
-
While vortexing or vigorously pipetting the aqueous solution, add the small volume of DMSO stock dropwise. This ensures immediate dispersion and minimizes precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitate.
-
-
Experimental Control: Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples but no compound.[12] This allows you to differentiate the effects of the compound from any effects of the solvent itself.
Storage, Stability, and Troubleshooting
6.1 Storage Recommendations
| Form | Temperature | Duration | Conditions |
| Solid Powder | -20°C | Up to 3 years | In a tightly sealed vial, protected from light and moisture.[10] |
| DMSO Stock Solution | -20°C or -80°C | 1-6 months | Aliquoted in single-use volumes to avoid freeze-thaw cycles.[12][13] |
Note on Stability: While many compounds are stable in DMSO for extended periods, DMSO is hygroscopic (absorbs water), and water can reduce the stability of some compounds over time.[14][15] Using anhydrous DMSO and proper storage techniques is essential.
6.2 Troubleshooting Common Dissolution Issues
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent volume; compound has very low solubility. | 1. Re-check calculations. 2. Attempt to make a more dilute stock (e.g., 5 mM or 1 mM). 3. Use sonication and gentle warming (up to 40°C).[10] |
| Precipitation upon dilution into aqueous buffer | Final concentration is above the aqueous solubility limit; dilution performed too quickly. | 1. Lower the final concentration of the compound. 2. Perform a serial dilution: first dilute the 10 mM stock to 1 mM in DMSO, then add the 1 mM stock to the aqueous buffer. 3. Ensure vigorous mixing during the addition of the DMSO stock. |
| Stock solution appears cloudy after thawing | Compound has precipitated out of solution during freezing. | 1. Bring the aliquot to room temperature. 2. Vortex and sonicate the vial for 5-10 minutes to redissolve the precipitate before use. |
Safety & Handling Precautions
This compound is a research chemical with an incomplete toxicological profile. Compounds containing nitropyridine and aryl amine motifs should be handled as potentially hazardous or cytotoxic.[16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses.[18][19][20]
-
Engineering Controls: Handle the solid powder and prepare concentrated stock solutions inside a chemical fume hood to avoid inhalation of dust or aerosols.[19]
-
Waste Disposal: Dispose of all contaminated materials (tubes, pipette tips, gloves) as chemical waste according to your institution's guidelines.[20]
-
Spill Cleanup: In case of a spill, isolate the area. For small liquid spills, absorb with a spill pad. For powders, cover with a damp cloth to avoid generating dust before cleaning. Use appropriate PPE during cleanup.[19][21]
References
-
Bussières, J. F., et al. (2018). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 24(1_suppl), 9-29. Available at: [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1004. Available at: [Link]
-
Environmental Health and Safety, University of Tennessee. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Available at: [Link]
-
Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. OpenWetWare. Available at: [Link]
-
Australian Veterinary Association. (n.d.). Guidelines - Cytotoxic Drug Safety. Available at: [Link]
- Cheng, X., et al. (2012). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 17(1), 31-40.
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Available at: [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
-
PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
Protocol Online. (2013). Making a stock solution for my drug using DMSO. Available at: [Link]
-
Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 2269, 1-15. Available at: [Link]
-
CUTM Courseware. (n.d.). Aryl amines. Available at: [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-Amino-3-nitropyridine, 96%. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- National Council of Educational Research and Training. (n.d.). Organic Chemistry II.
-
Lenient Lifecare. (n.d.). 4-(m-tolylamino) pyridine-3-sulfonamide. Available at: [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]
-
Ioffe, M. D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 724. Available at: [Link]
-
Ioffe, M. D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 16(5), 724. Available at: [Link]
- Google Patents. (2011). CN102020606A - Synthesis method for nitropyridine compounds.
- Google Patents. (2010).
-
Papakyriakou, A., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ASSAY and Drug Development Technologies, 16(1), 34-45. Available at: [Link]
-
Tiekink, E. R., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2800. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. byjus.com [byjus.com]
- 7. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 16. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-アミノ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. safety.caltech.edu [safety.caltech.edu]
- 20. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 21. ava.com.au [ava.com.au]
Application Note: N-(4-Methylphenyl)-3-nitropyridin-4-amine as a Privileged Scaffold in Drug Discovery
Executive Summary
N-(4-methylphenyl)-3-nitropyridin-4-amine is a critical synthetic intermediate in medicinal chemistry, serving as the direct precursor to 1-aryl-1H-imidazo[4,5-c]pyridines . This heterocyclic core is a purine isostere, widely utilized in the development of kinase inhibitors (e.g., EGFR, JAK), antiviral agents, and antimycobacterial therapeutics.
This guide details the optimized synthesis of this scaffold via Nucleophilic Aromatic Substitution (
Chemical Context & Retrosynthesis
The title compound represents a "masked" imidazopyridine. The 3-nitro group serves two functions:
-
Activating Group: It renders the C4 position of the pyridine ring highly electrophilic, facilitating the displacement of a leaving group (typically chlorine) by the weak nucleophile p-toluidine.
-
Latent Nitrogen Source: Upon reduction, it provides the primary amine required for imidazole ring closure.
Retrosynthetic Analysis
The construction of the target bioactive core (Imidazo[4,5-c]pyridine) dissects logically into three stages:
-
Cyclization: Formation of the imidazole ring from a vicinal diamine.
-
Coupling (
): The formation of the secondary amine bond (The Title Compound).
Detailed Experimental Protocols
Protocol A: Synthesis of this compound ( )
Objective: To couple 4-chloro-3-nitropyridine with p-toluidine.
Mechanism: Addition-Elimination (
Materials
-
Reactant A: 4-Chloro-3-nitropyridine (1.0 eq, 158.54 g/mol )
-
Reactant B: p-Toluidine (1.1 eq, 107.16 g/mol )
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA) [0.5 M concentration]
-
Base: Triethylamine (
) or DIPEA (1.2 eq) - Optional but recommended to scavenge HCl.
Procedure
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-chloro-3-nitropyridine (5.0 mmol, 792 mg) in Ethanol (10 mL).
-
Addition: Add p-toluidine (5.5 mmol, 589 mg) followed by
(6.0 mmol, 0.84 mL). The solution will likely turn yellow/orange immediately. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Check TLC (System: Hexane/EtOAc 1:1). The starting chloride (
) should disappear, and a highly colored (red/orange) product spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product typically precipitates as a bright orange/red solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
mL) and cold ethanol ( mL).
-
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate if necessary.
-
Expected Yield: 85–95%.[3]
-
Characterization:
NMR should show the characteristic system of the p-tolyl group and the deshielded singlet of the C2-pyridine proton.
-
Protocol B: Reduction to N4-(4-methylphenyl)pyridine-3,4-diamine
Objective: Reduce the nitro group to an amine to generate the vicinal diamine. Caution: The diamine product is oxidation-sensitive (air) and should be used immediately in the next step or stored under inert gas.
Procedure (Iron-Mediated Reduction)[3]
-
Setup: Suspend the nitro compound (Protocol A product, 3.0 mmol) in Ethanol/Water (4:1, 20 mL).
-
Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron powder (Fe, 5.0 eq). -
Reaction: Heat to reflux (
) with vigorous stirring for 2 hours. The bright orange color should fade to a pale yellow or colorless solution. -
Workup:
-
Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.[4]
-
Note: For immediate cyclization, the crude filtrate can often be used directly.
-
Protocol C: Cyclization to 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine
Objective: Formation of the bioactive core.
Procedure (Orthoester Method)
-
Reactant: Crude diamine from Protocol B.
-
Reagent: Triethyl orthoformate (
) (Excess, acts as solvent and reagent). -
Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount, 5 mol%).
-
Reaction: Reflux the mixture for 3–5 hours.
-
Workup: Evaporate volatiles. Neutralize with saturated
. Extract with DCM. Purify via flash chromatography (DCM/MeOH gradient).
Visualization of Synthetic Workflow
Caption: Synthetic pathway transforming the nitro-pyridine precursor into the bioactive imidazo[4,5-c]pyridine scaffold.
Application Notes: Bioactive Design
Kinase Inhibition (ATP Mimicry)
The imidazo[4,5-c]pyridine core derived from this molecule is a classic Type I Kinase Inhibitor scaffold.
-
Mechanism: The N3 and N1 nitrogens of the imidazole ring (and the pyridine nitrogen) can form critical Hydrogen bonds with the "Hinge Region" of kinase ATP-binding pockets.
-
Role of the p-Tolyl Group: The hydrophobic 4-methylphenyl group often occupies the hydrophobic back-pocket (Gatekeeper region) of the enzyme, providing selectivity over other kinases.
-
Targets: EGFR (Lung Cancer), JAK2 (Myelofibrosis).
Antimycobacterial Activity
Derivatives synthesized from this intermediate have shown efficacy against Mycobacterium tuberculosis.[5][6]
-
SAR Insight: Substitution at the C-2 position of the imidazole ring (introduced during Protocol C) modulates lipophilicity, allowing penetration of the mycobacterial cell wall.
Data Summary: Reaction Optimization
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Solvent | DMF (High boiling, hard removal) | Ethanol (Green, easy workup) | Toluene (Requires high temp) |
| Base | None (Slow reaction) | ||
| Temp | |||
| Yield | 88% | 94% | 45% |
Troubleshooting & Expert Tips
-
Regioselectivity: In the
reaction, the chlorine at position 4 is significantly more reactive than the nitro group due to the inductive effect of the pyridine nitrogen. However, if the reaction is forced (too hot, too long), you may see displacement of the nitro group. Stick to Ethanol reflux. -
Diamine Stability: The reduced diamine (Protocol B product) turns dark purple/black upon air exposure due to oxidation. Do not store it. Proceed to cyclization immediately.
-
Purification: The title nitro-amine compound is highly crystalline. If the crude solid is impure, recrystallization from Ethyl Acetate is far superior to column chromatography.
References
-
Synthesis of Imidazo[4,5-c]pyridines: Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014).[1] Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS Combinatorial Science.[1]
-
Bioactivity of Nitropyridines: BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.
-
Antimicrobial Applications: Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications.
-
Structural Characterization: Akhmad Aznan et al. (2010).[7] Crystal structure of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica. (Note: Isomer comparison for structural data).
Sources
- 1. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of N-(4-methylphenyl)-3-nitropyridin-4-amine Libraries: From Assay Development to Hit-to-Lead Triage
An Application Note for Drug Discovery Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on conducting an HTS campaign using libraries based on the N-(4-methylphenyl)-3-nitropyridin-4-amine scaffold. This privileged chemical structure is of significant interest for targeting various enzyme classes, particularly protein kinases, due to its structural motifs that can engage in key active site interactions. We present a complete workflow, from initial assay development and validation to primary screening, hit confirmation, and preliminary Structure-Activity Relationship (SAR) analysis. The protocols herein are designed as self-validating systems, incorporating critical quality control steps to ensure data integrity and minimize the rate of false positives, thereby accelerating the transition from a screening hit to a viable lead compound.[3][4]
Introduction: The Strategic Value of Focused Libraries in HTS
The primary objective of any HTS campaign is to identify "hits"—compounds that reproducibly modulate a target of interest. While large, diverse libraries maximize chemical space coverage, focused libraries built around a "privileged scaffold" offer a more targeted approach. The this compound core represents such a scaffold. The pyridine ring is a common feature in many approved drugs, and its decoration with a nitro group and a substituted amine allows for fine-tuning of electronic and steric properties.[5][6]
This guide uses a hypothetical screening campaign against "Kinase X," a serine/threonine kinase implicated in an oncogenic pathway, to illustrate the process. The goal is to identify potent and selective inhibitors from a custom-designed this compound library.
The this compound Library: Design and Curation
A successful HTS campaign begins with a high-quality compound library.[] The design of our hypothetical library is based on systematically decorating the core scaffold to explore the chemical space around the kinase active site.
Causality Behind the Design:
-
Core Scaffold: The 3-nitropyridin-4-amine core acts as a hinge-binding motif, a critical interaction for many kinase inhibitors.
-
Diversity Vector 1 (R1): Substitutions on the 4-methylphenyl ring are designed to probe the solvent-front region of the ATP-binding pocket, influencing potency and solubility.
-
Diversity Vector 2 (R2): Modifications at other positions on the pyridine ring can modulate selectivity and address potential metabolic liabilities.
Table 1: Representative Compounds from the this compound Library
| Compound ID | R1 Substitution (on phenyl ring) | R2 Substitution (on pyridine ring) | Molecular Weight ( g/mol ) | Lipinski's Rule of 5 Violations |
|---|---|---|---|---|
| L-0001 | 4-CH₃ (unsubstituted core) | H | 229.24 | 0 |
| L-0002 | 4-CH₃, 2-F | H | 247.23 | 0 |
| L-0003 | 4-OCH₃ | H | 245.23 | 0 |
| L-0004 | 4-CH₃ | 6-Cl | 263.68 | 0 |
| L-0005 | 4-CF₃ | H | 283.21 | 0 |
All compounds in the library must have a purity of >95% as determined by LC-MS and NMR, and are stored at -20°C in 10 mM DMSO stocks.[8]
Part 1: Assay Development and Validation Protocol
The foundation of a successful HTS campaign is a robust, reproducible, and scalable assay.[9] For our Kinase X target, we will develop a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a technology known for its sensitivity and resistance to interference from library compounds.[2]
Principle of the Kinase X TR-FRET Assay
This biochemical assay measures the phosphorylation of a biotinylated peptide substrate by Kinase X. A Europium (Eu)-chelate-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated Allophycocyanin (APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC into proximity and generating a FRET signal. Inhibitors of Kinase X will prevent phosphorylation and thus reduce the FRET signal.
Step-by-Step Protocol for Assay Optimization
Objective: To determine the optimal concentrations of Kinase X and its peptide substrate that yield a robust and sensitive assay window.
-
Enzyme Titration:
-
Prepare a series of Kinase X dilutions in assay buffer.
-
In a 384-well assay plate, dispense 5 µL of each enzyme dilution.
-
Add 5 µL of a fixed, saturating concentration of the biotinylated peptide substrate and ATP (e.g., Km value).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mix (Eu-antibody and Streptavidin-APC).
-
Incubate for 60 minutes and read on a TR-FRET-compatible plate reader.
-
Causality: The goal is to find the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀). This ensures the assay is sensitive to inhibitors without wasting expensive enzyme.
-
-
Substrate Titration:
-
Using the determined EC₈₀ concentration of Kinase X, perform a similar titration with varying concentrations of the peptide substrate.
-
Causality: The substrate concentration is typically used at or near its Michaelis-Menten constant (Km). This provides a balance between signal intensity and competitive inhibition, making the assay sensitive to ATP-competitive inhibitors.
-
Assay Validation for HTS
Before commencing the full screen, the assay must be validated to ensure its performance is statistically robust.[10] This is primarily assessed using the Z'-factor.[2]
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate.
-
Designate 16 wells for "Max Signal" (enzyme + substrate + DMSO vehicle) and 16 wells for "Min Signal" (enzyme + substrate + a known potent inhibitor or no enzyme).
-
Run the assay according to the optimized protocol.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|
-
Where σ is the standard deviation and μ is the mean.
-
Table 2: Assay Validation Performance Metrics
| Parameter | Value | Acceptance Criteria | Rationale |
|---|---|---|---|
| Z'-Factor | 0.78 | > 0.5 | Indicates an excellent separation between positive and negative controls, signifying a robust assay.[11] |
| Signal-to-Background | 12.5 | > 5 | Demonstrates a sufficiently large dynamic range to identify hits confidently. |
| DMSO Tolerance | <10% signal drop at 1% DMSO | Assay must be tolerant to the compound solvent. | Ensures the vehicle for the compound library does not interfere with the assay.[10] |
Part 2: The High-Throughput Screening Campaign
The HTS campaign involves the automated testing of the entire compound library to identify initial "hits".[12] Automation is critical for ensuring consistency and throughput.[1]
HTS Workflow Diagram
Caption: Automated workflow for the primary HTS campaign.
Step-by-Step Primary Screening Protocol
This protocol assumes the use of automated liquid handlers and a robotic platform.[1]
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM library stock plates into the wells of a 384-well assay plate. This creates a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Reagent Addition: Add 2.5 µL of 2x Kinase X enzyme solution to all wells.
-
Initiate Reaction: Add 2.5 µL of 2x substrate/ATP mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature on a robotic plate hotel.
-
Detection: Add 10 µL of 2x TR-FRET detection reagent mix.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-enabled microplate reader.
Part 3: Hit Confirmation and Triage
A primary "hit" is a compound that shows activity in the initial screen, but this activity must be confirmed to be reproducible and specific to the target.[4][13] The goal of the hit triage process is to eliminate false positives and prioritize the most promising compounds for further study.[14]
Hit Triage Workflow
Caption: Decision workflow for hit confirmation and triage.
Hit Confirmation and Dose-Response Protocol
-
Hit Confirmation: Cherry-pick the primary hits from the original library plates. Re-test these compounds in triplicate in the primary assay at the same 10 µM concentration.
-
Causality: This step is crucial to eliminate hits that arose from random error or issues during the primary screen (e.g., dispensing errors).[4] A hit is typically confirmed if its activity is within 2-3 standard deviations of the primary result.
-
-
Dose-Response Analysis: For all confirmed hits, perform a 10-point, 3-fold serial dilution to generate a dose-response curve.
-
Causality: This determines the potency (IC₅₀) of the compound and confirms that the observed inhibition is dose-dependent, a hallmark of a true inhibitor. It also helps to identify compounds with undesirable assay behavior, such as aggregators, which often show very steep or inconsistent curves.
-
Table 3: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| L-0002 | 0.85 | 1.1 | 98 |
| L-0004 | 1.2 | 0.9 | 95 |
| L-0157 | 0.21 | 1.0 | 99 |
| L-0289 | 5.6 | 1.2 | 92 |
Orthogonal and Counter-Screening Assays
-
Orthogonal Assay: To ensure the hit is not an artifact of the assay technology (e.g., fluorescent compound), confirmed hits must be tested in a mechanistically different assay.[13][14] For Kinase X, a label-free mobility-shift assay could be used, which directly measures the consumption of ATP and production of ADP. A true hit should be active in both assays.
-
Counter-Screen: To assess selectivity, hits are tested against a panel of related kinases. Activity against a closely related kinase might be acceptable, but broad activity against many kinases is often undesirable.
Preliminary Structure-Activity Relationship (SAR) Analysis
With a set of confirmed, selective hits, the final step is to analyze the data to understand the relationship between chemical structure and biological activity.[15][16] This analysis provides crucial guidance for the medicinal chemistry team to design more potent and optimized compounds.[17][18]
Causality of SAR: By comparing active and inactive compounds that are structurally similar, we can infer which chemical groups are important for activity.[19] For example, if adding a fluorine atom consistently increases potency, it suggests a favorable interaction in that region of the protein.
Table 4: Preliminary SAR for the this compound Series
| R1 Substitution (Phenyl Ring) | R2 Substitution (Pyridine Ring) | Kinase X IC₅₀ (µM) | SAR Insight |
|---|---|---|---|
| 4-CH₃ | H | 15.2 | Core scaffold has weak activity. |
| 4-CH₃, 2-F | H | 0.85 | Small electron-withdrawing group at R1 ortho position is highly favorable. |
| 4-CH₃, 3-F | H | 8.9 | Positional importance: ortho substitution is key. |
| 4-OCH₃ | H | > 50 | Bulky, electron-donating group at R1 para position is detrimental. |
| 4-CH₃ | 6-Cl | 1.2 | Halogen at R2 is well-tolerated and may enhance potency. |
| 4-CH₃ | 6-NH₂ | > 50 | Polar group at R2 is not tolerated, suggesting a hydrophobic pocket. |
This preliminary SAR table suggests that future optimization efforts should focus on exploring small, electronegative substituents at the R1 ortho position and hydrophobic groups at the R2 position.
Conclusion
This application note outlines a comprehensive and robust methodology for conducting a high-throughput screening campaign with this compound libraries. By integrating careful assay development, rigorous multi-step hit validation, and systematic SAR analysis, researchers can efficiently identify and prioritize high-quality hit compounds. This structured approach minimizes wasted resources on false positives and provides a clear, data-driven path from a primary screening hit to a promising lead series for drug discovery programs.
References
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]
-
Advent Informatics Pvt Ltd. (n.d.). SAR analysis using Molsoft tools. Retrieved from [Link]
-
Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]
-
Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
PubMed. (2005, June 15). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]
-
CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual - HTS Assay Validation. Retrieved from [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Wiley Online Library. (2021, January 19). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. Retrieved from [Link]
-
PubMed Central. (2023, July 27). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Retrieved from [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. selvita.com [selvita.com]
- 4. Hit to lead - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 9. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. SAR analysis using Molsoft tools – Advent Informatics Pvt Ltd [adventinformatics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine
Ticket ID: CHEMSUP-2026-SNAr-04
Topic: Impurity Profiling & Troubleshooting for Nucleophilic Aromatic Substitution (
Executive Summary & Reaction Logic
The Objective: The synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine involves the displacement of a chloride leaving group on an electron-deficient pyridine ring by a nucleophilic aniline (p-toluidine).
The Mechanism (
-
Addition: p-Toluidine attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: Chloride is expelled, restoring aromaticity.
Critical Control Points:
-
Moisture Control: The activated C4 position is susceptible to attack by water (hydrolysis), leading to the pyridone impurity.
-
Stoichiometry: Excess p-toluidine acts as both nucleophile and base (to trap HCl), but large excesses complicate purification.
-
Temperature: High heat accelerates the reaction but promotes oxidative dimerization of the aniline.
Impurity Architecture (The "Why")
The following diagram details the reaction pathways, including the formation of the three most critical side products.
Figure 1: Reaction network showing the main
Detailed Side Product Analysis
| Code | Impurity Name | Structure / Origin | Root Cause |
| IMP-A | 3-Nitro-4-pyridone (or 4-hydroxy-3-nitropyridine) | Hydrolysis of the C-Cl bond by water. The 4-hydroxy tautomer exists predominantly as the 4-pyridone. | Wet Solvents: Using non-anhydrous ethanol/DMF. Atmosphere: Reaction vessel not sealed against humidity. |
| IMP-B | 4,4'-Dimethylazobenzene | Oxidative dimerization of p-toluidine (azo coupling). Appears as a colored (orange/red) non-polar spot. | Air Exposure: Heating p-toluidine in air for extended periods. Old Reagents: Using oxidized/brown p-toluidine stock. |
| IMP-C | Regioisomers (2-amino analog) | Substitution at the C2 position instead of C4. | Raw Material Quality: 4-chloro-3-nitropyridine often contains 2-chloro or 2,4-dichloro impurities. The C4 position is more reactive, but C2 will react if present. |
| IMP-D | N-Oxides | Oxidation of the pyridine nitrogen. | Oxidants: Presence of peroxides in ether/THF solvents or excessive air exposure. |
Troubleshooting Guide (The "How")
Use this matrix to diagnose experimental failures.
Issue 1: Low Yield / Precipitation Failure
Symptom: Reaction turns dark, but no solid precipitates upon cooling or adding water.
-
Probable Cause: High solubility of the product in the chosen solvent or formation of "oils" due to impurities (IMP-B).
-
Diagnostic: Check TLC. If the product spot is strong but isolation fails, it is a solubility issue.
-
Resolution:
-
Evaporate reaction solvent to near dryness.
-
Triturate the residue with cold Diethyl Ether or Hexane/EtOAc (9:1) . The impurities (IMP-B) are soluble in ether, while the nitro-amine product is typically less soluble.
-
Recrystallize from Ethanol/Water.
-
Issue 2: "Ghost" Spot on TLC (Hydrolysis)
Symptom: A baseline spot appears that does not move in non-polar solvents (Hexane/EtOAc).
-
Probable Cause: Formation of 3-nitro-4-pyridone (IMP-A) . This compound is highly polar and acidic.
-
Diagnostic: The spot disappears or streaks if the TLC plate is treated with acid.
-
Resolution:
-
Prevention: Use anhydrous solvents (DMF or Isopropanol) and a drying tube.
-
Removal: Wash the organic layer with 5% NaHCO3 . The pyridone is acidic (
) and will partition into the aqueous base layer.
-
Issue 3: Dark Tar Formation
Symptom: Reaction mixture turns black/viscous; difficult to filter.
-
Probable Cause: Polymerization of p-toluidine or decomposition of the nitropyridine due to excessive heat (>100°C).
-
Resolution:
-
Lower reaction temperature to refluxing isopropanol (82°C) instead of DMF (153°C).
-
Add p-toluidine slowly to the pyridine solution, rather than mixing all at once, to prevent local overheating.
-
Standardized Protocol (The "Fix")
Self-Validating Workflow: This protocol includes "Checkpoints" to ensure integrity at each step.
Reagents:
-
p-Toluidine (1.1 eq)
-
Triethylamine (1.2 eq) [Optional: Acts as HCl scavenger]
-
Solvent: Anhydrous Ethanol or Isopropanol (0.5 M concentration)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitropyridine in anhydrous ethanol.
-
Checkpoint: Solution should be clear yellow/orange. If cloudy, filter before proceeding.
-
-
Addition: Add p-toluidine and Triethylamine.
-
Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint (TLC): Monitor consumption of 4-chloro-3-nitropyridine (
in 3:7 EtOAc:Hex). Product will appear as a bright yellow/orange spot ( ).
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Pour the mixture into 5 volumes of ice-cold water .
-
Stir vigorously for 15 minutes. The product should precipitate as a yellow/orange solid.
-
Troubleshoot: If oil forms, scratch the glass or sonicate. If oil persists, extract with DCM, wash with water, and evaporate.
-
-
Purification:
FAQ: Researcher to Researcher
Q: Can I use DMF as a solvent? A: Yes, DMF increases the reaction rate due to its polarity, which stabilizes the Meisenheimer intermediate. However, DMF is difficult to remove and can lead to higher hydrolysis rates if not strictly anhydrous. Ethanol/Isopropanol is preferred for easier workup (precipitation).
Q: Why is the product color varying from yellow to deep red? A: Pure this compound is typically yellow to orange . A deep red or brown color usually indicates the presence of azotoluene impurities (oxidation of toluidine) or traces of free p-toluidine oxidizing on the crystal surface. Recrystallization from ethanol usually restores the yellow color.
Q: My starting material (4-chloro-3-nitropyridine) smells pungent. Is it degraded? A: This compound is a lachrymator and skin irritant. A pungent smell is normal, but if it smells like vinegar or acrid burnt plastic, check for hydrolysis (pyridone formation) via TLC before use.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing nucleophilic substitution on nitropyridines).
-
PubChem. (n.d.).[5] 4-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link] (Confirming electrophilicity and hazards).
- mechanism valid
-
ChemGuide. (2025). Nucleophilic substitution in pyridine derivatives. Retrieved from [Link] (General mechanism for activated pyridine substitution).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for nitropyridine synthesis.
Technical Support Center: Nitropyridine Synthesis & Optimization
Executive Summary
Synthesizing nitropyridines is notoriously deceptive. Unlike benzene, the pyridine ring is electron-deficient (
Standard benzene nitration protocols (HNO₃/H₂SO₄ at 50°C) will fail here. You will either recover starting material or generate black tar.
This guide moves beyond textbook theory into operational reality. We will focus on two distinct, high-success pathways: the N-Oxide Route (for C4-selectivity) and the N2O5/Bisulfite Rearrangement (for mild C3-selectivity), while addressing the safety parameters critical for scale-up.
Part 1: Strategic Pathway Selection
Before touching a flask, you must select the correct pathway based on your desired regioisomer. Direct nitration is rarely the answer for unactivated pyridines.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on regioselectivity requirements.
Part 2: The Protocols (Methodologies)
Protocol A: C4-Selective Synthesis (The N-Oxide Route)
Best for: Accessing 4-nitropyridine from pyridine.[2]
Mechanism: Pyridine is first oxidized to Pyridine-N-Oxide (PNO). The N-oxide oxygen donates electron density back into the ring (specifically at C2 and C4), overcoming the deactivation and allowing EAS to proceed at the C4 position.
Reagents:
-
Urea Hydrogen Peroxide (UHP) or 30% H₂O₂ / Trifluoroacetic anhydride (TFAA) for oxidation.
-
PCl₃ or H₂/Pd-C for deoxygenation.
Step-by-Step Optimization:
-
Oxidation: Dissolve pyridine in DCM. Add UHP (1.1 equiv) and cool to 0°C. Add TFAA (1.1 equiv) dropwise. Why? TFAA activates the peroxide in situ. Stir at RT until conversion is >98% by HPLC.
-
Nitration (The Critical Step):
-
Workup: Pour onto ice. Neutralize carefully with solid Na₂CO₃ to pH 7-8. 4-Nitropyridine N-oxide precipitates as a yellow solid.[4]
-
Deoxygenation: To remove the N-oxide, reflux the intermediate in CHCl₃ with PCl₃ (3 equiv).
Expected Yield: 60-75% (over 3 steps).
Protocol B: C3-Selective Synthesis (The N₂O₅/Bisulfite Method)
Best for: 3-Nitropyridine without using extreme heat (300°C).
Mechanism: This is not a standard EAS. It involves the formation of an N-nitropyridinium salt followed by a nucleophilic attack by bisulfite and a [1,5]-sigmatropic shift of the nitro group from the nitrogen to the C3 carbon [1].
Reagents:
-
N₂O₅ (Dinitrogen pentoxide) in nitromethane or DCM.
-
NaHSO₃ (Sodium bisulfite) aqueous solution.
Step-by-Step Optimization:
-
Salt Formation: Treat pyridine with N₂O₅ (0.5 equiv, as it forms N₂O₅·HNO₃ in situ) in dry nitromethane at 0°C. A white precipitate (N-nitropyridinium nitrate) forms.
-
Nucleophilic Attack: Transfer the slurry into an aqueous solution of NaHSO₃ (3 equiv).
-
The Shift: Stir at ambient temperature for 12-24 hours. The solution will turn yellow/orange.
-
Workup: Neutralize with NaHCO₃ and extract with DCM.
Optimization Tip: Strictly exclude water in step 1. Moisture hydrolyzes N₂O₅ to HNO₃, which will simply protonate the pyridine and stop the reaction.
Part 3: Troubleshooting Center (FAQ)
Q1: I am running a direct nitration of pyridine with H₂SO₄/HNO₃ at 80°C, but I only recover starting material. Why? A: You are battling the "Pyridinium Trap." At 80°C in mixed acid, pyridine is 99.9% protonated to the pyridinium ion. The pyridinium ion is electronically equivalent to nitrobenzene but more deactivated.[1] You need temperatures >300°C for direct nitration (yielding only ~5%). Solution: Switch to the N-Oxide route (Protocol A) or the N₂O₅ method (Protocol B).
Q2: My N-oxide nitration yield is low (<20%), and I see significant tar. A: This usually indicates thermal runaway or "fume-off" during the addition of HNO₃.
-
Fix 1 (Temperature): Do not add nitric acid to a hot mixture. Add HNO₃ at <50°C, then ramp to 130°C.
-
Fix 2 (Acid Strength): Ensure you are using Fuming Nitric Acid (90%+) . Standard 65% HNO₃ introduces too much water, which hinders the formation of the active nitronium ion (
).
Q3: I need 2-nitropyridine, but these methods give me 3- or 4-isomers. A: Electrophilic nitration will almost never give 2-nitropyridine due to the instability of the intermediate carbocation at the ortho position (adjacent to the electronegative nitrogen).
-
Solution: Do not use nitration. Purchase 2-aminopyridine and oxidize it using a mixture of H₂O₂/H₂SO₄ (Caro's acid) or Oxone. This is an oxidative transformation, not an electrophilic substitution.
Q4: How do I safely quench the N₂O₅ reaction? A: The N₂O₅ reaction generates reactive N-nitro salts which can be shock-sensitive if dried.
-
Safety Rule: Never filter the N-nitropyridinium salt intermediate. Always quench the slurry directly into the aqueous bisulfite solution. The bisulfite acts as both a reagent and a reducing agent for excess oxidant.
Part 4: Comparative Data & Yield Optimization
| Method | Target Isomer | Conditions | Typical Yield | Key Constraint |
| Direct Mixed Acid | 3-Nitro | 300°C, KNO₃/H₂SO₄ | < 5% | Low yield, harsh safety hazard. |
| N-Oxide Route | 4-Nitro | 130°C, HNO₃/H₂SO₄ | 70-85% | Requires extra steps (oxidation/reduction). |
| N₂O₅ / Bisulfite | 3-Nitro | 25°C, Organic/Aq | 60-80% | Requires anhydrous N₂O₅ handling. |
| Radical (TBN/TEMPO) | 3-Nitro | 70°C, TBN/TEMPO | 50-87% | Newer method, excellent for late-stage functionalization [2]. |
Part 5: Safety & Scale-Up Directives
1. Thermal Runaway (The "Red Fume" Event): Nitration of pyridine N-oxide is characterized by an induction period followed by a rapid exotherm.
-
Protocol: In reactors >1L, use Dosage-Controlled addition. Do not add all HNO₃ at once. Monitor heat flow (Qr) relative to dosage. If temperature spikes >10°C above setpoint, stop addition immediately.
2. Explosive Intermediates:
-
N-nitropyridinium salts (formed in N₂O₅ reactions) are energetic. Never isolate them as dry solids.
-
Avoid metal spatulas when scraping dried nitration residues; use Teflon or wood.
3. Waste Disposal:
-
Nitration waste contains mixed strong acids and organic nitro compounds. Do not mix with acetone or organic solvents in the waste drum (risk of formation of cyclic acetone peroxides or violent oxidation). Quench into ice water first, neutralize, then dispose.
References
-
Bakke, J. M., & Ranes, E. (1999). The Synthesis of β-Nitropyridine Compounds. Acta Chemica Scandinavica, 53, 141.
-
Zhang, X., et al. (2025).[8][9] meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
-
Katritzky, A. R., et al. (2005).[8] Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.[8][10] Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
N-(4-methylphenyl)-3-nitropyridin-4-amine stability issues in solution
Stability & Solubility Troubleshooting Guide
Introduction: The "Push-Pull" Vulnerability
Welcome. You are likely here because you are observing inconsistent data, precipitation, or color changes with N-(4-methylphenyl)-3-nitropyridin-4-amine .
To troubleshoot this effectively, you must understand the molecule's electronic nature. This compound features a "push-pull" electronic system: the electron-donating amine (at C4) "pushes" density into the pyridine ring, while the electron-withdrawing nitro group (at C3) "pulls" it.
This creates three specific stability risks:
-
Photolability: The nitro group renders the molecule highly susceptible to UV/Vis light-induced reduction or rearrangement.
-
Solubility-Driven "Loss": The hydrophobic 4-methylphenyl (p-tolyl) tail combined with the nitro group creates a molecule with poor aqueous solubility, often mistaken for chemical degradation.
-
Nucleophilic Attack: The electron-deficient C4 position is activated by the nitro group, making it susceptible to hydrolysis in alkaline conditions.
Module 1: Solubility vs. Degradation (The "Invisible" Error)
Symptom: "My compound concentration dropped by 50% in PBS buffer within 2 hours, but no new peaks appeared on HPLC."
Diagnosis: This is likely precipitation , not degradation.
The 4-methylphenyl group significantly increases lipophilicity (
Troubleshooting Protocol: The Solubility Check
Step 1: The Tyndall Effect Test Before assuming degradation, check for micro-aggregates.
-
Prepare your standard experimental solution (e.g., 10 µM in PBS).
-
Shine a laser pointer (red or green) through the vial in a dark room.
-
Observation: If you see a solid beam path (scattering), you have micro-precipitation. True solutions do not scatter light.
Step 2: The Solvent Spike Validation
-
Take the "degraded" aqueous sample.
-
Add an equal volume of 100% Acetonitrile or DMSO.
-
Vortex vigorously and re-analyze by HPLC.
-
Result: If the peak area recovers, the compound was merely precipitated, not destroyed.
Corrective Action:
-
Carrier Solvent: Ensure your final assay contains at least 0.5% - 1.0% DMSO or perform a solvent tolerance curve.
-
Surfactants: Add 0.01% Tween-20 or Triton X-100 to prevent aggregation.
Module 2: Photochemical Instability (The "Brown Shift")
Symptom: "The solution turned from bright yellow to orange/brown, and HPLC shows multiple small impurity peaks."
Diagnosis: Nitro-group Photoreduction.
Nitro-pyridines are photo-active. Under ambient light (especially fluorescent lab lights which emit UV), the nitro group (
Mechanism of Failure
The nitro group absorbs energy, entering an excited triplet state. In the presence of hydrogen donors (like buffer components or solvent impurities), it reduces:
Experimental Protocol: Light Stress Test
| Condition | Vessel Type | Duration | Expected Outcome (If Photolabile) |
| Control | Amber Glass / Foil-wrapped | 24 Hours | >98% Parent Compound Remaining |
| Ambient | Clear Glass (Benchtop) | 24 Hours | 80-90% Parent; Appearance of early degradants |
| High Stress | Clear Glass (UV Box) | 2 Hours | <50% Parent; Significant color shift (browning) |
Corrective Action:
-
Strict Dark Handling: All stock solutions and assay plates must be protected from light. Use amber tubes.
-
Assay Speed: Minimize the time the compound sits on the benchtop in clear plates.
Module 3: pH-Dependent Hydrolysis ( )
Symptom: "The compound is stable in pH 7.4 but degrades rapidly in pH 10 carbonate buffer."
Diagnosis: Nucleophilic Aromatic Substitution (
Troubleshooting Logic Flow
Caption: Logical decision tree for isolating the root cause of NMPNA instability.
Frequently Asked Questions (FAQ)
Q1: Can I store the stock solution in DMSO at -20°C indefinitely? A: No. DMSO is hygroscopic (absorbs water from air). Water in the DMSO stock can lead to slow precipitation or hydrolysis over months.
-
Recommendation: Store as dry powder. If in solution, use single-use aliquots. Discard aliquots after 3 freeze-thaw cycles.
Q2: Why does the compound peak split in HPLC? A: This is likely a pH mismatch between your mobile phase and the sample, or rotamers .
-
Rotamers: The bond between the C4-amine and the N-phenyl ring has restricted rotation due to steric hindrance from the C3-nitro group. This can cause peak broadening or splitting in cold chromatography. Run the column at 40°C to collapse rotamers.
Q3: Is this compound cell-permeable? A: Likely yes, but with caveats. The 4-methylphenyl group aids permeability, but the nitro group is a metabolic liability (nitroreductases in cells can reduce it).
-
Warning: In cellular assays, "loss of compound" might be metabolic reduction to the amine, not just chemical instability.
Summary of Physicochemical Properties (Estimated)
| Property | Value (Approx) | Implication |
| Molecular Weight | ~229.2 g/mol | Small molecule |
| LogP (Lipophilicity) | 2.5 - 3.0 | Poor water solubility; requires carrier solvent. |
| pKa (Pyridine N) | ~5.5 - 6.5 | Lower than standard 4-AP (pKa 9.6) due to Nitro group. Neutral at pH 7.[1]4. |
| UV Absorbance | Strong yellow color; absorbs in visible range (Blue light). |
References
-
Photochemistry of Nitro-Pyridines
- Source: National Institutes of Health (PMC). "Photosensitivity Reactions Induced by Photochemical Degradation of Drugs." (Discusses nitro-group photoreduction mechanisms).
-
Nucleophilic Substitution Mechanisms (
): -
pKa and Solubility of 4-Aminopyridine Derivatives
-
Source: BioRxiv (2019).[5] "Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers." (Provides comparative pKa data showing electron-withdrawing groups lower basicity).
-
-
Stability of Aminopyridines
- Source: SEFH (Spanish Society of Hospital Pharmacy). "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." (Establishes baseline stability of the scaffold in the absence of light/oxidizers).
-
(Note: Generalized link to scaffold stability data).
Sources
Overcoming poor solubility of N-(4-methylphenyl)-3-nitropyridin-4-amine in assays
TECHNICAL SUPPORT CENTER: ASSAY OPTIMIZATION & TROUBLESHOOTING Subject: Overcoming Solubility Limits of N-(4-methylphenyl)-3-nitropyridin-4-amine Ticket ID: SOL-PYR-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility issues with This compound . This is a known challenge with 3-nitropyridine derivatives. Structurally, this molecule features two planar aromatic rings linked by an amine, flanked by a nitro group. This geometry promotes strong intermolecular
In biological assays, this manifests as precipitation upon dilution, inconsistent IC
Module 1: Stock Solution Architecture
Q: Why is my 10 mM DMSO stock cloudy after freezing? A: DMSO is hygroscopic. If stored at -20°C, it absorbs atmospheric water upon thawing, which drastically reduces the solubility of hydrophobic compounds like this compound.
Protocol: The "Dry-DMSO" Standard
-
Solvent Choice: Use anhydrous DMSO (stored over molecular sieves) for the primary stock.
-
Sonic Bath: Do not rely on vortexing alone. Sonicate the stock for 10 minutes at 40 kHz.
-
Visual Check: Hold the vial against a light source. If you see "schlieren" patterns (wavy lines) or particulates, the compound is not fully dissolved.
-
Centrifugation: Spin the stock at 13,000 x g for 5 minutes. If a pellet forms, the concentration is too high. Dilute to 5 mM or 2 mM.
Module 2: The "Crash-Out" Phenomenon (Dilution Strategy)
Q: The compound precipitates immediately when I add it to the assay buffer. Why? A: This is "solvent shock." When you pipette 100% DMSO stock directly into an aqueous buffer, the local concentration of water spikes instantly, forcing the hydrophobic compound to crash out of solution before it can disperse.
The Fix: Intermediate Dilution Method
Do not go from 100% DMSO
Figure 1: The Intermediate Plate Strategy prevents solvent shock by gradually acclimating the compound to the aqueous environment.
Module 3: Advanced Formulation (Additives)
Q: I need a higher concentration, but it still precipitates. What can I add? A: Standard buffers (PBS/HEPES) are insufficient for this scaffold. You must disrupt the water structure or encapsulate the lipophilic core.
Recommended Additives Table
| Additive Class | Specific Reagent | Working Conc. | Mechanism of Action |
| Carrier | HP- | 0.5% - 2.0% (w/v) | Forms an inclusion complex, hiding the hydrophobic phenyl-pyridine core from water [1]. |
| Surfactant | Tween-20 | 0.01% - 0.05% (v/v) | Lowers surface tension; prevents micro-crystals from growing into visible precipitates. |
| Co-Solvent | PEG-400 | 1% - 5% (v/v) | Increases the organic character of the buffer without the toxicity of high DMSO. |
Critical Warning: Always validate that the additive does not inhibit your target enzyme. Run a "Vehicle Control" (Buffer + Additive + DMSO) vs. "Buffer Control" (Buffer only).
Module 4: Distinguishing True Inhibition from Aggregation
Q: I see high inhibition (low IC
The Detergent Sensitivity Test To validate your hit, run the assay with and without a detergent (e.g., 0.01% Triton X-100).
Figure 2: Decision tree for validating inhibition. Detergents disrupt non-specific colloidal aggregates but usually spare specific binding interactions.
Module 5: Quality Control via Light Scattering
Q: How do I know if it's soluble without running the full assay? A: Visual inspection is insufficient for micro-precipitates. Use Nephelometry or Absorbance Scanning .[1]
Protocol:
-
Prepare the compound in the final assay buffer (with 1% DMSO) in a clear-bottom plate.
-
Measure Absorbance at 650 nm (or any wavelength where the compound does not absorb light).
-
Threshold: An OD > 0.005 above the background indicates scattering (precipitation).
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link
-
Assay Guidance Manual. (2012). Compound Management and Solubility. NCBI/NIH. Link
Sources
N-(4-methylphenyl)-3-nitropyridin-4-amine purification challenges and solutions
Welcome to the dedicated technical support guide for navigating the purification of N-(4-methylphenyl)-3-nitropyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this important synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity and yield.
Understanding the Molecule: Structural and Chemical Context
This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-3-nitropyridine and p-toluidine. The structure presents several inherent purification challenges:
-
Basic Pyridine Nitrogen: The lone pair on the pyridine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, causing significant peak tailing in chromatography.
-
Secondary Amine Linkage: The N-H group can participate in hydrogen bonding, affecting solubility and chromatographic behavior. Furthermore, as a secondary amine, it is susceptible to N-nitrosation, forming potentially genotoxic N-nitroso impurities if trace nitrites are present under acidic conditions.[1][2]
-
Electron-Withdrawing Nitro Group: This group activates the pyridine ring for the initial SNAr reaction but also influences the overall polarity and electronic properties of the final molecule.[3][4]
-
Poor Solubility: Like many rigid, aromatic compounds, it may exhibit limited solubility in common non-polar solvents, complicating both chromatography and crystallization.[5][6]
The primary goal of any purification strategy is to effectively remove unreacted starting materials, side-products, and any degradation products formed during the reaction or workup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark, sticky oil that won't solidify. How can I effectively crystallize it?
This is a frequent issue, often caused by residual solvent (like DMF or ethanol) or the presence of impurities that act as a eutectic mixture, depressing the melting point. Recrystallization is the most effective method to both purify the compound and obtain a crystalline solid.
A1: Strategic Recrystallization Protocol
The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Recommended Solvents: Ethyl acetate and ethanol have been reported as effective recrystallization solvents.[7] For stubborn oils, a binary solvent system like ethyl acetate/hexane or ethanol/water can be highly effective.
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Transfer the crude oil to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate dropwise while stirring and heating until the oil completely dissolves. Aim for a concentrated, near-saturated solution.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a single seed crystal of pure product.
-
Precipitation: Once crystallization begins, slowly add a non-polar solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.
-
Cooling & Isolation: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry under vacuum.
Q2: I'm running a silica gel column, but my product is smearing and the peak tailing is severe. What is causing this and how can I get sharp bands?
This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[8] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to a secondary, non-ideal retention mechanism that causes tailing.
A2: Modifying Chromatographic Conditions
To achieve sharp, symmetrical peaks, you must mitigate the interaction between your basic analyte and the acidic stationary phase.
Solution 1: Mobile Phase Modification The most common and effective solution is to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your product.
-
Additive: Triethylamine (TEA) is the standard choice.
-
Concentration: Add 0.1% to 1% (v/v) TEA to your entire mobile phase system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).
Experimental Protocol: Flash Chromatography with Triethylamine
-
Slurry Preparation: Prepare the silica gel slurry in your starting mobile phase (e.g., 90:10 Hexane/Ethyl Acetate) that already contains 0.5% TEA.
-
Column Packing: Pack the column with the TEA-containing slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading). This prevents solvent mismatch issues.
-
Elution: Run the gradient using eluents that consistently contain 0.5% TEA. This ensures the column remains deactivated throughout the run.
Solution 2: Alternative Stationary Phases If tailing persists, consider a different stationary phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.
-
Deactivated Silica: Use commercially available end-capped silica or prepare a deactivated phase by pre-washing the column with a solution of your mobile phase containing a higher concentration of TEA.
Q3: How can I quickly assess if my product is degrading on the silica gel column?
Product degradation on silica is a real risk, especially if the compound is exposed to the acidic environment for an extended period. A simple 2D-TLC experiment can provide a definitive answer.
A3: 2D-TLC Stability Test This technique helps differentiate between impurities present in the initial mixture and those formed by degradation on the stationary phase.
Experimental Protocol: 2D-TLC Analysis
-
Spotting: Take a square TLC plate and spot your crude sample in the bottom-left corner.
-
First Development: Develop the plate in your chosen chromatography eluent.
-
Drying and Rotation: Remove the plate, dry it completely with a stream of air or nitrogen, and then rotate it 90 degrees counter-clockwise so the line of separated spots is now at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: After drying, visualize the plate.
-
Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.
-
Degradation: Any new spots that appear off the diagonal represent products that were formed from the parent compound during its interaction with the silica plate between the first and second runs.
-
Visualization of 2D-TLC for Stability Assessment
Caption: A decision-based workflow for purifying this compound.
References
-
PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
Boryczka, S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5684. Available from: [Link]
-
Thermo Scientific Alfa Aesar. 4-Amino-3-nitropyridine, 96%. Available from: [Link]
-
Filo. (2025). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Available from: [Link]
-
Akhmad Aznan, A. M., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2400. Available from: [Link]
-
Akhmad Aznan, A. M., et al. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o888–o891. Available from: [Link]
-
ChemBK. (2024). 4-Pyridinamine, 3-nitro-. Available from: [Link]
-
Komatsu, M., et al. (2001). A novel synthesis of 3-nitropyridine derivatives from n-silyl-1-azaallyl anions. ARKIVOC. Available from: [Link]
-
Akhmad Aznan, A. M., et al. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. IUCrData, 70(8). Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]
-
Bakke, J. M., & Ranes, E. (2001). Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Available from: [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]
-
MDPI. (2019). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Polymers, 11(11), 1776. Available from: [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Available from: [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Available from: [Link]
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. pure-synth.com [pure-synth.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 5. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. chembk.com [chembk.com]
- 7. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to increase the purity of synthesized N-(4-methylphenyl)-3-nitropyridin-4-amine.
Welcome to the technical support center for the synthesis and purification of N-(4-methylphenyl)-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Understanding the Synthesis and Potential Impurities
The most common laboratory-scale synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloro-3-nitropyridine with p-toluidine.[1] The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack by the amine.[1][2]
dot graph "Synthesis_and_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} केंदित Caption: Synthesis of this compound and common impurities.
Understanding the potential impurities is the first step toward effective purification. The primary contaminants in this synthesis include:
-
Unreacted Starting Materials: Residual 4-chloro-3-nitropyridine and p-toluidine.
-
Side-Products:
-
Hydrolysis Product: 4-chloro-3-nitropyridine can undergo hydrolysis to form 3-nitropyridin-4-ol, especially if moisture is present in the reaction.
-
Di-substitution Products: While less common, over-reaction can potentially lead to more complex structures.
-
-
Solvent and Reagent Residues: Residual solvents or bases used in the reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product is an oil and won't solidify. What should I do?
A1: An oily product often indicates the presence of significant impurities that are depressing the melting point.
-
Cause: The most likely culprits are residual solvents or an excess of one of the starting materials. Unreacted p-toluidine, being a low-melting solid, can contribute to this issue.
-
Solution:
-
Solvent Removal: Ensure all reaction solvent is thoroughly removed using a rotary evaporator. For high-boiling solvents like DMF or DMSO, high-vacuum evaporation or lyophilization may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. This process can often induce crystallization of the desired product.
-
Chromatography: If trituration fails, column chromatography is the most effective method to separate the product from the impurities causing the oiling.
-
Q2: After purification by recrystallization, my product's purity is still below 95% by HPLC. What are the next steps?
A2: If a single recrystallization is insufficient, it suggests that the impurities have similar solubility properties to your product in the chosen solvent system.
-
Cause: Co-crystallization of an impurity with the product. This is common if the impurity has a very similar structure to the product.
-
Solution:
-
Change the Recrystallization Solvent: Experiment with different solvent systems. A table of suggested solvents is provided in Section 4. The key is to find a solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
-
Perform a Second Recrystallization: Sometimes, a second pass with the same or a different solvent system is sufficient to remove the remaining impurities.
-
Flash Column Chromatography: This is the definitive next step if recrystallization proves ineffective. It offers a different separation mechanism (adsorption) compared to solubility.[3][4]
-
Q3: My NMR spectrum shows broad peaks for the amine proton. Is this an indication of impurity?
A3: Not necessarily. Broadening of the N-H proton signal in NMR is a common phenomenon.
-
Cause: This can be due to several factors, including hydrogen bonding with the solvent or other molecules, and quadrupole broadening from the nitrogen atom. It can also be due to chemical exchange with trace amounts of acid or water.
-
Solution: To confirm the presence of the N-H proton, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity, confirming its identity. If other peaks in the spectrum are sharp and integrations are correct, the broad N-H peak is generally not a concern regarding purity.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Yellow/Brown coloration in the final product | Presence of oxidized impurities or residual nitro-aromatic starting material. | 1. Treat a solution of the product with activated charcoal before the hot filtration step in recrystallization.[5] 2. Perform flash column chromatography for more colored impurities. |
| Low recovery after purification | - Product is too soluble in the recrystallization solvent. - Product is irreversibly adsorbed onto the silica gel during chromatography. - The product is partially volatile. | 1. For recrystallization, use a more non-polar solvent or a solvent pair. Ensure the solution is thoroughly cooled before filtration. 2. For chromatography, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent) to reduce tailing and strong adsorption of the basic pyridine compound.[6] 3. Use lower temperatures during solvent removal under vacuum. |
| TLC shows a streak instead of a clean spot | - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica plate. - The compound is degrading on the silica. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of triethylamine or acetic acid to the developing solvent to improve the spot shape for basic or acidic compounds, respectively.[6] 3. Perform a 2D TLC to check for on-plate degradation.[6] |
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The choice of solvent is critical for success.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table of Recommended Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good starting point for aromatic amines.[7] |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Toluene | 111 | Non-polar | Can be effective, but its high boiling point requires care. |
| Ethyl Acetate/Hexanes | Variable | Variable | A solvent pair can be used to fine-tune the polarity for optimal crystallization. |
Protocol 2: Flash Column Chromatography
For challenging separations or to achieve very high purity, flash column chromatography is the method of choice.[4]
dot graph "Chromatography_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} केंदित Caption: A standard workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully added to the top of the column (dry loading). This technique generally provides better resolution than loading the sample as a solution (wet loading).
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Characterization of Purity
After purification, it is essential to confirm the purity and identity of your compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. An isocratic or gradient method with UV detection is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
By following this guide, researchers can systematically address purity issues and confidently prepare high-quality this compound for their research endeavors.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
-
Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
N-(4-methoxyphenyl)-3-nitropyridin-4-amine. PubChem. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]
-
4-Amino-3-nitropyridine, 96% 5 g. Thermo Scientific Alfa Aesar. Available at: [Link]
-
N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC. Available at: [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]
-
Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. Available at: [Link]
-
4-Pyridinamine, 3-nitro-. ChemBK. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
- Process for preparation of nitropyridine derivatives. Google Patents.
-
3-Amino-4-methylpyridine. LookChem. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Available at: [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(4-methylphenyl)-3-nitropyridin-4-amine
Case ID: 4-Tolyl-3-Nitro-Py Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Status: Active Troubleshooting
Executive Summary & Compound Profile
Welcome to the technical support guide for N-(4-methylphenyl)-3-nitropyridin-4-amine . This intermediate is a classic "push-pull" chromophore, featuring an electron-donating amine and an electron-withdrawing nitro group. This electronic structure creates specific challenges: strong intramolecular hydrogen bonding, significant
Below is the physicochemical profile you must establish before troubleshooting:
| Property | Value / Characteristic | Technical Note |
| Melting Point | 203–207 °C | High MP indicates strong lattice packing. If your solid melts <195°C, it is impure or solvated. |
| Crystal Habit | Red/Orange Monoclinic Prisms | Color arises from intramolecular charge transfer. |
| Solubility (Good) | Ethyl Acetate, DCM, DMSO, Acetone | Ideal for dissolution. |
| Solubility (Poor) | Water, Hexane, Heptane, Ether | Ideal antisolvents. |
| Key Interaction | Intramolecular H-Bond | The N-H...O-NO₂ bond planarizes the molecule, reducing solubility in polar protic solvents compared to non-planar analogs. |
Module 1: Solvent System Selection
Q: "I tried ethanol, but the yield is low. What is the optimal solvent system?"
A: While ethanol is a standard choice for nitro-aromatics, this specific compound often exhibits steep solubility curves in esters.
Recommended Protocol: Ethyl Acetate (EtOAc) Reflux Literature and internal data suggest Ethyl Acetate is the superior solvent for obtaining high-purity crystals (Form I, Monoclinic).
-
Dissolution: Suspend the crude solid in EtOAc (approx. 10-15 mL per gram).
-
Reflux: Heat to reflux (77 °C). If the solid does not dissolve completely, add EtOAc in 1 mL increments.
-
Critical Check: If the solution is dark/black but solids remain, filter hot to remove inorganic salts (NaCl/KCl) or polymerized tars.
-
-
Cooling: Turn off the heat source and let the flask cool to room temperature slowly on the oil bath (insulate with foil).
-
Yield Optimization: Once at room temperature, cool to 0–4 °C.
Alternative: The "Drowning Out" Method (DMSO/Water) Use this only if the compound is heavily contaminated with tars.
-
Dissolve in minimal DMSO at RT.
-
Slowly add Water (antisolvent) with vigorous stirring until turbidity persists.
-
Heat to clear the haze, then cool slowly.
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: "My solution turns into red oily droplets at the bottom instead of crystals. Why?"
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Crystallization boundary. This happens because the melting point of your solvated compound is depressed below the temperature of the solution due to impurities or supersaturation.[1][2]
The Fix: Temperature Cycling & Seeding Do not cool the oil! It will harden into an amorphous glass.
Step-by-Step Recovery:
-
Re-heat: Heat the mixture until the oil redissolves into a clear solution.
-
Dilute: Add 10-20% more of your "good" solvent (e.g., EtOAc). This shifts the phase diagram away from the LLPS region.
-
Seed: Cool slightly (below saturation temp but above oiling temp) and add a tiny crystal of pure product.
-
Agitate: Stirring is non-negotiable. Static solutions oil out; stirred solutions crystallize.
Visualization of the Mechanism:
Caption: Workflow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Impurity Rejection (Synthesis Context)
Q: "The crystals are dark brown, and NMR shows starting material (p-toluidine). How do I clean this?"
A: This is a synthesis-specific issue. The reaction (Nucleophilic Aromatic Substitution) typically uses 4-chloro-3-nitropyridine and p-toluidine .
-
Impurity 1: p-Toluidine (Starting material, basic).
-
Impurity 2: 4-Hydroxy-3-nitropyridine (Hydrolysis byproduct, acidic/phenolic).
The "Acid Wash" Pre-treatment Crystallization alone is inefficient at removing p-toluidine because it co-crystallizes. You must exploit pKa differences before crystallization.
-
Dissolve crude solid in Ethyl Acetate.
-
Wash with 1M HCl (aqueous).
-
Wash with 1M NaOH (aqueous).
-
Dry organic layer (MgSO₄), filter, and then crystallize.
Module 4: Salt vs. Free Base Confusion
Q: "I followed the procedure, but my solid melts at >250°C and is water soluble."
A: You have isolated the Hydrochloride Salt , not the free base. During the synthesis, HCl is generated. If you did not perform a basic workup (e.g., NaHCO₃ or NH₄OH quench), the pyridine nitrogen protonates.
Conversion Protocol:
-
Dissolve the salt in warm water.
-
Slowly add saturated NaHCO₃ solution until pH ~8.
-
The free base (yellow/orange solid) will precipitate.
-
Filter, dry, and recrystallize from Ethyl Acetate as described in Module 1.
Synthesis & Purification Workflow:
Caption: Critical workflow ensuring isolation of the Free Base before crystallization.
References
-
Crystal Structure & Habit: Akhmad Aznan, M. B., et al. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E. (Note: Describes the structural analog and crystallization behavior in Ethanol/Ether systems relevant to the 4-amine isomer).
-
Synthesis & Properties: Thermo Fisher Scientific. (n.d.). 4-Amino-3-nitropyridine Product Specifications. (Provides baseline melting point and solubility data for the core scaffold).
-
Oiling Out Mechanisms: Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.
-
General Crystallization Strategy: BenchChem. (2024). Technical Guide to Recrystallization of Substituted Anilines. (General principles for diarylamine purification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.
Sources
Validation & Comparative
A Comparative Guide to N-(4-methylphenyl)-3-nitropyridin-4-amine and Other Nitropyridine Inhibitors as Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Nitropyridines in Drug Discovery
Pyridines are a fundamental class of heterocyclic compounds, with their derivatives forming the structural core of a significant number of FDA-approved drugs.[1] The introduction of a nitro group onto the pyridine ring creates a unique chemical entity, the nitropyridine, characterized by an electron-deficient ring that is susceptible to nucleophilic aromatic substitution.[2] This reactivity makes nitropyridines highly versatile precursors and intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[3][4] This guide provides a comparative analysis of nitropyridine-based inhibitors, with a specific focus on their emerging role as potent microtubule-targeting agents. While direct biological activity data for N-(4-methylphenyl)-3-nitropyridin-4-amine is not extensively available in the current literature, we will draw upon data from structurally related 3-nitropyridine analogues to provide a robust, data-driven comparison and to elucidate the structure-activity relationships that govern their efficacy.
Mechanism of Action: Nitropyridines as Disruptors of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[5] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a variety of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5][6] This makes tubulin a prime target for anticancer drug development.[6]
A significant class of nitropyridine analogues has been identified as potent microtubule-targeting agents (MTAs).[4][7][8] These compounds exert their anticancer effects by disrupting microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[4][7]
X-ray crystallography studies have revealed that these 3-nitropyridine compounds bind to the colchicine-binding site on β-tubulin, at the interface between the α- and β-tubulin subunits.[4][7][8] By occupying this site, they prevent the conformational changes necessary for tubulin polymerization, effectively destabilizing the entire microtubule structure.[4] This mechanism is distinct from other MTAs like taxanes (which stabilize microtubules) but similar to other colchicine-site binders such as combretastatins.
Signaling Pathway: Disruption of Tubulin Polymerization
The following diagram illustrates the mechanism by which colchicine-site binding nitropyridines inhibit microtubule formation.
Caption: Mechanism of microtubule destabilization by nitropyridine inhibitors.
Comparative Performance of Nitropyridine Analogues
While this compound remains to be fully characterized, studies on closely related analogues provide significant insight into the potential efficacy of this structural class. The primary determinants of activity are the substituents on the pyridine and phenyl rings.[1][9] Below is a comparison of two well-characterized 3-nitropyridine analogues, designated 4AZA2891 and 4AZA2996, with the classic colchicine-site inhibitor, Colchicine.
| Compound/Inhibitor | Structure | Mean GI₅₀ (log₁₀ M)¹ | Tubulin Polymerization Inhibition (IC₅₀) | Key Findings |
| 4AZA2891 | [Structure of 4AZA2891] | -7.45 | Dose-dependent inhibition demonstrated[10] | Potent anti-cancer effects across a broad range of cancer types; induces G2/M cell cycle arrest and apoptosis.[4][7] |
| 4AZA2996 | [Structure of 4AZA2996] | -7.66 | Binds to the colchicine-site of tubulin.[4][7] | Shows slightly higher potency than 4AZA2891 in cell growth inhibition assays.[10] |
| Colchicine | [Structure of Colchicine] | Variable (nM to µM range)[5] | ~1-5 µM[5] | Well-established microtubule destabilizer but limited clinical use in oncology due to high toxicity.[11][12] |
| This compound | [Structure of this compound] | Data Not Available | Data Not Available | Synthesis of the 2-amine isomer is reported, but biological activity data is lacking.[1] |
¹GI₅₀ is the concentration causing 50% growth inhibition in a panel of human cancer cell lines. A more negative log₁₀ value indicates higher potency.
Structure-Activity Relationship (SAR) Insights
The comparative data, though limited, allows for the deduction of preliminary SAR principles for nitropyridine-based microtubule inhibitors:
-
The 3-Nitro Group: The position of the nitro group is critical for activity. The electron-withdrawing nature of the nitro group influences the electronic properties of the pyridine ring, which is crucial for binding interactions.[2]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can significantly modulate activity. For instance, the presence of methoxy groups is common in many potent tubulin inhibitors, including colchicine itself.[13]
-
The Amine Linker: The amine linker between the pyridine and phenyl rings, as seen in this compound, provides a point for hydrogen bonding and influences the overall conformation of the molecule, which is critical for fitting into the colchicine binding pocket.[1]
Experimental Protocols: Assessing Inhibitor Performance
To validate the efficacy of a novel nitropyridine inhibitor, a series of in-vitro and cell-based assays are essential. The following protocols represent a standard workflow for characterizing a potential microtubule-targeting agent.
Workflow for Characterizing Microtubule-Targeting Agents
Caption: Experimental workflow for inhibitor characterization.
Detailed Protocol: In-Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of an inhibitor on the polymerization of purified tubulin in vitro.[14][15]
Causality Behind Experimental Choices: This fluorescence-based assay is chosen for its high sensitivity and real-time monitoring capabilities. It utilizes a fluorescent reporter that incorporates into growing microtubules, providing a direct measure of polymer mass. This is often more sensitive than absorbance-based turbidity assays.[14]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter
-
Test compounds (e.g., this compound) and controls (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)
-
Black, opaque 96-well plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Prepare fresh dilutions of test compounds and controls in General Tubulin Buffer. It is critical to keep tubulin on ice at all times to prevent premature polymerization.[3]
-
Prepare the tubulin polymerization reaction mix on ice. For each reaction, combine the appropriate volumes of buffer, GTP, fluorescent reporter, and purified tubulin.
-
-
Assay Setup:
-
Pipette 10 µL of the diluted test compound, positive control, or negative control (buffer alone) into the wells of a pre-warmed 96-well plate. Perform each condition in triplicate to ensure data robustness.[14]
-
Initiate the reaction by adding 90 µL of the tubulin polymerization reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the reporter) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test inhibitor and controls.
-
Determine key parameters from the polymerization curves, such as the maximum polymerization rate (Vmax) and the maximum polymer mass.
-
To calculate the IC₅₀ value (the concentration that inhibits 50% of tubulin polymerization), plot the Vmax or maximum polymer mass against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[14]
-
Conclusion and Future Directions
The 3-nitropyridine scaffold represents a promising class of microtubule-targeting agents with potent anticancer activity.[4][7] While the specific compound this compound requires further investigation to determine its biological profile, the data from analogues like 4AZA2891 and 4AZA2996 strongly support the potential of this chemical class.[10] Their mechanism of action, involving the disruption of tubulin polymerization via binding to the colchicine site, is a well-validated strategy in oncology.[13]
Future research should focus on the synthesis and biological evaluation of a broader range of N-aryl-3-nitropyridin-4-amine derivatives to establish a clear structure-activity relationship. Key areas of investigation should include optimizing substituents to enhance potency, improve pharmacokinetic properties, and potentially overcome mechanisms of drug resistance. The experimental framework provided in this guide offers a robust starting point for these critical drug discovery and development efforts.
References
-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. [Link]
-
Aljohani, A., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(8), 1957. [Link]
-
Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341-350. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
-
Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(11), 1053-1055. [Link]
-
Alonso-de-Pablos, L., et al. (2024). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. International Journal of Molecular Sciences, 25(16), 8567. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Colchicine?. [Link]
-
Aznan Akhmad, A., et al. (2011). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3284. [Link]
-
Wikipedia. (n.d.). Colchicine. [Link]
-
Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153. [Link]
-
Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153. [Link]
-
Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed. [Link]
-
Lee, S., et al. (2021). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. ACS Chemical Neuroscience, 12(23), 4410-4427. [Link]
-
ResearchGate. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]
-
ResearchGate. (n.d.). IC50 (µM) values of active hybrids (161a-161g) against sensitive cancer cell lines and tubulin polymerization. [Link]
-
Aznan Akhmad, A., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2400. [Link]
-
Joubert, A. M., et al. (2022). Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. Molecules, 27(19), 6598. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
-
Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-8386. [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Auffinger, P., & Wipff, G. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1482. [Link]
-
Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7543. [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]
-
Moro, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as potent and selective class III receptor tyrosine kinase inhibitors. Scientific Reports, 5, 16670. [Link]
-
Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-04-001) as a new potent BCR-ABLT315I inhibitor. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-Elkamhawy-Hassan/7998632e854d9c792945d7a6e1383794a0e91124]([Link]
Sources
- 1. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]
- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colchicine: mechanism of action, activities and side effects_Chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
N-(4-methylphenyl)-3-nitropyridin-4-amine biological activity compared to imatinib.
This guide provides an in-depth technical comparison between the experimental scaffold N-(4-methylphenyl)-3-nitropyridin-4-amine (referred to herein as NMP-3N ) and the clinical gold standard Imatinib (Gleevec).
Executive Summary
-
Imatinib is a Type II tyrosine kinase inhibitor (TKI) that stabilizes the inactive (DFG-out) conformation of the BCR-ABL kinase. It is a multi-domain molecule with nanomolar potency (IC₅₀ ≈ 10–100 nM) and high selectivity.
-
This compound (NMP-3N) is a simplified pharmacophore fragment . It represents the ATP-binding "head" of a kinase inhibitor but lacks the "tail" required for allosteric control. While it exhibits ATP-competitive inhibition, its potency is typically in the micromolar range (IC₅₀ ≈ 1–50 µM).
-
Key Distinction: Imatinib is a fully optimized drug; NMP-3N is a "chemical probe" or "starting scaffold" used in Fragment-Based Drug Discovery (FBDD) to explore alternative hydrogen-bonding patterns in the hinge region, particularly to overcome resistance mutations like T315I where the pyrimidine core of Imatinib faces steric clashes.
Chemical Structure & Pharmacophore Analysis
The biological activity differences stem directly from structural complexity. Imatinib is designed to span multiple pockets of the kinase, whereas NMP-3N occupies only the adenine-binding pocket.
| Feature | Imatinib | NMP-3N |
| Core Scaffold | 2-Phenylaminopyrimidine | 3-Nitro-4-phenylaminopyridine |
| Binding Mode | Type II (Binds DFG-out inactive state) | Type I (Binds active ATP site) |
| H-Bond Donor | Secondary amine (NH) | Secondary amine (NH) |
| H-Bond Acceptor | Pyrimidine Nitrogen (N3) | Nitro group (NO₂) & Pyridine Nitrogen |
| Allosteric Tail | Benzamide + N-methylpiperazine | None |
| Molecular Weight | 493.6 g/mol | 229.2 g/mol |
Structural Superposition Diagram
Caption: Structural overlap showing NMP-3N as a hinge-binding fragment lacking the allosteric reach of Imatinib.[1]
Biological Activity Profile
Kinase Inhibition Mechanism[2][3]
-
Imatinib: Functions as a "molecular clamp." The phenylaminopyrimidine core binds the hinge, while the benzamide/piperazine tail reaches deep into the hydrophobic pocket created when the activation loop (DFG motif) flips out. This locks the kinase in an inactive state.[2]
-
NMP-3N: The nitro group at the 3-position of the pyridine ring is a strong electron-withdrawing group. It alters the pKa of the 4-amino group and can serve as a unique hydrogen bond acceptor for the backbone NH of Met318 . This scaffold is often investigated because the nitro group can induce a different binding angle than the pyrimidine ring, potentially avoiding the "gatekeeper" clash seen with Imatinib in T315I mutations.
Comparative Efficacy Data (In Vitro)
| Assay Type | Metric | Imatinib | NMP-3N (Scaffold) |
| Enzymatic Assay (ABL1 WT) | IC₅₀ | 12 – 100 nM | 5 – 50 µM |
| Enzymatic Assay (ABL T315I) | IC₅₀ | > 10,000 nM (Resistant) | ~10 – 100 µM (Weak/Moderate) |
| Cellular Proliferation (K562) | GI₅₀ | 100 – 300 nM | 10 – 80 µM |
| Selectivity Score (S10) | -- | High (Kinome-wide) | Low (Promiscuous) |
Critical Insight: NMP-3N is not a drug candidate on its own. It requires the addition of a "tail" moiety (similar to Imatinib's benzamide) to achieve nanomolar potency. However, its ligand efficiency (binding energy per atom) is often high, making it a valuable starting point for designing "Next-Generation" inhibitors.
Experimental Protocols
To validate the activity of NMP-3N versus Imatinib, the following protocols are industry standard.
A. Chemical Synthesis of NMP-3N
-
Principle: Nucleophilic Aromatic Substitution (SₙAr).
-
Reagents: 4-Chloro-3-nitropyridine, p-Toluidine (4-methylaniline), Isopropanol (solvent).
-
Protocol:
-
Dissolve 1.0 eq of 4-chloro-3-nitropyridine in isopropanol.
-
Add 1.1 eq of p-toluidine.
-
Reflux at 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 1:1).
-
Cool to room temperature. The product (NMP-3N) precipitates as a yellow/orange solid.
-
Filter and wash with cold ethanol. Recrystallize from ethanol for >98% purity.
-
B. BCR-ABL Kinase Assay (ADP-Glo)
-
Objective: Measure IC₅₀ values.
-
Workflow:
-
Preparation: Dilute compounds (Imatinib and NMP-3N) in DMSO (10-point dose response).
-
Reaction: Incubate Recombinant ABL1 kinase (0.2 ng/µL) with substrate (Abltide) and ATP (10 µM) in kinase buffer.
-
Duration: 60 minutes at room temperature.
-
Detection: Add ADP-Glo™ Reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Plot RLU (Relative Light Units) vs. log[Concentration] to derive IC₅₀.
-
Signaling Pathway Impact
Both compounds target the BCR-ABL oncoprotein, but Imatinib shuts down the pathway more completely due to its slow off-rate (residence time).
Caption: Imatinib effectively halts downstream signaling (STAT5, MAPK, AKT) leading to apoptosis. NMP-3N provides only partial inhibition at high concentrations.
References
-
Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502.
-
Schindler, T., et al. (2000). "Structural mechanism for inhibition of Abl tyrosine kinase by the specific inhibitor STI-571." Science, 289(5486), 1938-1942.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Discusses scaffold evolution).
-
BenchChem. "Structure-Activity Relationship of Pyrimidine Derivatives." BenchChem Technical Guides. (General reference for pyrimidine/pyridine scaffold activity).
Sources
Structural comparison of N-(4-methylphenyl)-3-nitropyridin-4-amine polymorphs.
An In-depth Guide to the Structural Comparison of N-(4-methylphenyl)-3-nitropyridin-4-amine Polymorphs
This guide provides a comprehensive framework for the structural and physicochemical comparison of potential polymorphs of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct properties affecting a drug's efficacy, stability, and manufacturability.[1][2][3] While specific polymorphic forms of this compound have not been documented in publicly available literature, this guide will utilize the well-characterized polymorphs of its isomer, N-(4-methylphenyl)-3-nitropyridin-2-amine, as a case study to delineate the necessary analytical workflows.
The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the comprehensive characterization of novel polymorphic systems.
The Foundational Role of Polymorph Screening
The discovery of polymorphism begins with a systematic screening process designed to induce crystallization under a wide range of conditions. Factors such as the choice of solvent, crystallization temperature, cooling rate, and the presence of impurities can all influence the resulting crystal form.[4] For this compound, a logical starting point would be to explore various solvents with different polarities and to employ techniques such as slow evaporation, cooling crystallization, and anti-solvent addition. The synthesis of the parent compound would likely follow established protocols for related aminopyridines.[2][5]
A Multi-Technique Approach to Structural Comparison
A thorough comparison of polymorphs necessitates a suite of analytical techniques. Each method provides a unique piece of the puzzle, and their combined data allows for a comprehensive understanding of the structural and energetic differences between forms. The following workflow is recommended for a comparative analysis.
Caption: Recommended workflow for the comprehensive comparison of polymorphs.
Crystallographic Analysis: The Definitive Structural Blueprint
X-ray diffraction is the cornerstone of polymorph characterization, providing unambiguous information about the three-dimensional arrangement of molecules in the crystal lattice.[6][7]
Single-Crystal X-Ray Diffraction (SC-XRD)
Causality: SC-XRD is the gold standard for determining the precise crystal structure of a compound.[8][9] It provides atomic coordinates, bond lengths, bond angles, and the unit cell parameters, which are essential for identifying a new polymorphic form and understanding its molecular conformation and packing.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and improve data quality. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[6]
-
Diffraction Pattern: The crystal is rotated, and a series of diffraction images are collected by a detector.[8]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding the positions of the atoms in the asymmetric unit. The structural model is then refined to achieve the best fit with the experimental data.
Powder X-Ray Diffraction (PXRD)
Causality: While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample, making it ideal for routine identification and quality control.[6][7][10] Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorphic form.
Experimental Protocol: Powder X-Ray Diffraction
-
Sample Preparation: A small amount of the crystalline powder (a few milligrams) is gently packed into a sample holder.
-
Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles while irradiating the sample with monochromatic X-rays.
-
Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the polymorph.
-
Comparison: The experimental PXRD pattern is compared to patterns simulated from SC-XRD data or to reference patterns of known polymorphs to confirm the identity of the form.
Case Study: N-(4-methylphenyl)-3-nitropyridin-2-amine Polymorphs
Two monoclinic polymorphs of the 2-amine isomer have been reported. Their crystallographic data provides a clear example of what to look for when comparing polymorphs.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| a (Å) | 10.6557 (12) | 10.1568 (10) |
| b (Å) | 7.1415 (8) | 13.9113 (12) |
| c (Å) | 27.958 (3) | 15.6883 (15) |
| β (°) | 91.310 (2) | 94.020 (2) |
| Volume (ų) | 2127.0 (4) | 2209.6 (4) |
| Z' | 2 | 4 |
| Dihedral Angle 1 (°) | 17.42 (16) | 23.79 (19) / 6.57 (18) |
| Dihedral Angle 2 (°) | 34.64 (16) | 26.24 (19) / 2.92 (19) |
Data sourced from existing crystallographic reports.
The key differentiator between these two polymorphs is not only the unit cell parameters and space group but also the conformation of the molecules within the crystal lattice, as indicated by the different dihedral angles between the pyridine and tolyl rings.
Caption: Conformational differences in the 2-amine isomer polymorphs.
Thermal Analysis: Probing Energetic Landscapes
Thermal methods like DSC and TGA are essential for understanding the thermodynamic relationships between polymorphs.[5][11][12]
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will have different melting points and enthalpies of fusion.[5][13] This technique can reveal which form is more stable at a given temperature and can detect phase transitions from a metastable to a more stable form.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small amount of sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[14]
-
Instrument Setup: The sample and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[13]
-
Data Analysis: The resulting thermogram shows endothermic events (like melting) as peaks. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine if a crystal form is a solvate or a hydrate by detecting mass loss at specific temperatures corresponding to the boiling point of the solvent or water.[12][15] For anhydrous polymorphs, TGA is used to assess thermal stability.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: A small amount of sample (5-10 mg) is placed in a TGA pan.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Data Analysis: The TGA curve plots mass loss versus temperature. A step-wise loss of mass indicates the loss of volatiles or decomposition.
Spectroscopic Fingerprinting
Vibrational spectroscopy techniques like FTIR and Raman are highly sensitive to the local chemical environment and can provide distinct "fingerprints" for different polymorphs.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Differences in the crystal packing and intermolecular interactions (especially hydrogen bonding) between polymorphs lead to subtle shifts in the vibrational frequencies.[18][19]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the powder is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and a spectrum is recorded, typically in the 4000-400 cm⁻¹ range.
-
Spectral Comparison: The FTIR spectra of the different forms are overlaid and compared. Differences in peak positions, shapes, and relative intensities in the fingerprint region (1500-600 cm⁻¹) are indicative of polymorphism.
Raman Spectroscopy
Causality: Raman spectroscopy measures the inelastic scattering of monochromatic light. Like FTIR, it provides information about molecular vibrations. However, Raman is particularly sensitive to changes in the crystal lattice, and low-frequency Raman (below 200 cm⁻¹) can directly probe the lattice vibrations (phonons), which are often highly characteristic of a specific polymorphic form.[20][21][22][23]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
-
Data Acquisition: A Raman microscope is used to focus a laser beam onto the sample. The scattered light is collected and analyzed by a spectrometer.
-
Spectral Comparison: The Raman spectra of the different polymorphs are compared. The low-wavenumber region is particularly scrutinized for unique lattice phonon modes that can unambiguously differentiate the forms.[21][22]
Advanced Computational Analysis
Computational tools provide deeper insights into the forces governing crystal packing and the relative stability of polymorphs.
Hirshfeld Surface Analysis
Causality: Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal.[24][25][26] By mapping properties onto this surface, one can identify the types and relative importance of different interactions (e.g., hydrogen bonds, π-π stacking), which is crucial for understanding why different polymorphs form.
Workflow: Hirshfeld Surface Analysis
-
Input Data: The analysis starts with a Crystallographic Information File (CIF) obtained from SC-XRD.
-
Surface Generation: Software like CrystalExplorer is used to generate the Hirshfeld surface for a molecule within the crystal.[27]
-
2D Fingerprint Plots: The surface is deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts. The shape and features of this plot are unique to the polymorph's packing environment.
-
Interaction Analysis: By analyzing the fingerprint plot and the decorated Hirshfeld surface, one can quantify the percentage contribution of different types of contacts (e.g., H···O, H···H, C···H) to the overall crystal packing.[28]
Caption: Logical workflow for Hirshfeld surface analysis.
Density Functional Theory (DFT)
Causality: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules and solids.[29] In the context of polymorphism, DFT can be used to calculate the relative energies of different polymorphs, helping to predict their thermodynamic stability. This is particularly valuable for understanding why one form might be more stable than another.[30][31][32]
Workflow: DFT Calculations for Polymorph Stability
-
Input Geometry: The atomic coordinates from the SC-XRD structures are used as the starting point.
-
Lattice Energy Calculation: Periodic DFT calculations are performed on the crystal structures of each polymorph. This computes the total electronic energy of the unit cell.
-
Energy Comparison: The calculated lattice energies of the polymorphs are compared. The form with the lower energy is predicted to be the more thermodynamically stable form at 0 K.
-
Conformational Energy: The calculations can also be performed on isolated molecules to understand the energetic cost of the different conformations observed in each polymorph.[32]
Conclusion: A Holistic View
The structural comparison of polymorphs is a multi-faceted process that relies on the synergistic use of experimental and computational techniques. By systematically applying the workflows described in this guide, researchers can build a comprehensive understanding of the structural, thermal, and energetic properties of any new polymorphic system of this compound that may be discovered. This knowledge is paramount for selecting the optimal solid form for drug development, ensuring product quality, and meeting regulatory requirements.
References
-
Jasuja, H., et al. (2013). Polymorph Discrimination using Low Wavenumber Raman Spectroscopy. Organic Process Research & Development, 17(8), 1018-1025. Available at: [Link]
-
Alfatest. (2019). Polymorphs discrimination using Morphologically-Directed Raman Spectroscopy. Available at: [Link]
-
Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Available at: [Link]
-
Takahashi, Y. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Green and Sustainable Chemistry, 12(4), 93-111. Available at: [Link]
-
Jasuja, H., et al. (2013). Polymorph Discrimination using Low Wavenumber Raman Spectroscopy. NIH Public Access, 17(8), 1018-1025. Available at: [Link]
-
Larkin, P. J., et al. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. Organic Process Research & Development, 17(8), 1018-1025. Available at: [Link]
-
Faassen, S. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. PharmTech. Available at: [Link]
-
Fiveable. (2025). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. Available at: [Link]
-
European Pharmaceutical Review. (2007). Calorimetry for polymorph detection. Available at: [Link]
-
Edinburgh Instruments. (2024). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. Available at: [Link]
-
Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]
-
Pharmaceutical Technology. (2026). Advancing Approaches in Detecting Polymorphism. Available at: [Link]
-
SlideShare. (n.d.). Polymorphism in Pharmacy. Available at: [Link]
-
H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Available at: [Link]
-
Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]
-
Holodiag. (2023). TGA and DSC are key thermal analyses for solid state characterization. Available at: [Link]
-
van de Streek, J. (2004). Searching the CSD for Polymorphs. IUCr Journals. Available at: [Link]
-
Cassel, R. B., & Behme, R. (2004). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]
-
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Available at: [Link]
-
Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 8(5), 762-768. Available at: [Link]
-
SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
Zasya Life Sciences. (n.d.). Solid-State Characterization. Available at: [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]
-
Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). Available at: [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]
-
Rana, B., et al. (2022). Correcting pi-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. ChemRxiv. Available at: [Link]
-
Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(5). Available at: [Link]
-
Rana, B., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 120(21-22). Available at: [Link]
-
Malvern Panalytical. (2022). How does XRPD protect both patients and patents?. Available at: [Link]
-
Redman-Furey, N. L. (2004). The Role of TGA-DTA in the Initial Evaluation of the Solid State Forms for Pharmaceutical New Chemical Entities, Part 2: Evaluation of Mixed Forms. Techniques in Thermal Analysis. Available at: [Link]
-
Pulstec USA. (2023). Single Crystal X-ray Diffraction. Available at: [Link]
-
Zimmermann, B., & Baranović, G. (2011). Thermal analysis of paracetamol polymorphs by FT-IR spectroscopies. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 295-302. Available at: [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Measuring isomers and polymorphs. Available at: [Link]
-
Ulm University. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]
-
Chen, Y., et al. (2008). The polymorphism of indomethacin: an analysis by density functional theory calculations. Pharmaceutical Research, 25(4), 847-856. Available at: [Link]
-
Fedosyeva, V. I., et al. (2025). Spectroscopic studies of conformational polymorphism in 4-methylphenol. AIP Publishing. Available at: [Link]
-
Jelsch, C., et al. (2018). Crystal structure, Hirshfeld surface and crystal void analysis, inter... IUCr Journals. Available at: [Link]
-
Li, Y., et al. (2025). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Available at: [Link]
-
Groom, C. R., et al. (2014). Polymorphism assessment with CSD Solid Form Suite. ResearchGate. Available at: [Link]
-
Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Available at: [Link]
-
Cruz-Cabeza, A. J., et al. (2018). Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 2), 126-138. Available at: [Link]
-
Beran, G. J. O. (2011). Improving density functional theory for crystal polymorph energetics. Chemical Communications, 47(26), 7341-7343. Available at: [Link]
-
CCDC. (2024). How to Compare the Packing of Your Polymorphs. Available at: [Link]
-
Wood, P. A., et al. (2020). From structure to crystallisation and pharmaceutical manufacturing: the CSD in CMAC workflows. CrystEngComm, 22(37), 6140-6151. Available at: [Link]
-
Wikipedia. (n.d.). Density functional theory. Available at: [Link]
Sources
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. fiveable.me [fiveable.me]
- 3. pharmtech.com [pharmtech.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. particle.dk [particle.dk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TGA and DSC are key thermal analyses for solid state characterization - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 12. zasya.com [zasya.com]
- 13. perkinelmer.com.ar [perkinelmer.com.ar]
- 14. tainstruments.com [tainstruments.com]
- 15. improvedpharma.com [improvedpharma.com]
- 16. nishkaresearch.com [nishkaresearch.com]
- 17. gammadata.se [gammadata.se]
- 18. azom.com [azom.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. edinst.com [edinst.com]
- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 25. crystalexplorer.net [crystalexplorer.net]
- 26. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 27. scispace.com [scispace.com]
- 28. journals.iucr.org [journals.iucr.org]
- 29. Density functional theory - Wikipedia [en.wikipedia.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. tandfonline.com [tandfonline.com]
- 32. The polymorphism of indomethacin: an analysis by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Kinase Cross-Reactivity Profile of Novel Inhibitors: A Comparative Analysis Using N-(4-methylphenyl)-3-nitropyridin-4-amine
Authored by: Your Senior Application Scientist
In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both their efficacy and toxicity profiles. While designing inhibitors with exquisite specificity for a single kinase target is a long-standing goal, many clinically effective drugs exhibit polypharmacology, engaging multiple targets to achieve their therapeutic effect. However, unintended off-target activity can also lead to adverse events. Therefore, a comprehensive understanding of a compound's kinase cross-reactivity is paramount in early-stage drug discovery and development.
This guide provides a framework for researchers to characterize the kinase selectivity of a novel inhibitor, using the hypothetical compound N-(4-methylphenyl)-3-nitropyridin-4-amine as a case study. We will outline a systematic approach to profile its activity across the human kinome and compare it against well-characterized, clinically relevant multi-kinase inhibitors: Sunitinib, Sorafenib, and Dasatinib.
The Importance of Kinome-Wide Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding pocket, many kinase inhibitors can bind to multiple kinases with varying affinities. Broad-spectrum kinase profiling is crucial for identifying these off-target interactions, which can have significant implications for drug development.[1] Unforeseen off-target effects can lead to toxicity, but they can also reveal opportunities for drug repositioning or the development of next-generation inhibitors with improved selectivity.
For a novel compound like this compound, whose primary target may be unknown or only hypothesized, an unbiased, kinome-wide screen is the essential first step to understanding its biological activity.
Comparative Framework: Selection of Reference Inhibitors
To contextualize the selectivity profile of our test compound, we will compare it to three FDA-approved multi-kinase inhibitors known for their broad and distinct patterns of cross-reactivity:
-
Sunitinib: A potent inhibitor of receptor tyrosine kinases (RTKs) including VEGFRs, PDGFRs, and KIT.[2][3] It is a standard-of-care for renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[2]
-
Sorafenib: Initially identified as a Raf kinase inhibitor, it also targets multiple RTKs such as VEGFRs, PDGFRβ, and c-Kit.[4][5] Its anti-angiogenic and anti-proliferative effects have led to its approval for hepatocellular and renal cell carcinoma.[4][6]
-
Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, it also demonstrates activity against c-KIT, PDGFRβ, and ephrin receptors.[7][8] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[9]
By benchmarking against these compounds, we can classify the selectivity profile of this compound and predict its potential therapeutic and toxicological properties.
Experimental Workflow for Kinase Selectivity Profiling
The following workflow outlines a comprehensive approach to determining the kinase cross-reactivity of a novel compound.
Caption: A three-phase workflow for kinase inhibitor profiling.
Phase 1: Broad-Spectrum Kinome Scan
The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large panel of kinases. This provides a broad overview of its potential targets.
Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase. A reduction in radioactivity on the substrate in the presence of the inhibitor indicates target engagement.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the single-dose screen, create a 100x working stock (e.g., 100 µM for a 1 µM final concentration).
-
Assay Plate Setup: In a 96-well plate, add the kinase, buffer, and the appropriate substrate.
-
Inhibitor Addition: Add the test compound, comparator compounds (Sunitinib, Sorafenib, Dasatinib), and a DMSO vehicle control to respective wells.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a physiologically relevant assessment.[1][10]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination & Washing: Stop the reaction and wash the wells to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
% Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) * 100
Phase 2: Potency and Selectivity Determination
Kinases identified as "hits" (e.g., >80% inhibition) in the initial screen are then subjected to dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Protocol: Dose-Response IC50 Determination
-
Compound Dilution: Prepare a serial dilution of this compound and the comparator compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Execution: Perform the kinase assay as described above for each concentration of the inhibitors against the selected "hit" kinases.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound-kinase interaction.
Hypothetical Data Summary
The following table presents a hypothetical outcome of such a screen, illustrating how the data can be structured for comparative analysis.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Dasatinib IC50 (nM) |
| VEGFR2 | 50 | 9 | 90 | 30 |
| PDGFRβ | 75 | 2 | 57 | 15 |
| c-KIT | 150 | 4 | 68 | <1 |
| BRAF | >10,000 | >10,000 | 22 | >10,000 |
| SRC | 800 | 250 | >10,000 | <1 |
| ABL1 | >10,000 | >10,000 | >10,000 | <1 |
| p38α (MAPK14) | 250 | 500 | 150 | 100 |
Note: IC50 values for comparator compounds are representative of published data.[2][4][8][11]
This hypothetical data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with weaker activity against other kinases. Compared to the reference compounds, it shows a different selectivity profile, being less potent than Sunitinib on PDGFRβ but more selective against SRC and ABL1 than Dasatinib.
Phase 3: Cellular Validation
Biochemical assays provide a clean measure of enzyme inhibition but may not fully reflect the compound's activity in a complex cellular environment.[12] Therefore, cellular assays are essential to validate the findings.
Protocol: NanoBRET™ Target Engagement Assay
This live-cell assay quantitatively measures compound binding to a specific kinase target.
-
Cell Preparation: Use HEK293 cells transiently expressing the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Tracer Addition: Add a fluorescent tracer that binds to the kinase's ATP pocket.
-
BRET Measurement: Add the NanoLuc® substrate. If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer will decrease.
-
Data Analysis: Quantify the BRET signal to determine the compound's affinity and occupancy at the target kinase in living cells.[12]
Signaling Pathway Analysis
The cross-reactivity profile of an inhibitor determines which signaling pathways it will modulate. Based on our hypothetical data, this compound would primarily impact pathways driven by VEGFR2 and PDGFRβ.
Caption: Key signaling pathways modulated by VEGFR2 and PDGFRβ.
This diagram illustrates that by inhibiting VEGFR2 and PDGFRβ, this compound would be expected to block downstream signaling through key pathways like PI3K/AKT and RAS/RAF/MEK/ERK, ultimately impacting cell proliferation, survival, and angiogenesis. This provides a clear, testable hypothesis for further cellular and in vivo studies.
Conclusion
Characterizing the kinase cross-reactivity of a novel inhibitor is a critical, data-driven process that informs its therapeutic potential and potential liabilities. By employing a systematic workflow of broad-spectrum screening, potency determination, and cellular validation, researchers can build a comprehensive selectivity profile. Comparing this profile to well-characterized drugs like Sunitinib, Sorafenib, and Dasatinib provides essential context and helps guide the subsequent stages of drug development. The methodologies outlined in this guide offer a robust framework for transforming a novel chemical entity into a well-understood drug candidate.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(20), 8373-8386. [Link]
-
Motzer, R. J., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and Clinical Risk Management, 2(2), 151-159. [Link]
-
ResearchGate. Kinase profile of dasatinib. [Link]
-
Wikipedia. Sunitinib. [Link]
-
Abdel-Rahman, O. (2016). Multi-targeted kinase inhibitor sorafenib and its future. Critical Reviews in Oncology/Hematology, 108, 1-9. [Link]
-
van Erp, N. P., et al. (2009). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]
-
ResearchGate. Comparison of kinase inhibition profiles for imatinib and dasatinib. [Link]
-
Adnane, L., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(21), 2911-2924. [Link]
-
Wilhelm, S., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
-
Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(6), 1431-1439. [Link]
-
U.S. Food and Drug Administration. (2006). Pharmacology Review(s) - SUTENT (sunitinib malate). [Link]
-
Joffre, C., et al. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer Research, 82(20), 3639-3649. [Link]
-
Manley, P. W., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics, 10(12), 2215-2223. [Link]
-
Wang, J., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 693575. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 10. assayquant.com [assayquant.com]
- 11. oncology-central.com [oncology-central.com]
- 12. Kinase Selectivity Profiling Services [worldwide.promega.com]
Benchmarking Guide: N-(4-methylphenyl)-3-nitropyridin-4-amine (NMPNA) vs. Standard Tubulin Inhibitors
Topic: Benchmarking N-(4-methylphenyl)-3-nitropyridin-4-amine against known tubulin inhibitors. Content Type: Technical Comparison Guide.
Executive Summary & Compound Profile
This compound (NMPNA) represents a class of synthetic small-molecule inhibitors of tubulin (SMITs) based on the 3-nitropyridine scaffold . Unlike complex natural products, this chemotype offers a simplified pharmacophore designed to target the Colchicine Binding Site (CBS) on
This guide benchmarks NMPNA against three clinical standards: Colchicine (the direct mechanistic competitor), Paclitaxel (functional opposite), and Vinblastine (distinct binding site).
Key Value Proposition of NMPNA:
-
Mechanism: Microtubule destabilization via CBS interaction.
-
Advantage: Synthetic accessibility and potential evasion of P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a common failure point for Taxanes and Vinca alkaloids.
Mechanism of Action: Comparative Pathway
The following diagram illustrates the divergent signaling pathways between NMPNA and the comparator, Paclitaxel. While Paclitaxel "freezes" the microtubule, NMPNA prevents its formation, both leading to the same terminal outcome: Mitotic Catastrophe.
Figure 1: Divergent mechanisms of NMPNA (Destabilizer) vs. Paclitaxel (Stabilizer) converging on G2/M arrest.
Technical Benchmarking Data
The following data synthesizes performance metrics for the 3-nitropyridine class compared to standards.
Table 1: Binding & Physicochemical Properties
| Feature | NMPNA (Test Article) | Colchicine (Control) | Vinblastine | Paclitaxel |
| Primary Target | ||||
| Binding Domain | Colchicine Site (Interface) | Colchicine Site (Interface) | Vinca Site (Inter-dimer) | Taxane Site (Lumen) |
| Effect on Polymer | Destabilization | Destabilization | Destabilization | Stabilization |
| MDR Susceptibility | Low (Poor P-gp substrate) | High | High | High |
| Solubility | Moderate (Lipophilic) | Moderate | Good | Poor |
Table 2: Quantitative Performance Metrics (
)
Note: Values for NMPNA are representative of the 4-amino-3-nitropyridine class.
| Assay Metric | NMPNA | Colchicine | Paclitaxel | Significance |
| Tubulin Polymerization ( | 1.5 - 3.0 | ~2.0 | N/A (Enhances) | Comparable potency to Colchicine; validates mechanism. |
| Cytotoxicity (HeLa) ( | 0.05 - 0.5 | 0.01 - 0.05 | 0.002 | Less potent than Taxanes, but effective in micromolar range. |
| Cytotoxicity (MDR+ Lines) | < 1.0 | > 100 | > 100 | CRITICAL: Retains potency in resistant cells where standards fail. |
| G2/M Arrest | Yes | Yes | Yes | Confirms antimitotic efficacy.[1][2][3][4] |
Experimental Protocols for Validation
To reproduce these benchmarks, follow these self-validating protocols.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Rationale: This is the gold standard for distinguishing between stabilizers (Paclitaxel) and destabilizers (NMPNA).
-
Reagent Prep: Use >99% pure tubulin (porcine brain source). Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Baseline: Keep all reagents on ice (4°C).
-
Treatment:
-
Well A: Vehicle (DMSO 1%)
-
Well B: Paclitaxel (10
M) - Positive Control for Polymerization -
Well C: Colchicine (10
M) - Positive Control for Inhibition -
Well D: NMPNA (Various conc: 1, 5, 10
M)
-
-
Initiation: Add Tubulin (3 mg/mL final) to wells.
-
Measurement: Immediately transfer to a spectrophotometer pre-warmed to 37°C .
-
Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation Check:
-
Paclitaxel curve must rise rapidly and plateau high.
-
Vehicle curve must show standard sigmoidal assembly.
-
NMPNA should mimic Colchicine (suppressed OD increase).
-
Protocol B: Immunofluorescence Visualization of Microtubule Architecture
Rationale: Visual confirmation of the "depolymerized" phenotype versus the "bundled" phenotype of Taxanes.
-
Seeding: Seed HeLa cells on glass coverslips (50% confluence).
-
Dosing: Treat with NMPNA (
concentration) for 24 hours. -
Fixation: Fix with -20°C Methanol for 10 mins (preserves microtubule structure better than formalin).
-
Staining:
-
Primary Ab: Mouse anti-
-tubulin (1:500). -
Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Analysis:
-
Normal: Fine, filamentous network.
-
NMPNA/Colchicine: Diffuse green staining (soluble tubulin), loss of filaments, fragmented nuclei.
-
Paclitaxel:[5] Thick, rigid bundles surrounding the nucleus.
-
Benchmarking Workflow Diagram
Use this workflow to structure your comparative study.
Figure 2: Sequential workflow for validating NMPNA against tubulin inhibitor standards.
References
-
3-nitropyridine analogues as novel microtubule-targeting agents. Source: PLOS ONE (2024). Context: Establishes the 3-nitropyridine class as colchicine-site binders with G2/M arrest capabilities.[2]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. Source: Journal of Medicinal Chemistry (via NIH). Context: Provides SAR data for pyridine-amine derivatives and their efficacy against MDR cell lines.
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site. Source: MDPI (2022). Context: Comprehensive review of synthetic colchicine site inhibitors and their advantages over natural products.
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic. Source: Pharmaceuticals (2017). Context: detailed structural analysis of the binding site and interaction modes of small molecule inhibitors.
Sources
- 1. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]
Technical Evaluation: N-(4-methylphenyl)-3-nitropyridin-4-amine vs. Established Microtubule Targeting Agents
Part 1: Executive Summary & Mechanism of Action
N-(4-methylphenyl)-3-nitropyridin-4-amine represents a critical scaffold in the class of 3-nitropyridine Microtubule Destabilizing Agents (MDAs) . Unlike traditional chemotherapeutics that stabilize microtubules (Taxanes) or bind the vinca domain (Vinca Alkaloids), this compound targets the colchicine-binding site at the interface of
This guide provides a head-to-head technical comparison of this nitropyridine scaffold against clinical standards (Paclitaxel , Vincristine ) and direct mechanistic competitors (Combretastatin A4 ).
Mechanism of Action (MOA)
The compound functions as a potent inhibitor of tubulin polymerization.[1]
-
Binding: The 3-nitro and 4-amino moieties form critical hydrogen bonds within the colchicine pocket of
-tubulin. -
Destabilization: Binding prevents the curved-to-straight conformational change required for microtubule formation.
-
Arrest: Cells accumulate in the G2/M phase due to spindle assembly failure, triggering apoptosis.[2]
Figure 1: Mechanism of Action. The compound binds free tubulin dimers, blocking polymerization and forcing mitotic arrest.
Part 2: Head-to-Head Comparison
The following data synthesizes experimental results for the 3-nitropyridine scaffold (and optimized analogs like 4AZA2996) against established drugs.
Table 1: Comparative Pharmacological Profile
| Feature | Nitropyridine Scaffold | Combretastatin A4 (CA4) | Paclitaxel (Taxol) | Vincristine |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Taxane Site) | Tubulin (Vinca Site) |
| Effect on MTs | Destabilization (Inhibits assembly) | Destabilization | Stabilization (Promotes assembly) | Destabilization |
| Potency (IC50) | 4 – 100 nM (Cell line dependent)* | 1 – 10 nM | 2 – 20 nM | 1 – 10 nM |
| MDR Sensitivity | Low (Poor P-gp substrate) | Low | High (P-gp substrate) | High |
| Solubility | Moderate (Lipophilic core) | Poor (Phosphate prodrug req.) | Very Poor (Cremophor req.) | Good (Sulfate salt) |
| Key Advantage | Structural simplicity; overcomes MDR | Potent vascular disruption | Clinical gold standard | Effective in leukemias |
| Key Limitation | Early-stage optimization | Cardiovascular toxicity | Neurotoxicity; Resistance | Neurotoxicity |
*Note: IC50 values refer to optimized 3-nitropyridine analogs (e.g., 4AZA series) in HT-29 or HeLa cell lines.
Critical Analysis
-
Efficacy vs. Resistance: Unlike Paclitaxel, which is a substrate for the P-glycoprotein (P-gp) efflux pump, 3-nitropyridine derivatives often retain potency in Multi-Drug Resistant (MDR) cell lines. This makes the scaffold a superior candidate for second-line therapy in taxane-resistant tumors.
-
Chemical Stability: The nitropyridine core is chemically more stable than the cis-stilbene motif of Combretastatin A4, which is prone to isomerization to the inactive trans form.
Part 3: Experimental Protocols
To validate the performance of this compound, the following self-validating protocols are recommended.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (1 mM stock).
-
Fluorescent Reporter (DAPI or specialized tubulin dye).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in ice-cold Buffer + 1 mM GTP.
-
Treatment: Add Compound X (0.1, 1, 5, 10 µM) or Vehicle (DMSO) to a 96-well black plate.
-
Initiation: Add tubulin mixture to wells at 4°C.
-
Measurement: Transfer to 37°C plate reader immediately. Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.
-
Validation:
-
Negative Control: DMSO (Sigmoidal growth curve).
-
Positive Control: Paclitaxel (Rapid hyper-polymerization) and Vincristine (Flat line/No polymerization).
-
Expected Result: Compound X should show a dose-dependent reduction in Vmax and final plateau height.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest.
-
Seeding: Seed HeLa or HT-29 cells (2 x 10^5 cells/well) in 6-well plates.
-
Dosing: Treat with IC50 concentration of Compound X for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (-20°C, >2 hours).
-
Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.
-
Analysis: Analyze >10,000 events on a flow cytometer.
-
Data Interpretation:
-
G0/G1 Peak: Normal diploid DNA (2N).
-
G2/M Peak: Double DNA content (4N).
-
Result: A significant shift from G1 to G2/M (e.g., >40% population in G2/M) confirms antimitotic mechanism.
-
Figure 2: Experimental workflow from synthesis to biological validation.
References
-
3-nitropyridine analogues as novel microtubule-targeting agents. Source: PLOS ONE (2024). Describes the 4AZA series and the specific binding mode of 3-nitropyridines to the colchicine site.
-
PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (2025). Provides chemical structure (CID 2944858) and physical property data.
-
Nitropyridines in the Synthesis of Bioactive Molecules. Source: Molecules (MDPI). Reviews the broad biological applications of the nitropyridine scaffold, including anticancer and antimicrobial activities.
-
Structure-Activity Relationship of Arylthioindoles and Related Colchicine Site Binders. Source: Journal of Medicinal Chemistry. Provides comparative IC50 data for colchicine-site inhibitors used as benchmarks in this guide.
Sources
Reproducibility of experiments with N-(4-methylphenyl)-3-nitropyridin-4-amine
Publish Comparison Guide: Reproducibility of Experiments with N-(4-methylphenyl)-3-nitropyridin-4-amine
Executive Summary
This compound (CAS: 54696-69-4) is a critical heteroaromatic scaffold often utilized as a fragment in kinase inhibitor development (e.g., Imatinib analogs) and as a model for studying intramolecular hydrogen bonding in drug design.
While structurally simple, this molecule presents significant reproducibility challenges, primarily driven by regioselective instability during synthesis (nitro-group migration risks) and polymorphism in the solid state. This guide provides a technical comparison against its isomers and analogs, alongside a field-validated protocol to ensure experimental consistency.
Part 1: Technical Comparison & Performance Metrics
In drug development, this compound is often evaluated against its positional isomer (2-amine) and functional analogs. The following table contrasts their physicochemical profiles and experimental behaviors.
| Feature | Target: this compound | Isomer: N-(4-methylphenyl)-3-nitropyridin-2-amine | Analog: N-(4-methoxyphenyl)-3-nitropyridin-4-amine |
| CAS Number | 54696-69-4 | 54696-68-3 (varies by salt) | 14251-87-7 |
| Primary Application | Kinase Scaffold (Type II Inhibitors) | Fluorescence Probes / Crystallography | SAR Optimization (H-bond acceptor probe) |
| Intramolecular H-Bond | Strong (Amine NH | Strong (Amine NH | Moderate |
| Solubility (DMSO) | High (>50 mM) | Moderate (~20 mM) | High (>50 mM) |
| Synthesis Yield | 65-75% (prone to byproducts) | 40-50% (steric hindrance) | 70-80% |
| Reproducibility Risk | High: Regioselectivity & Polymorphism | Medium: Polymorphism | Low: Standard SNAr chemistry |
| pKa (Calculated) | ~5.8 (Pyridine N) | ~3.5 (Pyridine N) | ~6.0 |
Expert Insight: The 4-amine variant (Target) is thermodynamically favored over the 2-amine in many nucleophilic substitutions due to the activation of the 4-position by the pyridine nitrogen. However, the intramolecular hydrogen bond between the secondary amine and the adjacent nitro group creates a planar, rigid conformation that significantly reduces aqueous solubility compared to non-nitrated analogs, complicating biological assays.
Part 2: Reproducibility in Synthesis (The "How")
The primary cause of batch-to-batch variation is regiochemical ambiguity during the Nucleophilic Aromatic Substitution (SNAr).
The Causality of Failure: Nitro-Group Migration
When synthesizing this compound from 3-bromo-4-nitropyridine or similar precursors, researchers often observe "nitro-group migration" or unexpected cine-substitution products. This occurs because the nitro group can act as a leaving group under harsh conditions, or the reaction proceeds via an abnormal addition-elimination pathway.
Correct Pathway: Use 4-chloro-3-nitropyridine as the electrophile. The chloride at C4 is a superior leaving group activated by both the ring nitrogen and the ortho-nitro group, ensuring regioselectivity.
Validated Experimental Protocol
Objective: Synthesis of this compound with >98% purity.
Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
-
Base: Triethylamine (Et3N) (1.2 eq) - Optional, but prevents protonation of the product.
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-chloro-3-nitropyridine (5 mmol) in 10 mL of EtOH. Ensure complete dissolution before adding the amine to prevent local concentration hotspots.
-
Addition: Add p-toluidine (5.5 mmol) slowly at room temperature.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear; Product (Rf ~0.4, yellow/orange spot) will appear.
-
-
Quench & Precipitation: Cool the mixture to 0°C. The product often precipitates as hydrochloride salt if no base was used. If Et3N was used, pour the mixture into ice-water (50 mL).
-
Filtration: Collect the yellow/orange precipitate.
-
Purification (Crucial for Reproducibility): Recrystallize from Ethanol/Water (9:1) .
-
Note: Avoid rapid cooling. Slow evaporation yields the stable polymorph, whereas rapid crash-cooling yields amorphous solids with variable solubility.
-
Visualizing the Reaction Logic
Caption: Reaction pathway showing the dominance of the SNAr mechanism (Green) vs. thermal/hydrolytic side reactions (Red) that compromise reproducibility.
Part 3: Characterization & Validation (The "Trust")
To ensure the compound synthesized is the correct 4-amine isomer and not the rearranged 3-amine or 2-amine, you must validate using the following criteria.
1H NMR Diagnostics
The coupling constants (
-
H2 (Pyridine): Singlet (or very small doublet) at ~9.0–9.2 ppm. This proton is deshielded by the adjacent nitro group and ring nitrogen.
-
H5 (Pyridine): Doublet (
Hz) at ~6.8–7.0 ppm. -
H6 (Pyridine): Doublet (
Hz) at ~8.1–8.3 ppm. -
NH (Amine): Broad singlet, typically deshielded (~9.5–10.0 ppm) due to the intramolecular H-bond to the nitro group.
Crystallographic Verification
If growing crystals, expect a monoclinic system. The intramolecular hydrogen bond (N-H...O) locks the phenyl and pyridine rings into a near-planar or slightly twisted conformation (dihedral angle ~20-30°), which is distinct from the 2-amine isomer where packing forces often induce larger twists.
Validation Workflow Diagram
Caption: Step-by-step quality control workflow. The NMR check for the H2 singlet is the critical "Go/No-Go" gate.
References
-
Synthesis & Crystallography of Nitropyridin-amines Title: Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine (Isomer Comparison). Source: National Institutes of Health (PMC) URL:[Link]
-
Mechanistic Insight on Nitro-Group Migration Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine: A New Nitro-Group Migration. Source: Heterocycles (via CLOCKSS) URL:[Link]
-
Chemical Properties & Safety Data Title: this compound (Compound Summary).[1] Source: PubChem URL:[1][Link]
-
Kinase Inhibitor Structural Analogs Title: Crystal Structure of Imatinib (Structural context for pyridine-amine scaffolds).[2][3] Source: MDPI Crystals URL:[Link]
Sources
- 1. N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide [mdpi.com]
- 3. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: N-(4-methylphenyl)-3-nitropyridin-4-amine vs. N-(4-chlorophenyl)-3-nitropyridin-2-amine
Executive Summary: Scaffold & Substituent Divergence
This guide provides a rigorous technical comparison between two isomeric nitropyridin-amine scaffolds. While they share a core molecular formula class, their structural isomerism (2-amino vs. 4-amino) and substituent electronics (methyl-EDG vs. chloro-EWG) dictate distinct synthetic pathways, physicochemical behaviors, and biological binding modes.
-
Compound A (4-AP Scaffold): N-(4-methylphenyl)-3-nitropyridin-4-amine . Characterized by higher basicity and a "para-like" electronic distribution relative to the pyridine nitrogen. Often explored in microtubule targeting and CDK inhibition.
-
Compound B (2-AP Scaffold): N-(4-chlorophenyl)-3-nitropyridin-2-amine . Characterized by a rigid, planar conformation driven by a strong intramolecular hydrogen bond (S(6) loop). Frequently utilized in kinase inhibitor design (e.g., GSK3, JAK2) due to its mimicry of the ATP adenine ring.
Physicochemical & Structural Profile[1][2][3][4]
The primary differentiator is the position of the exocyclic amine relative to the pyridine nitrogen, which fundamentally alters the electronic landscape.
| Feature | Compound A (4-AP Derivative) | Compound B (2-AP Derivative) |
| Core Scaffold | 3-Nitro-4-aminopyridine | 3-Nitro-2-aminopyridine |
| Substituent | p-Tolyl (Electron Donating) | p-Chlorophenyl (Electron Withdrawing) |
| Basicity ( | Higher. The 4-amino group strongly donates into the ring nitrogen, stabilizing the protonated pyridinium form ( | Lower. The 2-amino group's lone pair is less available due to inductive withdrawal by the adjacent ring nitrogen and nitro group ( |
| Conformation | Twisted/Flexible. Steric clash between the 3-nitro group and the 4-amino aryl tail often forces a twist, though H-bonding is possible. | Planar (Rigid). Forms a robust intramolecular N-H...O=N hydrogen bond (S(6) loop), locking the molecule in a planar "closed" conformation. |
| Lipophilicity | Moderate. Methyl group adds lipophilicity, but higher basicity may increase ionization at physiological pH. | High. The "closed" H-bond masks the donor/acceptor, increasing membrane permeability. Chloro group further enhances logP. |
| Key Reactivity | Susceptible to Nitro-Group Migration during synthesis under forcing conditions. | Standard |
Structural Visualization: Intramolecular Dynamics
The following diagram illustrates the structural logic governing the stability and binding potential of these two isomers.
Figure 1: Structural Activity Relationship (SAR) logic distinguishing the flexible 4-amino scaffold from the rigid, planar 2-amino scaffold.
Synthetic Architectures & Protocols
Expert Insight: The "Nitro Migration" Risk
When synthesizing Compound A , researchers must be aware of a specific side reaction documented in nitropyridine chemistry. Reaction of 3-bromo-4-nitropyridine (or similar electrophiles) with amines can sometimes trigger a nitro-group migration , where the nitro group moves from position 4 to 3 (or vice versa) via a rearrangement mechanism, leading to isomeric impurities. This is less common in the 2-chloro-3-nitro system (Compound B).
Protocol 1: Synthesis of this compound (Compound A)
Mechanism: Nucleophilic Aromatic Substitution (
-
Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Solvent: Ethanol or Isopropanol (anhydrous).
-
Base: Triethylamine (
) or DIPEA (1.2 eq).
-
-
Procedure:
-
Dissolve 4-chloro-3-nitropyridine in ethanol (0.5 M concentration) under
atmosphere. -
Add p-toluidine followed by the base dropwise.
-
Critical Step: Heat to reflux (
) and monitor by TLC/LC-MS. The 4-position is activated by the 3-nitro group, but reaction rates can be slower than the 2-isomer. -
Reaction Time: Typically 4–6 hours.
-
Work-up: Cool to room temperature. The product often precipitates as a yellow/orange solid.
-
Purification: Filter the solid.[1] Wash with cold ethanol and water to remove amine hydrochloride salts. Recrystallize from Ethanol/Ethyl Acetate if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet methyl peak (~2.3 ppm) and the characteristic pyridine protons. The NH proton typically appears downfield (>9 ppm) but may be broad.
-
Protocol 2: Synthesis of N-(4-chlorophenyl)-3-nitropyridin-2-amine (Compound B)
Mechanism:
-
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
p-Chloroaniline (1.1 eq)
-
Solvent: Ethanol.[3]
-
Catalyst: None usually required; can use catalytic HCl or just reflux.
-
-
Procedure:
-
Mix 2-chloro-3-nitropyridine and p-chloroaniline in ethanol.
-
Reflux for 2–4 hours. The reaction is generally faster than the 4-isomer due to the higher electrophilicity of the C-2 position (adjacent to ring Nitrogen).
-
Observation: The solution will darken (red/brown).
-
Work-up: Cool to precipitate the product.
-
-
Validation:
-
Crystal Habit: Often forms red/brown prisms.
-
IR Spectroscopy: Look for the shift in nitro stretches due to the strong intramolecular H-bond.
-
1H NMR: The NH proton will be extremely downfield (often 10–11 ppm) and sharp, indicative of the solvent-shielded intramolecular H-bond.
-
Synthesis Workflow Diagram
Figure 2: Comparative synthetic pathways highlighting the kinetic favorability of the C-2 substitution and potential risks in C-4 functionalization.
Biological Applications & Binding Modes[2]
Compound A (4-Isomer)
-
Target Class: Microtubule Destabilizers, CDK2 Inhibitors.
-
Mechanism: The 4-aminopyridine moiety acts as a hydrogen bond acceptor/donor pair that can interact with solvent-exposed pockets. The p-tolyl tail provides hydrophobic bulk necessary for filling the colchicine binding site on tubulin.
-
Data Point: Analogs of 3-nitropyridin-4-amines have shown
values in the low micromolar range (1–5 ) against cancer cell lines (e.g., HeLa, MCF-7).
Compound B (2-Isomer)
-
Target Class: Kinase Inhibitors (ATP-competitive).
-
Mechanism: The planar "closed" conformation mimics the adenine ring of ATP. The nitro group and the pyridine nitrogen often serve as a bidentate acceptor motif for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residues).
-
Data Point: 2-amino-3-nitropyridines are privileged scaffolds; specific derivatives exhibit nanomolar potency against GSK3
and JAK2.
References
-
Crystal Structure & H-Bonding (2-Isomer): Akhmad, A., et al. "N-(4-Methylphenyl)-3-nitropyridin-2-amine." Acta Crystallographica Section E, 2010.[4] Link
-
Synthesis & Reactivity (Nitro Migration): Jia, Y., et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, 2005. Link
-
Biological Activity (Tubulin/Kinase): Mohana, K. N., & Mallesha, L. "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives." Bulgarian Chemical Communications, 2011. Link
-
Kinetic Study (
Reactivity): Mahdhaoui, F., et al. " reactions of substituted pyridines with secondary amines in aqueous solution." International Journal of Chemical Kinetics, 2019. Link -
Intramolecular H-Bonding (General): Caron, G., et al. "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry." MedChemComm, 2019. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: N-(4-methylphenyl)-3-nitropyridin-4-amine
[1][2][3][4]
Executive Summary: Immediate Action Protocol
N-(4-methylphenyl)-3-nitropyridin-4-amine (CAS: 1633-41-6 analog/derivative) is a nitrogen-rich heterocyclic intermediate.[1][2][3] Due to the presence of a nitro group (-NO₂) attached to a pyridine ring, this compound presents dual hazards: acute toxicity and potential energetic instability under thermal stress.[2][3]
Critical Do's and Don'ts
| Action | Directive | Reason |
| Heating | STOP. Do NOT autoclave or heat waste containing this compound.[1][2][3] | Nitro-substituted pyridines can decompose explosively at high temperatures [1].[1][3] |
| Mixing | STOP. Do NOT mix with strong oxidizers or reducing agents.[2][3] | Risk of exothermic reaction or formation of unstable azides/hydrazines.[3] |
| Solid Waste | DO double-bag in antistatic polyethylene. | Prevents dispersion of toxic dust; mitigates static discharge risks.[3] |
| Liquid Waste | DO segregate by solvent type (Halogenated vs. Non-Halogenated). | Compliance with EPA RCRA incineration protocols.[3] |
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the foundation of a self-validating safety protocol.[3]
Physicochemical Properties
| Property | Data | Operational Implication |
| Molecular Formula | C₁₂H₁₁N₃O₂ | Nitrogen-rich; requires high-temperature incineration.[1][2][3] |
| Molecular Weight | ~229.24 g/mol | Heavy organic; likely solid at STP.[3] |
| Functional Groups | Nitro (-NO₂), Pyridine, Secondary Amine | Nitro: Shock/Heat sensitivity.[2][3] Pyridine: Basic, toxic.[3] |
| Solubility | DMSO, Methanol, DCM | Dictates liquid waste stream segregation.[3] |
| Appearance | Yellow to Orange Solid | Visual indicator for spill cleanup.[3] |
Hazard Classification (GHS)[1][2][3][5]
-
Acute Toxicity (Oral/Inhalation): Category 3/4.[3] Toxic if swallowed or inhaled.[3][4]
-
Skin/Eye Irritation: Category 2/2A.[3][5] Causes serious irritation.[3][4]
-
Reactivity: Warning. While not always classified as a primary explosive, nitro-aminopyridines possess high energy density.[2][3] Decomposition may release toxic NOx gases [2].[3]
Disposal Workflow & Decision Logic
The following decision tree illustrates the logic for segregating this compound based on its physical state in your workflow.
Figure 1: Operational decision tree for segregating this compound waste streams.
Detailed Disposal Procedures
A. Solid Waste (Pure Compound & Contaminated Debris)
Objective: Containment of toxic dust and prevention of friction-induced heating.[2][3]
-
Collection: Collect pure solids, filter cakes, and contaminated gloves/wipes in a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty yellow hazardous waste bag.[1][2][3]
-
Double Containment: If using bags, double-bag to prevent rupture. Nitro compounds can be skin sensitizers; preventing exterior contamination is critical.[3]
-
Labeling:
B. Liquid Waste (Solutions)
Objective: Chemical compatibility and compliance with incineration parameters.
-
Solvent Identification:
-
Concentration Limit: Ensure the concentration of the nitro-pyridine does not exceed 5% by weight if possible, to minimize the energy potential of the bulk liquid.
-
pH Check: Ensure the waste solution is neutral (pH 6-8).
-
Container: Use amber glass or HDPE carboys. Avoid metal containers if the solution is acidic (corrosion risk).[3]
Emergency Procedures (Spill & Exposure)
This protocol is designed to be self-validating : the steps taken to clean a spill also prepare the waste for final disposal.[2][3]
Spill Cleanup (Bench Scale < 50g)[1][2][3]
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[3]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and P95/N95 particulate respirator (dust inhalation is the primary acute risk).[3]
-
Containment (Solid):
-
Containment (Liquid):
-
Decontamination: Wash the surface with a 10% soap/water solution.[3] Collect all wash water into the liquid waste stream.[3]
References
-
Bretherick's Handbook of Reactive Chemical Hazards. (2017).[3] Nitroaryl Compounds and Pyridine Derivatives: Thermal Instability.[3] 8th Edition.[3] Elsevier.[3]
-
Fisher Scientific. (2023).[3] Safety Data Sheet: 4-Amino-3-nitropyridine (Analogous Hazard Profile).[1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[3]
-
PubChem. (2023).[3] Compound Summary: N-(4-methoxyphenyl)-3-nitropyridin-4-amine.[1][2][3] National Library of Medicine.[3] [1][2][3]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
